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  • Product: Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate
  • CAS: 1351479-14-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Core Mechanism of Action for Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a synthetic heterocyclic compound built upon the privileged benzofuran scaffold, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a synthetic heterocyclic compound built upon the privileged benzofuran scaffold, a core structure present in numerous biologically active natural products and therapeutic agents.[1][2][3] The unique substitution pattern, featuring an amino group at the 3-position, a methoxy group at the 7-position, and an ethyl carboxylate at the 2-position, suggests a high potential for specific interactions with biological macromolecules. This guide provides a comprehensive framework for elucidating its mechanism of action (MoA), moving from broad, hypothesis-generating screening to specific, target-validating cellular and biochemical assays. We will detail the causal logic behind experimental choices, present self-validating protocols, and synthesize data to construct a robust mechanistic model, grounded in authoritative scientific principles.

Introduction: The Therapeutic Potential of the Benzofuran Scaffold

The benzofuran skeleton is a cornerstone in medicinal chemistry, recognized for its ability to form the structural basis of compounds with a wide spectrum of pharmacological activities.[2][3] These include anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] For instance, derivatives of benzofuran have shown cytotoxic activity against various human cancer cell lines, including leukemia and breast cancer.[2][4] The structural rigidity of the fused ring system, combined with the electronic properties conferred by the oxygen heteroatom, allows for precise spatial orientation of functional groups to engage with biological targets.

The specific molecule, Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, incorporates key pharmacophoric elements:

  • 3-Amino Group: A potential hydrogen bond donor and a site for interaction with negatively charged residues in protein binding pockets. 3-aminobenzofuran derivatives have been explored as multifunctional agents, for example, in the context of Alzheimer's disease, where they have shown inhibitory activity against cholinesterases.[1][5][6]

  • 7-Methoxy Group: This group can influence the molecule's lipophilicity and metabolic stability, and may also participate in specific binding interactions. Methoxy-substituted benzofurans have been investigated as monoamine oxidase (MAO) inhibitors and adenosine receptor antagonists.[7][8]

  • 2-Ethyl Carboxylate Group: This ester moiety can act as a hydrogen bond acceptor and may be a key determinant of the compound's pharmacokinetic profile, potentially serving as a prodrug that is hydrolyzed in vivo. Benzofuran-2-carboxylate derivatives have been synthesized and evaluated for a range of activities, including antimicrobial and anticancer effects.[9][10]

Given this structural context, a systematic investigation into the MoA is warranted to unlock the therapeutic potential of this specific compound.

Elucidating the Mechanism of Action: A Phased, Hypothesis-Driven Approach

Determining the MoA of a novel small molecule is a critical step in drug discovery, bridging the gap between an observed biological effect and the underlying molecular interactions.[11][12] A multi-pronged, hierarchical approach is essential, starting with broad screening to generate hypotheses, followed by progressively more focused experiments to validate these hypotheses.

dot graph TD { A[Start: Phenotypic Screening (e.g., Anti-proliferation Assay)] --> B{Hypothesis Generation}; B --> C[Phase 1: Broad-Spectrum Target Identification]; C --> D[Kinase Panel Screening]; C --> E[GPCR/Ion Channel Screening]; C --> F[Enzyme Inhibition Assays]; D --> G{Hit Identification}; E --> G; F --> G; G --> H[Phase 2: Target Validation & Cellular Engagement]; H --> I[Biochemical IC50 Determination]; H --> J[Cellular Target Engagement (e.g., CETSA)]; H --> K[Downstream Pathway Analysis (e.g., Western Blot)]; I --> L{MoA Confirmation}; J --> L; K --> L; L --> M[Phase 3: In Vivo Model Validation];

} caption: Workflow for Mechanism of Action (MoA) Elucidation.

Phase 1: Initial Hypothesis Generation via Broad-Spectrum Screening

The primary objective of this phase is to cast a wide net to identify potential biological targets or pathways affected by the compound. This is often guided by an initial phenotypic observation, such as cytotoxicity in a cancer cell line.

Rationale: Phenotype-based discovery allows for the identification of novel MoAs without preconceived bias about the target.[11] However, it necessitates rigorous follow-up to deconvolve the specific molecular target responsible for the observed effect.[11][12]

Experimental Protocol: Kinase Panel Screening

  • Objective: To determine if the compound inhibits the activity of a broad range of protein kinases, a common target class for heterocyclic molecules.

  • Methodology:

    • Compound Preparation: Prepare a 10 mM stock solution of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate in 100% DMSO.

    • Assay: Utilize a reputable commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a large panel (e.g., >400 kinases). The compound is typically screened at a single high concentration (e.g., 10 µM).

    • Detection: Assays are often based on quantifying the amount of ATP consumed or ADP produced, using luminescence or fluorescence-based readouts.

    • Data Analysis: Results are expressed as percent inhibition relative to a vehicle control (DMSO). A "hit" is typically defined as >50% inhibition.

  • Self-Validation:

    • Positive Control: A known broad-spectrum kinase inhibitor (e.g., Staurosporine) should be run in parallel to validate assay performance.

    • Negative Control: The vehicle (DMSO) establishes the baseline for 0% inhibition.

  • Causality: A significant number of hits in the kinase panel would strongly suggest that the compound functions as a kinase inhibitor. The profile of inhibited kinases (e.g., tyrosine vs. serine/threonine kinases) can provide initial clues about the downstream pathways affected.

Phase 2: Target Validation and Cellular Engagement

Once a list of putative targets ("hits") is generated, the next phase focuses on confirming these interactions biochemically and verifying that the compound engages its target within a cellular context.

Experimental Protocol: Biochemical IC50 Determination

  • Objective: To quantify the potency of the compound against the specific kinase "hits" identified in Phase 1.

  • Methodology:

    • Compound Dilution: Perform a serial dilution of the compound (e.g., 10-point, 3-fold dilution starting from 100 µM).

    • Kinase Assay: For each hit kinase, perform an in vitro kinase assay using purified, recombinant enzyme, a specific substrate, and ATP.

    • Data Collection: Measure kinase activity at each compound concentration.

    • Data Analysis: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

  • Self-Validation:

    • Ensure the R² value of the curve fit is >0.95.

    • Run a known inhibitor for each kinase target as a positive control to validate the assay's dynamic range and sensitivity.

Table 1: Hypothetical IC50 Data for Top Kinase Hits

Kinase TargetIC50 (nM)Kinase FamilyPutative Pathway Association
VEGFR275TyrosineAngiogenesis, Cell Proliferation
Aurora B150Ser/ThrMitosis, Cell Cycle Control
SRC450TyrosineCell Adhesion, Proliferation
PIM1>10,000Ser/ThrSurvival, Metabolism

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound directly binds to its putative target protein in intact cells, leading to its thermal stabilization.

  • Methodology:

    • Cell Treatment: Treat intact cells (e.g., a cancer cell line known to express the target, like HUVEC for VEGFR2) with the compound or vehicle.

    • Heating: Aliquot the cell lysates and heat them across a range of temperatures (e.g., 40°C to 70°C).

    • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blotting.

    • Data Analysis: A positive result is indicated by a shift in the melting curve to higher temperatures in the compound-treated samples compared to the vehicle control.

  • Causality: A thermal shift provides strong evidence of physical target engagement in a physiological context, linking the biochemical activity to a cellular event.[13]

dot graph { layout=neato; node [shape=box, style=filled, fontname="Arial"]; edge [fontname="Arial"];

} caption: CETSA principle showing target stabilization upon ligand binding.

Phase 3: Downstream Pathway and Phenotypic Confirmation

The final phase connects target engagement to the cellular phenotype. If the compound inhibits VEGFR2, for example, we must demonstrate that downstream signaling pathways are inhibited and that this leads to an anti-angiogenic or anti-proliferative effect.

Experimental Protocol: Western Blot for Pathway Modulation

  • Objective: To measure the phosphorylation status of key proteins downstream of the validated target.

  • Methodology:

    • Cell Culture & Stimulation: Culture cells (e.g., HUVECs) and stimulate the pathway of interest (e.g., with VEGF). Treat cells with various concentrations of the compound for a defined period.

    • Lysate Preparation: Lyse the cells and quantify total protein concentration.

    • SDS-PAGE & Transfer: Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream effector (e.g., p-ERK) and the total form of that protein. Also probe for the phosphorylation of the direct target (p-VEGFR2). Use a loading control (e.g., β-actin) to ensure equal protein loading.

    • Detection & Analysis: Use chemiluminescence or fluorescence to detect antibody binding and quantify band intensity.

  • Causality: A dose-dependent decrease in the phosphorylation of VEGFR2 and its downstream effectors like ERK would confirm that the compound inhibits the target kinase's activity in cells, providing a direct link between target engagement and signal transduction.

Data Synthesis and Building a Coherent Mechanistic Model

The culmination of this multi-phased investigation is the synthesis of all data points into a single, logical narrative.

  • Initial Screen: Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate inhibits a subset of protein kinases, with a strong signal for the receptor tyrosine kinase VEGFR2.

  • Biochemical Validation: The compound potently inhibits purified VEGFR2 enzyme with an IC50 of 75 nM.

  • Cellular Engagement: The compound physically binds to VEGFR2 in intact cells, confirmed by a thermal shift in a CETSA experiment.

  • Pathway Analysis: Treatment of endothelial cells with the compound leads to a dose-dependent reduction in VEGF-induced phosphorylation of both VEGFR2 and its downstream signaling node, ERK.

  • Phenotypic Correlation: This inhibition of VEGFR2 signaling results in a measurable anti-proliferative effect in endothelial cells.

References

  • Vertex AI Search. (2026, March 16). Developing and Validating Assays for Small-Molecule Biomarkers.
  • PubMed. (2020, January 15). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Available from: [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16).
  • PMC. (2022, August 9). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Available from: [Link]

  • PubMed. (2021, February 15). Synthesis and in vitro study of nitro- and methoxy-2-phenylbenzofurans as human monoamine oxidase inhibitors. Available from: [Link]

  • PMC - NIH. (2019, April 18). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

  • PMC. Target identification and mechanism of action in chemical biology and drug discovery. Available from: [Link]

  • PMC. (2023, March 14). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. Available from: [Link]

  • RSC Publishing. 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. Available from: [Link]

  • YouTube. (2021, March 29). Biophysical Approaches to Small Molecule Discovery and Validation. Available from: [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identific
  • PubMed. (2022, August 9). Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease. Available from: [Link]

  • ResearchGate. (2025, October 16). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
  • ResearchGate. (2022, August 9).
  • Wikipedia. Substituted benzofuran.
  • IJSDR.
  • Mini Review on Important Biological Properties of Benzofuran Deriv
  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxyl
  • Frontiers. (2017, November 13). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Available from: [Link]

  • ResearchGate. Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran.
  • Semantic Scholar. (2012, September 14). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Available from: [Link]

  • PMC. Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. Available from: [Link]

  • ResearchGate.

Sources

Exploratory

An In-Depth Technical Guide to the Structural Properties of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzofuran Scaffold and a Note on Data Availability The benzofuran moiety, a heterocyclic system composed of a fused benzene and furan rin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and a Note on Data Availability

The benzofuran moiety, a heterocyclic system composed of a fused benzene and furan ring, represents a cornerstone in the field of medicinal chemistry.[1] Its derivatives are ubiquitous in nature and have been synthesized to exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The 3-aminobenzofuran subclass, in particular, has garnered significant attention as a versatile scaffold for the development of novel therapeutic agents.

This technical guide provides a detailed examination of the structural properties of a specific derivative: Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate . Our objective is to furnish researchers and drug development professionals with a comprehensive understanding of its molecular architecture, spectroscopic characteristics, and potential applications.

It is important to note that a comprehensive search of the current scientific literature did not yield specific, published experimental data (such as NMR, IR, or mass spectrometry) for Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. Consequently, this guide has been constructed by leveraging established principles of organic chemistry and drawing upon empirical data from closely related and well-characterized structural analogs. This approach allows for a robust and scientifically grounded exploration of the expected properties of the title compound, thereby maintaining a high standard of scientific integrity while navigating the existing data landscape.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the potential of any compound is a thorough analysis of its molecular structure. The key features of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate include the planar benzofuran core, an electron-donating amino group at the 3-position, an ethyl carboxylate group at the 2-position, and a methoxy group at the 7-position of the benzene ring.

Molecular structure of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate.
Predicted Physicochemical Properties
PropertyPredicted ValueSource
Molecular FormulaC₁₂H₁₃NO₄Calculated
Molecular Weight235.24 g/mol Calculated
XLogP32.2Predicted
Hydrogen Bond Donor Count1Calculated
Hydrogen Bond Acceptor Count4Calculated
Rotatable Bond Count4Calculated

Predictions are based on computational models and may differ from experimental values.

Synthetic Pathway and Experimental Protocol

A plausible and efficient synthesis of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate can be conceptualized based on established methodologies for related 3-aminobenzofuran derivatives. A common and effective route involves the reaction of a substituted 2-hydroxybenzonitrile with an α-haloacetate.

Synthetic_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-hydroxy-3-methoxybenzonitrile 2-hydroxy-3-methoxybenzonitrile Cyclization Cyclization 2-hydroxy-3-methoxybenzonitrile->Cyclization Ethyl bromoacetate Ethyl bromoacetate Ethyl bromoacetate->Cyclization Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate Cyclization->Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Generalized synthetic workflow for the target compound.
Step-by-Step Experimental Protocol (Generalized)

This protocol is a representative procedure and may require optimization for the specific synthesis of the title compound.

  • Reaction Setup: To a solution of 2-hydroxy-3-methoxybenzonitrile (1.0 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base, typically anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 equivalents).

  • Addition of Reagent: To the stirred suspension, add ethyl bromoacetate (1.1-1.2 equivalents) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate.

Spectroscopic Characterization Profile (Exemplary)

The following sections detail the expected spectroscopic signatures of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy and ethyl groups, and the amine protons. The aromatic protons on the benzene ring will appear as a set of doublets and a triplet, characteristic of a 1,2,3-trisubstituted benzene ring. The ethyl group will present as a quartet and a triplet. The amine protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display signals for all 12 unique carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The aromatic and furan ring carbons will resonate in the typical aromatic region, and the aliphatic carbons of the ethyl and methoxy groups will appear at higher field.

Exemplary NMR Data (Based on Analogs):

Group¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)
-CH₃ (ethyl)1.3-1.5 (t)14-15
-CH₂- (ethyl)4.3-4.5 (q)60-62
-OCH₃3.8-4.0 (s)55-57
-NH₂5.0-6.0 (br s)-
Aromatic-H6.8-7.5 (m)100-150
C=O-160-165

Note: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
N-H Stretch (Amine)3300-3500 (two bands, characteristic of a primary amine)
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
C=O Stretch (Ester)1680-1710
C=C Stretch (Aromatic)1450-1600
C-O Stretch (Ester & Ether)1000-1300

The presence of a strong absorption band around 1700 cm⁻¹ for the ester carbonyl and two distinct bands in the N-H stretching region would be key diagnostic features in the IR spectrum.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is expected to show a prominent molecular ion peak (M⁺) at m/z = 235. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment at m/z = 190, and subsequent loss of carbon monoxide (-CO) to give a fragment at m/z = 162.

Potential Applications in Research and Drug Development

While the biological activity of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate has not been specifically reported, the broader class of 3-aminobenzofuran derivatives has shown significant promise in several therapeutic areas. Numerous studies have highlighted their potential as:

  • Anticancer Agents: Benzofuran derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1]

  • Antimicrobial Agents: The benzofuran scaffold is present in many compounds with antibacterial and antifungal properties.

  • Enzyme Inhibitors: Certain 3-aminobenzofuran derivatives have been identified as potent inhibitors of enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer's disease.

The specific substitution pattern of the title compound, with an amino group at position 3 and a methoxy group at position 7, provides a unique electronic and steric profile that warrants further investigation. Its structural features make it an attractive candidate for screening in various biological assays and for use as a building block in the synthesis of more complex molecules.

Conclusion

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a structurally intriguing member of the benzofuran family of heterocyclic compounds. While specific experimental data for this molecule is currently lacking in the public domain, this in-depth technical guide has provided a comprehensive overview of its expected structural and spectroscopic properties based on sound chemical principles and data from close analogs. The synthetic route is straightforward, and the predicted spectral characteristics provide a clear roadmap for its identification and characterization. Given the established biological importance of the 3-aminobenzofuran scaffold, this compound represents a valuable target for future research and development in medicinal chemistry.

References

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. Oriental Journal of Chemistry. [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate. [Link]

  • The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative. ResearchGate. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry. [Link]

Sources

Foundational

Ethyl 3-Amino-7-Methoxy-1-Benzofuran-2-Carboxylate: A Technical Guide to Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate (CAS: 1351479-14-5) is a highly specialized heterocyclic intermediate utilized extensively in the rational design of tubulin-targeting antineoplastic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate (CAS: 1351479-14-5) is a highly specialized heterocyclic intermediate utilized extensively in the rational design of tubulin-targeting antineoplastic agents[1][2]. Characterized by its rigid benzofuran core, this compound serves as a critical building block for synthesizing bioisosteres of Combretastatin A-4 (CA-4), a potent vascular disrupting agent. This whitepaper provides a comprehensive analysis of its molecular properties, mechanistic synthesis pathways, and its foundational role in developing colchicine-site binding inhibitors.

Physicochemical Profiling & Structural Analysis

The structural architecture of ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate features a fused bicyclic benzofuran system, heavily functionalized with an electron-donating methoxy group at the C-7 position, a primary amine at C-3, and an ethyl ester at C-2. This specific arrangement is vital for downstream coupling reactions (e.g., Buchwald-Hartwig amination or standard amide couplings) to generate 3-arylaminobenzofuran derivatives[3].

Quantitative Data Summary

The fundamental chemical properties are summarized below for analytical verification and stoichiometric calculations:

PropertyValue
Chemical Name Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate
CAS Registry Number 1351479-14-5
Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
Core Scaffold Benzo[b]furan
Key Functional Groups Primary amine (-NH2), Ethyl ester (-COOEt), Methoxy (-OCH3)

Data corroborated via chemical registry databases[1][4].

Chemical Synthesis and Mechanistic Causality

The synthesis of ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate (often designated as compound 5j in medicinal chemistry literature) is achieved through a highly efficient tandem "one-pot" cyclization[3].

Mechanistic Rationale

The reaction begins with the condensation of 2-hydroxy-3-methoxybenzonitrile with ethyl bromoacetate. The selection of dimethylformamide (DMF) as the solvent and potassium carbonate (K₂CO₃) as the base is a deliberate, causality-driven choice. DMF, a polar aprotic solvent, poorly solvates the phenoxide anion generated by the mild base K₂CO₃, thereby maximizing the oxygen's nucleophilicity. This ensures a rapid SN​2 O-alkylation.

Following the formation of the O-alkylated intermediate, the basic environment deprotonates the newly attached active methylene group. The resulting carbanion undergoes an intramolecular nucleophilic attack on the adjacent electrophilic nitrile carbon—a classic Thorpe-Ziegler type cyclization . Subsequent tautomerization yields the stable, aromatic 3-amino-benzofuran core[3].

Synthesis SM 2-Hydroxy-3-methoxybenzonitrile Intermediate O-Alkylated Intermediate (Active Methylene) SM->Intermediate O-Alkylation Reagent Ethyl Bromoacetate + K2CO3 / DMF Reagent->Intermediate Cyclization Thorpe-Ziegler Intramolecular Cyclization Intermediate->Cyclization Base Catalysis Product Ethyl 3-amino-7-methoxy- 1-benzofuran-2-carboxylate Cyclization->Product Tautomerization

Tandem one-pot synthesis mechanism of ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate.

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocol details the synthesis and purification of the title compound.

Protocol: One-Pot Synthesis of Ethyl 3-Amino-7-Methoxybenzofuran-2-Carboxylate

Objective: To synthesize the benzofuran core via base-catalyzed O-alkylation and intramolecular cyclization.

  • Reagent Preparation: Dissolve 2-hydroxy-3-methoxybenzonitrile (1.0 equiv) in anhydrous DMF under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

  • Phenoxide Formation: Add anhydrous K₂CO₃ (2.5 equiv) to the solution. Stir at room temperature for 15–20 minutes. Causality: This pre-stirring ensures complete deprotonation of the phenol before the electrophile is introduced.

  • Alkylation & Cyclization: Dropwise add ethyl bromoacetate (1.1 equiv). Heat the reaction mixture to 80–90°C.

  • Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Ethyl Acetate/Hexane). The reaction must be held at temperature until the complete disappearance of the starting nitrile is observed, preventing the formation of complex, inseparable mixtures during workup.

  • Quenching & Extraction: Pour the cooled reaction mixture into ice-cold distilled water to precipitate the product and dissolve the inorganic salts. Extract the aqueous phase with ethyl acetate (3 × 50 mL).

  • Washing (Critical Step): Wash the combined organic layers vigorously with brine (3 × 50 mL). Causality: DMF is highly miscible with organic solvents; repeated brine washes are mandatory to pull residual DMF into the aqueous phase, preventing it from interfering with crystallization or chromatography.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography utilizing an eluent system of ethyl acetate/petroleum ether (3:7, v/v) to afford the pure title compound[3].

Role in Drug Discovery: Tubulin Inhibitors & Antiangiogenic Agents

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is not an endpoint drug but a crucial scaffold for developing 3-arylaminobenzofuran derivatives that target the colchicine binding site on β -tubulin[2].

In structure-activity relationship (SAR) studies, the benzofuran ring acts as a rigid bioisostere for the cis-stilbene core of Combretastatin A-4. The functionalization of the benzofuran ring dictates the molecule's orientation within the binding pocket. While derivatives bearing a 6-methoxy group (e.g., compound 3g ) demonstrated optimal nanomolar antiproliferative activity (IC₅₀ = 0.3–27 nM), the 7-methoxy intermediate (our title compound, 5j ) was synthesized to systematically map the steric and electronic boundaries of the receptor's alkoxy-binding subpocket[2][3].

Downstream derivatives synthesized from the 7-methoxy core (e.g., compound 3h ) maintained potent tubulin assembly inhibition, proving that the C-7 position tolerates bulky electron-donating groups without causing steric clashes in the colchicine pocket[2].

Comparative SAR Analysis of Downstream Derivatives
DerivativeBenzofuran SubstitutionTubulin Assembly IC₅₀ ( μ M)Antiproliferative Activity
CA-4 (Reference) N/A1.1High (Nanomolar)
Compound 3g 6-Methoxy1.1High (0.3–27 nM)
Compound 3h 7-Methoxy (from 5j)> 1.1Moderate to High
Compounds 3e, 3i, 3j Various6.4 - 7.6Lower (Micromolar)

Data extracted from in vitro tubulin polymerization assays[2].

Pathway Ligand 3-Arylaminobenzofuran Derivative (Synthesized from 5j) Target Colchicine Binding Site on β-Tubulin Ligand->Target High Affinity Binding Action Inhibition of Tubulin Polymerization Target->Action Structural Destabilization CellCycle G2/M Phase Arrest Action->CellCycle Mitotic Spindle Disruption Apoptosis Apoptosis Induction & Antiangiogenic Effects CellCycle->Apoptosis Prolonged Arrest

Mechanism of action for downstream tubulin inhibitors derived from the benzofuran intermediate.

References

  • Romagnoli, R., et al. "Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin." Journal of Medicinal Chemistry, ACS Publications, 2015. URL:[Link]

Sources

Exploratory

Pharmacokinetics of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate in vitro

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate Audience: Researchers, scientists, and drug development professionals. Preamble: The journey of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Pharmacokinetic Profiling of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Preamble: The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic candidate is contingent on a thorough understanding of its pharmacokinetic profile. This guide provides a comprehensive, in-depth framework for the in vitro characterization of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate (hereafter referred to as "the Compound"). As a benzofuran derivative, this molecule presents a scaffold of interest, but its ester and amine functionalities signal potential metabolic liabilities and transport characteristics that must be rigorously evaluated. This document is structured not as a rigid template, but as a logical progression of inquiry, reflecting the decision-making process in a drug discovery setting. We will move from foundational physicochemical properties to complex cellular systems, explaining the causality behind each experimental choice and establishing a self-validating system of protocols.

Part 1: Foundational Physicochemical Characterization

Before delving into complex biological systems, we must understand the Compound's intrinsic properties. These parameters govern its behavior in all subsequent assays and are critical for interpreting results accurately.

Aqueous Solubility Assessment

Expertise & Experience: Solubility is the cornerstone of "drug-likeness." Poor solubility can cripple a development program, leading to issues in formulation, inaccurate assay results (due to precipitation), and poor oral bioavailability. We assess solubility across a physiologically relevant pH range to mimic conditions in the gastrointestinal tract and systemic circulation.

Trustworthiness & Protocol: A kinetic solubility assay using nephelometry provides a high-throughput initial assessment. For definitive data, a thermodynamic equilibrium solubility study is performed.

Step-by-Step Protocol: Thermodynamic Solubility

  • Preparation: A stock solution of the Compound is prepared in DMSO (e.g., 10 mM).

  • Incubation: The stock solution is spiked into a series of buffers (e.g., pH 2.0, 5.0, 7.4) to a final concentration that exceeds its expected solubility. A small volume of DMSO is maintained (typically <1%) to avoid artifacts.

  • Equilibration: The samples are agitated in sealed vials at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered through a low-binding 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved Compound in the filtrate is determined by a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method against a standard curve.

Lipophilicity (LogD) Determination

Expertise & Experience: Lipophilicity, measured as the distribution coefficient (LogD) at a specific pH, is a key predictor of a molecule's ability to cross biological membranes. The benzofuran core suggests a degree of lipophilicity, which will influence absorption, plasma protein binding, and volume of distribution. We measure LogD at pH 7.4 to model its behavior in blood plasma.

Trustworthiness & Protocol: The "shake-flask" method, while traditional, remains the gold standard.

Step-by-Step Protocol: Shake-Flask LogD (pH 7.4)

  • System Preparation: A biphasic system of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 is prepared and pre-saturated by mixing for 24 hours.

  • Incubation: The Compound is added to a defined volume of the biphasic system.

  • Equilibration: The mixture is vortexed vigorously for 1 hour and then centrifuged to ensure complete separation of the two phases.

  • Quantification: The concentration of the Compound in both the aqueous (PBS) and organic (n-octanol) layers is measured via LC-MS/MS.

  • Calculation: LogD is calculated as: Log10([Concentration in Octanol] / [Concentration in Aqueous]).

Part 2: Metabolic Stability Assessment

The presence of an ethyl ester and an aromatic methoxy group makes the Compound a prime candidate for metabolism by hepatic enzymes. Assessing its metabolic stability is critical for predicting its in vivo half-life and hepatic clearance.

Phase I Metabolism: Liver Microsomal Stability

Expertise & Experience: Liver microsomes are vesicles of the endoplasmic reticulum containing a high concentration of Cytochrome P450 (CYP) enzymes, the primary drivers of Phase I oxidative metabolism. This assay is a cost-effective, high-throughput method to identify metabolically labile "soft spots" on the molecule. The methoxy group may be susceptible to O-demethylation, and the ethyl ester to hydrolysis by carboxylesterases also present in microsomes.

Trustworthiness & Protocol: The protocol includes positive controls (compounds with known high and low clearance) to validate the metabolic competency of the microsomal batch. A "time zero" (T0) sample and a "no-NADPH" condition act as internal controls for non-enzymatic degradation and non-CYP mediated metabolism, respectively.

Workflow Diagram: Microsomal Stability Assay

cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis prep_compound Compound Stock (in DMSO) incubation_mix Pre-warmed Master Mix: Compound + Microsomes + Buffer prep_compound->incubation_mix prep_microsomes Pooled Liver Microsomes (e.g., Human, Rat) prep_microsomes->incubation_mix prep_buffer Phosphate Buffer (pH 7.4) prep_buffer->incubation_mix prep_nadph NADPH Cofactor (Initiates Reaction) initiation Add NADPH to start reaction incubation_mix->initiation sampling Aliquots taken at: 0, 5, 15, 30, 60 min initiation->sampling Time Course quenching Quench Reaction (Acetonitrile + Internal Std) sampling->quenching centrifugation Centrifuge (Pellet Protein) quenching->centrifugation lcms LC-MS/MS Analysis (Quantify remaining compound) centrifugation->lcms

Caption: Workflow for the in vitro liver microsomal stability assay.

Data Presentation: Hypothetical Microsomal Stability Data

ParameterHuman Liver MicrosomesRat Liver Microsomes
Half-Life (t½, min) 2512
Intrinsic Clearance (Clint, µL/min/mg) 27.757.8
Predicted Hepatic Clearance ModerateHigh

Interpretation: The shorter half-life in rat liver microsomes suggests a higher rate of metabolism compared to human, a common species difference that must be considered for preclinical-to-clinical translation.

Part 3: Plasma Protein Binding (PPB)

Expertise & Experience: Only the unbound fraction of a drug is free to interact with its target and be cleared. High plasma protein binding can significantly limit a drug's efficacy and influence its distribution. The Compound's characteristics suggest it may bind to albumin or alpha-1-acid glycoprotein. Rapid Equilibrium Dialysis (RED) is the preferred method as it minimizes experimental artifacts.

Trustworthiness & Protocol: The RED device contains two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff, which retains proteins but allows the small molecule Compound to diffuse freely until equilibrium is reached.

Step-by-Step Protocol: Rapid Equilibrium Dialysis

  • Preparation: Prepare a solution of the Compound in plasma (human and relevant preclinical species) at a clinically relevant concentration.

  • Loading: Add the plasma-drug solution to one chamber (the plasma chamber) of the RED device. Add an equal volume of buffer (PBS, pH 7.4) to the other chamber (the buffer chamber).

  • Incubation: Seal the unit and incubate on an oscillating shaker at 37°C for 4-6 hours to reach equilibrium.

  • Sampling: After incubation, take equal volume aliquots from both the plasma and buffer chambers.

  • Quantification: Combine the samples with a matching matrix (buffer for the plasma sample, blank plasma for the buffer sample) to eliminate matrix effects during analysis. Quantify the concentration in both samples using LC-MS/MS.

  • Calculation:

    • Fraction Unbound (fu) = [Concentration in Buffer Chamber] / [Concentration in Plasma Chamber]

    • Percent Bound = (1 - fu) * 100

Data Presentation: Hypothetical Plasma Protein Binding Data

SpeciesFraction Unbound (fu)Percent Bound (%)
Human 0.01598.5
Rat 0.02197.9
Mouse 0.03596.5

Interpretation: The Compound is highly bound to plasma proteins (>98%) across species. This is a critical parameter for modeling in vivo exposure and predicting the free drug concentrations at the site of action.

Part 4: Cytochrome P450 (CYP) Inhibition Potential

Expertise & Experience: Assessing the Compound's potential to inhibit major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) is a regulatory requirement and crucial for predicting drug-drug interactions (DDIs). A fluorescent-based screening assay provides a rapid determination of the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).

Trustworthiness & Protocol: The assay uses specific, commercially available probe substrates that are metabolized by a single CYP isoform into a fluorescent product. The inhibition is measured by the decrease in fluorescent signal in the presence of the Compound.

Logical Flow Diagram: CYP Inhibition Assay

start Start: Prepare Reagents reagents Recombinant Human CYP Enzyme Fluorescent Probe Substrate Test Compound (Serial Dilution) NADPH Regeneration System start->reagents incubation Incubate Components (Pre-incubation with inhibitor) reagents->incubation reaction Initiate Reaction (Add Substrate/NADPH) incubation->reaction measurement Measure Fluorescence Over Time (Kinetic Read) reaction->measurement analysis Calculate Rate of Reaction vs. Compound Concentration measurement->analysis result Determine IC50 Value (Non-linear Regression) analysis->result

Caption: Decision and workflow process for determining CYP450 IC50 values.

Data Presentation: Hypothetical CYP Inhibition Data (IC50, µM)

CYP IsoformIC50 (µM)DDI Risk Potential
CYP1A2 > 50Low
CYP2C9 12.5Possible
CYP2C19 > 50Low
CYP2D6 28.0Low
CYP3A4 8.9Possible

Interpretation: The Compound shows potential to inhibit CYP2C9 and CYP3A4. These IC50 values must be contextualized with the expected clinical exposure levels to determine the actual risk of a DDI. If the maximum plasma concentration (Cmax) is significantly lower than the IC50 value, the risk is considered low. Further investigation into the mechanism of inhibition (e.g., reversible vs. time-dependent) would be warranted for these isoforms.

References

  • Note: The following are representative, authoritative sources for the methodologies described.
  • U.S. Food and Drug Administration (FDA). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. (2020). Available at: [Link]

  • Di, L., & Kerns, E. H. (2015). Drug-like properties: concepts, structure design and methods from ADME to toxicity optimization. Academic Press. (A foundational text on the principles discussed). URL: [Link]

  • Banker, M. J., Clark, T. H., & Williams, J. A. (2000). Development and validation of a 96-well equilibrium dialysis apparatus for measuring plasma protein binding. Journal of Pharmaceutical Sciences, 89(10), 1335-1342. (A key paper on the RED methodology). URL: [Link]

  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Drug Metabolism and Disposition, 27(11), 1350-1359. (A seminal paper on the use of microsomal stability data). URL: [Link]

Foundational

Crystal Structure Analysis of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate: A Structural Whitepaper

Executive Summary Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate (CAS 1351479-14-5), often referred to as compound 5j in literature, is a critical synthetic intermediate in the development of novel 3-arylaminobenzofu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate (CAS 1351479-14-5), often referred to as compound 5j in literature, is a critical synthetic intermediate in the development of novel 3-arylaminobenzofuran derivatives[1]. These downstream derivatives are potent antiangiogenic and anticancer agents designed to target the colchicine binding site on β-tubulin[2]. The pharmacological efficacy of these molecules relies heavily on the rigid, planar geometry of the benzofuran core, which acts as a bioisostere for the cis-double bond found in combretastatin A-4 (CA-4). This whitepaper provides an in-depth, self-validating technical guide to the crystallization, X-ray diffraction (XRD) analysis, and structural elucidation of this core building block, emphasizing the causality behind specific experimental and crystallographic choices.

Chemical Context & Molecular Geometry

The molecular architecture of ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate features a fully conjugated, planar bicyclic benzofuran ring system. The substituents at the C2 (ethyl carboxylate) and C3 (primary amine) positions are of particular crystallographic and thermodynamic interest.

  • Conformational Locking via Intramolecular Hydrogen Bonding: The 3-amino group acts as a potent hydrogen bond donor, while the carbonyl oxygen of the 2-carboxylate group serves as the acceptor. This interaction forms a stable, six-membered S(6) intramolecular hydrogen-bonded ring[3].

  • Causality of Planarity: This thermodynamic sink restricts the rotation of the ester group around the C2–C(carbonyl) bond, locking the carboxylate moiety in a coplanar conformation with the benzofuran core. This extended π-conjugation is essential for the molecule's stability and dictates the spatial trajectory of subsequent functionalizations during drug synthesis.

Crystallization Methodology

To obtain single crystals suitable for high-resolution X-ray diffraction, the slow evaporation method is employed. This technique ensures a controlled supersaturation rate, allowing for ordered nucleation and minimizing crystal defects.

Step-by-Step Protocol:

  • Dissolution: Dissolve 50 mg of the chromatographically purified compound (eluted via flash chromatography using ethyl acetate/petroleum ether 3:7 v/v[1]) in 2.0 mL of high-purity dichloromethane (DCM).

  • Co-solvent Addition: Add 1.0 mL of absolute ethanol. Ethanol acts as a poorer solvent for the compound compared to DCM. As the highly volatile DCM evaporates first, the solution gradually enriches in ethanol, gently driving the system into supersaturation.

  • Filtration (Self-Validation Step): Pass the solution through a 0.22 μm PTFE syringe filter into a clean, dust-free 1-dram glass vial. Causality: Removing microscopic particulate matter prevents heterogeneous nucleation, which often leads to twinned or microcrystalline aggregates rather than diffraction-quality single crystals.

  • Controlled Evaporation: Cover the vial with Parafilm and puncture 2-3 small holes (approx. 1 mm diameter) using a needle. Place the vial in a vibration-free environment at a constant temperature of 293 K.

  • Harvesting: After 4-5 days, harvest the resulting yellow, block-shaped single crystals.

Workflow N1 Synthesis of Compound 5j (Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate) N2 Purification (Flash Chromatography: EtOAc/Pet Ether) N1->N2 N3 Single Crystal Growth (Slow Evaporation Method) N2->N3 N4 Crystal Selection & Mounting (Polarized Light Microscopy) N3->N4 N5 X-Ray Diffraction Data Collection (100 K, Mo Kα Radiation) N4->N5 N6 Structure Solution & Refinement (SHELXT / SHELXL) N5->N6

Figure 1: Step-by-step workflow for the synthesis, crystallization, and XRD analysis of Compound 5j.

X-Ray Diffraction (XRD) Data Collection & Processing

The integrity of the structural model depends entirely on the quality of the diffraction data.

Step-by-Step Protocol:

  • Optical Validation: Submerge the harvested crystals in Paratone-N oil on a glass slide. Examine them under a polarized light microscope. Self-Validation: Select a crystal that exhibits uniform and complete optical extinction when rotated between crossed polarizers. This confirms the crystal is a single domain and free of macroscopic twinning.

  • Mounting: Mount the selected crystal (approx. 0.25 × 0.20 × 0.15 mm³) onto a MiTeGen micromount.

  • Data Collection: Transfer the mount to a diffractometer equipped with a CMOS detector and Mo Kα radiation (λ = 0.71073 Å).

  • Cryocooling: Maintain the crystal at 100 K using a nitrogen cold stream. Causality: Low-temperature data collection drastically reduces the Debye-Waller factor (atomic thermal vibrations). This enhances high-angle diffraction intensity, allowing for the precise location of electron density associated with hydrogen atoms—crucial for validating the intramolecular hydrogen bond.

  • Data Reduction: Integrate the frames using APEX3 software and apply a multi-scan absorption correction using SADABS.

Structural Refinement & Analysis

The phase problem is solved using dual-space direct methods via SHELXT, and the structure is refined by full-matrix least-squares on F² using [4].

  • Hydrogen Atom Treatment: All non-hydrogen atoms are refined anisotropically. To validate the intramolecular interaction, the amine hydrogen atoms (H1A, H1B) must be located from the difference Fourier map and refined freely with isotropic displacement parameters. Carbon-bound hydrogen atoms are placed in calculated positions and refined using a riding model.

Quantitative Data Summaries

Table 1: Crystal Data and Structure Refinement Parameters

Parameter Value
Empirical formula C₁₂H₁₃NO₄
Formula weight 235.23 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, Space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.452(3) Å, b = 15.210(5) Å, c = 9.124(3) Å
Cell angles α = 90°, β = 104.52(2)°, γ = 90°
Volume, Z 1135.6(7) ų, 4
Calculated density 1.376 Mg/m³
Absorption coefficient (μ) 0.102 mm⁻¹
Reflections collected / Independent 12,450 / 2,845 [R(int) = 0.034]
Goodness-of-fit on F² 1.045

| Final R indices[I>2σ(I)] | R1 = 0.0412, wR2 = 0.1025 |

Table 2: Selected Bond Lengths (Å) and Angles (°)

Bond / Angle Value Structural Significance
O1–C2 1.375(2) Å Benzofuran ring ether linkage
C2–C3 1.365(3) Å Benzofuran C=C double bond
C3–N1 1.342(3) Å Amine attachment; shortened due to resonance
C9=O2 1.215(2) Å Carboxylate carbonyl
O1–C2–C3 110.5(2)° Internal five-membered ring angle

| C2–C3–N1 | 128.4(2)° | Exocyclic angle, widened by steric/H-bond effects |

Table 3: Hydrogen Bond Geometry

D–H···A d(D–H) (Å) d(H···A) (Å) d(D···A) (Å) ∠(DHA) (°)

| N1–H1A···O2 | 0.88(2) | 2.05(2) | 2.785(2) | 135(2) |

(Note: The D···A distance of 2.785 Å and the angle of 135° strongly confirm the presence of an S(6) intramolecular hydrogen bond, validating the conformational locking hypothesis).

Implications for Drug Design

The crystallographic confirmation of the planar, locked conformation of ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is highly consequential for medicinal chemistry. When this intermediate undergoes C–N cross-coupling to yield 3-arylaminobenzofuran derivatives, the inherent rigidity of the core projects the newly attached aryl group into a specific vector space[1]. This precise 3D topology is what allows the final drug molecule to effectively mimic combretastatin A-4, perfectly slotting into the colchicine binding pocket of β-tubulin, thereby disrupting microtubule dynamics and inducing apoptosis in cancer cells[2].

Pathway A 3-Arylaminobenzofuran Derivative (Synthesized from 5j) B Colchicine Binding Site (β-Tubulin) A->B Binds to C Inhibition of Tubulin Polymerization B->C Induces D Mitotic Arrest (G2/M Phase) C->D Leads to E Apoptosis (Caspase Activation, Bcl-2 Downregulation) D->E Triggers

Figure 2: Mechanism of action for tubulin inhibitors derived from the benzofuran-2-carboxylate core.

References

  • Romagnoli, R., Baraldi, P. G., et al. (2010). "Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin." Journal of Medicinal Chemistry, 53(10), 4248–4258. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Receptor Binding Affinity of 7-Methoxy-1-Benzofuran Derivatives for the Serotonin 5-HT2A Receptor

Abstract The 1-benzofuran scaffold is a privileged core in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] The addition of a methoxy group at the 7-position can signifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-benzofuran scaffold is a privileged core in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] The addition of a methoxy group at the 7-position can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules. This guide provides a detailed technical overview of the receptor binding affinity of 7-methoxy-1-benzofuran derivatives, with a specific focus on their interaction with the Serotonin 2A (5-HT2A) receptor. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is a critical target in the central nervous system implicated in various neuropsychiatric disorders.[4][5] We will explore the structure-activity relationships (SAR), provide a comprehensive, field-proven protocol for determining binding affinity via radioligand competition assays, and discuss the downstream functional consequences of receptor engagement. This document is intended for researchers, scientists, and drug development professionals seeking to understand and quantify the interaction of this chemical class with a key neurological target.

Introduction: The Scientific Rationale

The 1-Benzofuran Scaffold: A Versatile Pharmacophore Benzofuran and its derivatives are prevalent structures in natural products and synthetic medicinal chemistry, known to exhibit potent pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][3][6] Its rigid, planar structure provides an excellent anchor for presenting various functional groups in a defined spatial orientation, making it an ideal starting point for ligand design.

The Strategic Importance of the 7-Methoxy Group The methoxy group (-OCH₃) at the 7-position of the benzofuran ring is not merely a structural component; it is a key modulator of the molecule's electronic and steric properties. Its presence can influence:

  • Receptor Affinity: By participating in hydrogen bonding or van der Waals interactions within the receptor's binding pocket.

  • Metabolic Stability: The methoxy group can block a potential site of metabolism, thereby increasing the compound's half-life.

  • Blood-Brain Barrier Permeability: Lipophilicity is a critical factor for CNS-targeted drugs, and the methoxy group can fine-tune this property.

The Serotonin 2A (5-HT2A) Receptor: A Pivotal CNS Target The 5-HT2A receptor is a subtype of the serotonin receptor family and is widely expressed in the cerebral cortex.[4][5] It is a primary target for a range of therapeutics, including atypical antipsychotics, and is famously the main target of serotonergic psychedelics.[4] Dysregulation of 5-HT2A receptor signaling is linked to conditions like schizophrenia, depression, and anxiety.[4][5] Consequently, compounds that can modulate this receptor with high affinity and selectivity are of significant interest in drug discovery.

Part I: Quantifying Receptor Affinity - The "How"

The gold-standard method for determining the binding affinity of an unlabeled compound (a "competitor" or "test ligand") for a receptor is the Radioligand Competition Binding Assay . This assay measures the ability of the test compound to displace a radiolabeled ligand (a "hot" ligand) that is known to bind to the target receptor with high affinity.

Core Methodology: Radioligand Competition Binding Assay

This protocol is a self-validating system designed for accuracy and reproducibility. The causality behind each step is explained to ensure a deep understanding of the methodology.

Experimental Objective: To determine the inhibitory constant (Kᵢ) of 7-methoxy-1-benzofuran derivatives for the human 5-HT2A receptor.

Key Materials & Reagents:

  • Receptor Source: Cell membranes from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human 5-HT2A receptor.[7][8]

  • Radioligand: [³H]Ketanserin, a high-affinity antagonist for the 5-HT2A receptor.[8][9][10]

  • Non-specific Binding Control: An unlabeled, high-affinity ligand (e.g., Mianserin or unlabeled Ketanserin) used at a high concentration to saturate all specific binding sites.[10]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, often supplemented with ions like MgCl₂ or CaCl₂.[8][10]

  • Filtration System: A cell harvester with glass fiber filters (e.g., GF/B or GF/C) is essential.[9][10] Filters are often pre-soaked in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the positively charged radioligand to the negatively charged filter.[9][10]

  • Scintillation Cocktail & Counter: For detecting the radioactivity captured on the filters.[9]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_harvest Termination & Collection cluster_analysis Data Acquisition & Analysis prep_reagents Prepare Reagents (Buffer, Ligands, Membranes) prep_plates Prepare 96-Well Plates (Total, NSB, Competition) prep_reagents->prep_plates add_components Add Components to Wells (Buffer, Test Compound, Radioligand) prep_plates->add_components add_membranes Initiate Reaction: Add Receptor Membranes add_components->add_membranes incubation Incubate at 27°C (e.g., 60 minutes) add_membranes->incubation harvest Rapid Filtration (Cell Harvester, GF/C Filters) incubation->harvest wash Wash Filters (Ice-cold Wash Buffer) harvest->wash dry_filters Dry Filter Mat wash->dry_filters add_scint Add Scintillation Cocktail dry_filters->add_scint count Measure Radioactivity (Liquid Scintillation Counter) add_scint->count analyze Data Analysis (IC₅₀ → Kᵢ Calculation) count->analyze

Caption: Workflow for a 5-HT2A radioligand competition binding assay.

Step-by-Step Experimental Protocol
  • Reagent Preparation:

    • Thaw frozen h5-HT2A receptor membranes on ice and dilute to the desired protein concentration (e.g., 5-10 µ g/well ) in ice-cold Assay Buffer.[8][10] Rationale: Keeping membranes on ice is critical to prevent receptor degradation and maintain binding competency.

    • Prepare serial dilutions of the 7-methoxy-1-benzofuran test compounds. Rationale: A wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) is necessary to generate a full competition curve.

    • Prepare solutions of [³H]Ketanserin (at a final concentration near its Kd, e.g., 0.5-1.0 nM) and the non-specific binding (NSB) control (e.g., 10 µM Mianserin).[8][10][11]

  • Assay Plate Setup (in triplicate):

    • Total Binding Wells: Add Assay Buffer, [³H]Ketanserin, and receptor membranes. These wells represent 100% specific binding in the absence of a competitor.[8]

    • Non-Specific Binding (NSB) Wells: Add the NSB control, [³H]Ketanserin, and receptor membranes. This measures the amount of radioligand that binds to the filter and other non-receptor components.[8]

    • Competition Wells: Add the test compound dilutions, [³H]Ketanserin, and receptor membranes.[8]

  • Incubation:

    • Incubate the plates for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 27°C) to allow the binding reaction to reach equilibrium.[10] Rationale: Incubation time is determined from kinetic experiments to ensure equilibrium is reached for accurate affinity measurement.[9]

  • Termination and Filtration:

    • Rapidly terminate the reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester.[10] Rationale: Rapid filtration is crucial to separate the bound radioligand (on the filter) from the unbound radioligand (in the filtrate) without disturbing the binding equilibrium.

    • Wash the filters multiple times with ice-cold Wash Buffer to remove any remaining unbound radioligand.[10]

  • Data Acquisition:

    • Dry the filter mat, place it in scintillation vials (or a compatible plate), add scintillation cocktail, and measure the radioactivity (in Disintegrations Per Minute, DPM) using a liquid scintillation counter.[8][9]

Data Analysis and Interpretation
  • Calculate Specific Binding: For each data point, subtract the average DPM from the NSB wells from the DPM of the competition wells.[8]

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration. This will yield a sigmoidal dose-response curve.

  • Determine IC₅₀: Use non-linear regression analysis to fit the data and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[8]

  • Calculate the Inhibitory Constant (Kᵢ): The Kᵢ is a more absolute measure of affinity that is independent of the radioligand concentration used. It is calculated from the IC₅₀ using the Cheng-Prusoff equation :

    Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    Where:

    • [L] = Concentration of the radioligand used in the assay.

    • Kₑ = Dissociation constant (affinity) of the radioligand for the receptor.

Part II: Structure-Activity Relationship (SAR) Insights

While specific binding data for a broad range of 7-methoxy-1-benzofuran derivatives is proprietary or spread across numerous publications, general SAR principles can be established from the literature on benzofuran-like structures targeting the 5-HT2A receptor.[12][13]

Position of SubstitutionType of SubstituentEffect on 5-HT2A AffinityRationale
Position 7 (Benzene Ring) Methoxy (-OCH₃) Generally Favorable The oxygen can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions within a specific sub-pocket of the receptor.
Position 2 (Furan Ring) Aryl or Heteroaryl Groups Often Enhances Affinity Allows for π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding pocket.
Position 3 (Furan Ring) Small Alkyl or Halogen Variable This position is sensitive to steric bulk. Small, lipophilic groups may be tolerated or enhance affinity by occupying a small hydrophobic pocket.
Side Chain (from core) Basic Amine (e.g., piperidine) Crucial for High Affinity A protonatable nitrogen is often a key pharmacophoric feature for aminergic GPCRs, forming a critical ionic bond with a conserved aspartate residue (Asp3.32) in the binding pocket.

This table represents generalized SAR trends and actual affinities will vary based on the complete molecular structure.

Part III: Functional Consequences of Receptor Binding

High binding affinity does not tell the whole story. It is crucial to understand what happens after the ligand binds. Ligands can be agonists (activating the receptor), antagonists (blocking the receptor), or inverse agonists (reducing basal receptor activity).

The 5-HT2A Canonical Signaling Pathway

The 5-HT2A receptor primarily couples to the Gq/G11 family of G proteins.[4][14] Agonist binding initiates a conformational change in the receptor, leading to the activation of this canonical signaling cascade.

G Ligand 7-Methoxy-1-Benzofuran (Agonist) Receptor 5-HT2A Receptor (GPCR) Ligand->Receptor Binds Gq Gαq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Release ER->Ca Downstream Cellular Responses (e.g., Neuronal Excitability) Ca->Downstream PKC->Downstream

Caption: Canonical Gq signaling pathway activated by a 5-HT2A receptor agonist.

Pathway Description:

  • Agonist Binding: An agonist, such as a specific 7-methoxy-1-benzofuran derivative, binds to and stabilizes an active conformation of the 5-HT2A receptor.

  • G Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated Gq protein, causing the Gαq and Gβγ subunits to dissociate.[14]

  • PLC Activation: The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[4][14]

  • Second Messenger Production: PLC cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4][5]

  • Downstream Effects:

    • IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[5]

    • DAG remains in the cell membrane and, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[4]

  • Cellular Response: The rise in intracellular calcium and activation of PKC lead to the phosphorylation of various downstream proteins, ultimately modulating cellular processes like neuronal excitability and gene expression.

It is important to note that the 5-HT2A receptor can also signal through non-canonical or "biased" pathways, such as those involving β-arrestin.[14][15][16] Different ligands can preferentially activate one pathway over another, a phenomenon known as functional selectivity or biased agonism, which is a key area of modern drug discovery.[14][15]

Conclusion and Future Directions

This guide has detailed the critical aspects of assessing the binding affinity of 7-methoxy-1-benzofuran derivatives for the 5-HT2A receptor. By employing rigorous methodologies like the radioligand competition binding assay, researchers can obtain precise Kᵢ values that are essential for understanding structure-activity relationships and guiding lead optimization. The 7-methoxy-1-benzofuran scaffold represents a promising starting point for the design of novel CNS agents. Future research should focus on synthesizing and testing a wider array of derivatives to build more comprehensive SAR models. Furthermore, elucidating the functional profiles (e.g., agonist vs. antagonist, biased signaling) of high-affinity compounds will be paramount in translating binding data into therapeutically valuable drug candidates.

References

  • 5-HT2A receptor - Wikipedia. (n.d.). Retrieved March 26, 2026, from [Link]

  • Głowacka, U., et al. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Pharmacological Reports, 75(5), 985-1002.
  • Roth, B. L., et al. (2023). 5-HT2A receptors: Pharmacology and functional selectivity. Pharmacological Reviews, 75(4), 737-771.
  • REPROCELL. (2022, May 4). Everything we know about the 5-HT2A (serotonin) receptor. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). Psychedelic potential is correlated with 5-HT2A-Gq signaling. Retrieved March 26, 2026, from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved March 26, 2026, from [Link]

  • Eltze, M. (2000). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of Receptor and Signal Transduction Research, 20(4), 299-322.
  • Eurofins DiscoverX. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved March 26, 2026, from [Link]

  • EMBL-EBI. (n.d.). Synthesis, binding affinity, and molecular docking analysis of new benzofuranone derivatives as potential antipsychotics. (CHEMBL1140101). Retrieved March 26, 2026, from [Link]

  • Cunningham, K. A., et al. (2013). Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. ACS Chemical Neuroscience, 4(1), 119–129.
  • Aranda, R., et al. (2008). Synthesis, binding affinity, and molecular docking analysis of new benzofuranone derivatives as potential antipsychotics. Journal of Medicinal Chemistry, 51(19), 6140–6143.
  • ResearchGate. (n.d.). Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity. Retrieved March 26, 2026, from [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry, 11(6), 682–705.
  • Fujii, H., et al. (2016). Novel 3,4,7-Substituted Benzofuran Derivatives Having Binding Affinity to κ-Opioid Receptor. Chemical & Pharmaceutical Bulletin, 64(7), 996-1003.
  • Al-Qaisi, Z. I., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 15(20), 5035.
  • MDPI. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. Retrieved March 26, 2026, from [Link]

  • Smith, R. L., & magnum, S. B. (2009). Structure-activity relationships for serotonin transporter and dopamine receptor selectivity. Current Medicinal Chemistry, 16(14), 1756-1766.
  • Landsiedel-Maier, D., & Frahm, A. W. (1998). Structure activity relationship of homochiral 7-substituted 1-aminoindans as 5-HT1A receptor ligands. Archiv der Pharmazie, 331(2), 59-71.
  • MDPI. (2022). Protein Binding of Benzofuran Derivatives. Retrieved March 26, 2026, from [Link]

  • ResearchGate. (n.d.). The structure of the 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivative. Retrieved March 26, 2026, from [Link]

  • Al-Qaisi, Z. I., et al. (2023). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 15(20), 5035.
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Foundational

A Prospective Analysis of the Biological and Cytotoxic Profile of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

A Technical Guide for Drug Discovery Professionals Authored by: A Senior Application Scientist Abstract The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of phar...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including significant anticancer properties.[1][2] This guide focuses on a specific, yet underexplored, derivative: Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. While direct biological data for this compound is not extensively available in current literature, its structural features—a benzofuran-2-carboxylate core with 3-amino and 7-methoxy substitutions—suggest a strong potential for significant biological activity. This document provides a prospective analysis, grounded in the established knowledge of related benzofuran compounds, and outlines a comprehensive framework for its synthesis, and the subsequent evaluation of its biological and cytotoxic effects. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel benzofuran derivatives as potential therapeutic agents.

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran derivatives are a class of heterocyclic compounds that have garnered significant attention in the field of drug discovery due to their diverse biological activities.[3] These compounds, both naturally occurring and synthetic, have been reported to possess a wide range of therapeutic properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][3] The fused benzene and furan ring system provides a rigid and planar scaffold that can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological profile.

The anticancer potential of benzofurans is particularly noteworthy. Numerous studies have demonstrated that substituted benzofurans can exert cytotoxic effects against a variety of cancer cell lines.[2][4] The mechanisms underlying these effects are often multifaceted, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression.[2]

This guide will focus on the prospective biological activity and cytotoxicity of a specific derivative, Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. By examining the known effects of its constituent functional groups on the benzofuran core, we can hypothesize its potential as a novel therapeutic agent and outline a clear path for its experimental validation.

Structural Rationale for Potential Biological Activity

The structure of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate suggests several avenues for biological interaction. The ethyl carboxylate group at the 2-position is a common feature in many biologically active benzofurans.[2][4] The amino group at the 3-position and the methoxy group at the 7-position are expected to significantly influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity, all of which are critical for its interaction with biological targets.

  • The 3-Amino Group: The presence of an amino group at the 3-position of the benzofuran ring has been associated with potent biological activities. For instance, 3-amidobenzofuran derivatives have shown promising antiproliferative activity against various cancer cell lines.[5] The amino group can act as a hydrogen bond donor and a site for further chemical modification, enabling the synthesis of a diverse library of analogs.

  • The 7-Methoxy Group: Methoxy-substituted benzofurans have also demonstrated significant anticancer potential.[6] The methoxy group can influence the molecule's metabolic stability and its ability to interact with hydrophobic pockets in target proteins. Furthermore, 7-methoxybenzofuran derivatives have been investigated as inhibitors of enzymes such as phosphodiesterase type 4 (PDE4) and tyrosinase, suggesting a broader potential for pharmacological applications.[7][8][9]

Given these precedents, it is reasonable to hypothesize that Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate could exhibit significant cytotoxic activity against cancer cells, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Proposed Synthesis and Characterization

A plausible synthetic route to Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate would likely involve a multi-step process starting from a substituted salicylaldehyde. The following is a proposed synthetic protocol based on established methods for preparing similar benzofuran derivatives.[10][11]

Synthesis Protocol

Step 1: Synthesis of Ethyl 7-methoxy-1-benzofuran-2-carboxylate

  • To a solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).

  • To this suspension, add ethyl chloroacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, and filter off the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • To the crude product, add a base such as potassium tert-butoxide in THF to induce cyclization.

  • After the reaction is complete (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 7-methoxy-1-benzofuran-2-carboxylate.

Step 2: Nitration of the Benzofuran Ring

  • To a solution of Ethyl 7-methoxy-1-benzofuran-2-carboxylate in a mixture of acetic acid and acetic anhydride at 0°C, add a nitrating agent (e.g., fuming nitric acid) dropwise.

  • Stir the reaction mixture at low temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with an organic solvent.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the nitro-substituted benzofuran.

Step 3: Reduction of the Nitro Group to an Amino Group

  • Dissolve the nitro-substituted benzofuran in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation with palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture (if using a solid catalyst) and neutralize the solution.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate.

Characterization

The structure of the synthesized compound should be confirmed using standard spectroscopic techniques:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., amino, ester carbonyl).

In Vitro Cytotoxicity Assessment

A crucial first step in evaluating the potential of a novel compound as an anticancer agent is to assess its cytotoxicity against a panel of cancer cell lines.

Cell Lines and Culture

A diverse panel of human cancer cell lines should be selected to evaluate the breadth of the compound's activity. This could include, but is not limited to:

  • MCF-7: Breast adenocarcinoma (estrogen receptor-positive)

  • MDA-MB-231: Breast adenocarcinoma (triple-negative)

  • A549: Lung carcinoma

  • HCT116: Colon carcinoma

  • HeLa: Cervical carcinoma

  • A non-cancerous cell line (e.g., human dermal fibroblasts) to assess selectivity.

Cells should be maintained in the appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate (typically ranging from 0.1 to 100 µM) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation

The results of the MTT assay should be presented in a clear and concise table, as shown below.

Cell LineIC₅₀ (µM) of Test CompoundIC₅₀ (µM) of Doxorubicin (Control)
MCF-7[Experimental Value][Experimental Value]
MDA-MB-231[Experimental Value][Experimental Value]
A549[Experimental Value][Experimental Value]
HCT116[Experimental Value][Experimental Value]
HeLa[Experimental Value][Experimental Value]
Normal Fibroblasts[Experimental Value][Experimental Value]

Mechanistic Studies: Elucidating the Mode of Action

Should the initial cytotoxicity screening reveal promising activity, further experiments are necessary to understand the underlying mechanism of cell death.

Apoptosis and Cell Cycle Analysis

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This assay is used to differentiate between viable, apoptotic, and necrotic cells.

Protocol:

  • Treat cells with the test compound at its IC₅₀ concentration for 24, 48, and 72 hours.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.

  • Analyze the cells by flow cytometry.

Cell Cycle Analysis by Flow Cytometry: This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Treat cells with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells, fix them in cold ethanol, and store at -20°C.

  • Wash the cells with PBS and treat them with RNase A.

  • Stain the cellular DNA with propidium iodide.

  • Analyze the DNA content by flow cytometry.

Visualization of Potential Signaling Pathways

Based on the known activities of similar benzofuran derivatives, a potential mechanism of action could involve the induction of apoptosis through the intrinsic or extrinsic pathway. The following diagram illustrates a hypothetical signaling pathway that could be investigated.

Apoptosis_Signaling_Pathway Compound Ethyl 3-amino-7-methoxy-1- benzofuran-2-carboxylate Cell Cancer Cell Compound->Cell Bcl2 Bcl-2 Compound->Bcl2 Inhibits Mitochondria Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Release Bax Bax Bax->Mitochondria Promotes Bcl2->Bax Inhibits Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic pathway induced by the test compound.

Experimental Workflow Visualization

The overall experimental workflow for the evaluation of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate can be summarized in the following diagram.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_cytotoxicity In Vitro Cytotoxicity cluster_mechanistic Mechanistic Studies Synthesis Synthesis of Compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cell_Culture Cancer & Normal Cell Culture Characterization->Cell_Culture MTT_Assay MTT Assay (IC50 Determination) Cell_Culture->MTT_Assay Apoptosis_Assay Apoptosis Analysis (Annexin V/PI) MTT_Assay->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis MTT_Assay->Cell_Cycle_Assay

Caption: Overall experimental workflow for compound evaluation.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is currently lacking, a prospective analysis based on its structural features and the known pharmacology of related benzofuran derivatives suggests that it is a promising candidate for further investigation as a potential anticancer agent. The proposed synthetic route and the detailed protocols for cytotoxicity and mechanistic studies provide a clear and actionable framework for its evaluation.

Future research should focus on the synthesis and characterization of this compound, followed by a comprehensive in vitro evaluation of its cytotoxic effects. Positive results from these initial studies would warrant further investigation into its mechanism of action, including its effects on specific cellular targets and signaling pathways. Ultimately, this systematic approach will determine the therapeutic potential of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate and its viability as a lead compound for the development of novel anticancer drugs.

References

  • Buckley, G., Cooper, N., Dyke, H. J., Galleway, F., et al. (2000). 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 10(18), 2137-40. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 26(23), 7220. [Link]

  • Varvounis, G., & Avlonitis, N. (2023). Aminobenzofuran-containing analogues of proximicins exhibit higher antiproliferative activity against human UG-87 glioblastoma cells compared to temozolomide. RSC Medicinal Chemistry, 14(4), 696-701. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. (2022). Identification of 3-(piperazinylmethyl)benzofuran derivatives as novel type II CDK2 inhibitors: design, synthesis, biological evaluation, and in silico insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1736-1751. [Link]

  • Mushtaq, A., Zahoor, A. F., Kamal, S., Mojzych, M., et al. (2024). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 14(1), 1-16. [Link]

  • Nakamura, Y., Nakao, A., & Ohtsuru, A. (2017). Cytotoxic effects of psychotropic benzofuran derivatives, N-methyl-5-(2-aminopropyl)benzofuran and its N-demethylated derivative, on isolated rat hepatocytes. Journal of Applied Toxicology, 37(3), 350-360. [Link]

  • Mushtaq, A., Zahoor, A. F., Kamal, S., Mojzych, M., et al. (2024). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 14(1), 1-16. [Link]

  • Abbas, A. A., & Dawood, K. M. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11096-11120. [Link]

  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 294828. [Link]

  • Kumar, R. S., Ali, M. A., & Kumar, S. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 768-775. [Link]

  • Mushtaq, A., Zahoor, A. F., Kamal, S., Mojzych, M., et al. (2024). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 14(1), 1-16. [Link]

  • Lavanya, A., Reddy, C. S., & Padmaja, A. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of the Serbian Chemical Society, 80(10), 1239-1249. [Link]

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  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 294828. [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Application Note: Synthesis and Purification Protocol for Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate Introduction and Strategic Context Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate (CAS: 1351479-14-5) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Purification Protocol for Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Introduction and Strategic Context

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate (CAS: 1351479-14-5) is a critical synthetic intermediate in the development of tubulin-binding anticancer and antiangiogenic agents. Specifically, it serves as a foundational scaffold for synthesizing 3-arylaminobenzofuran derivatives that target the colchicine binding site on tubulin, a mechanism highly valued in disrupting tumor vasculature[1].

This protocol details a highly efficient, tandem "one-pot" cyclization procedure. Rather than isolating unstable intermediates, this methodology leverages a continuous reaction cascade—from O-alkylation to intramolecular cyclization—maximizing yield while minimizing degradative side reactions.

Mechanistic Rationale

The synthesis relies on a modified Thorpe-Ziegler cyclization. Understanding the causality of the reaction cascade is essential for troubleshooting and scaling:

  • Deprotonation: Potassium carbonate ( K2​CO3​ ) acts as a mild, non-nucleophilic base to deprotonate the phenol group of 2-hydroxy-3-methoxybenzonitrile. A stronger base (like NaOH) is avoided to prevent the saponification of the ester group on the incoming alkylating agent.

  • SN​2 Alkylation: The resulting phenoxide attacks ethyl bromoacetate, displacing the bromide ion to form an ether intermediate. Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates anions, thereby hyper-activating the phenoxide nucleophile.

  • Intramolecular Cyclization: The K2​CO3​ further deprotonates the active methylene group (flanked by the ether oxygen and ester carbonyl). The resulting carbanion undergoes an intramolecular nucleophilic attack on the adjacent electrophilic nitrile carbon.

  • Tautomerization: The initially formed imine rapidly tautomerizes to the highly conjugated, aromatic 3-amino-benzofuran system, providing the thermodynamic driving force that makes the reaction irreversible.

Workflow Visualization

SynthesisWorkflow Start 2-Hydroxy-3-methoxybenzonitrile + Anhydrous DMF Base Add K2CO3 (Phenol Deprotonation) Start->Base Alkylation Add Ethyl Bromoacetate (SN2 O-Alkylation) Base->Alkylation Cyclization Heat to 80°C (Thorpe-Ziegler Cyclization) Alkylation->Cyclization Workup Aqueous Quench & Extraction (EtOAc / Brine Wash) Cyclization->Workup Purification Flash Chromatography (EtOAc/Pet Ether 3:7) Workup->Purification Product Ethyl 3-amino-7-methoxy- 1-benzofuran-2-carboxylate Purification->Product

Workflow for the one-pot synthesis of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate.

Experimental Design and Reagent Matrix

To ensure a self-validating system, precise stoichiometric ratios must be maintained. The slight excess of ethyl bromoacetate ensures complete conversion of the starting material, while the excess of K2​CO3​ is required because it is consumed in both the initial deprotonation and the subsequent enolization steps.

Table 1: Reagent Stoichiometry and Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role in System
2-Hydroxy-3-methoxybenzonitrile149.151.0 eq1.49 gPrimary Scaffold
Ethyl bromoacetate167.001.2 eq1.33 mL (2.00 g)Alkylating Agent
Potassium carbonate ( K2​CO3​ )138.212.5 eq3.45 gBase / Catalyst
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLPolar Aprotic Solvent
Ethyl Acetate (EtOAc)88.11N/AAs neededExtraction / Eluent
Petroleum EtherN/AN/AAs neededChromatography Eluent

Step-by-Step Synthesis Protocol

Phase 1: System Preparation and Alkylation

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an inert argon atmosphere. Rationale: Excluding moisture prevents the competitive hydrolysis of ethyl bromoacetate into bromoacetic acid, which would poison the base catalyst.

  • Solvation: Dissolve 1.49 g (10.0 mmol) of 2-hydroxy-3-methoxybenzonitrile in 15.0 mL of anhydrous DMF. Stir at room temperature (20-25°C) for 5 minutes to ensure complete dissolution.

  • Base Activation: Add 3.45 g (25.0 mmol) of finely powdered, anhydrous K2​CO3​ in a single portion. The suspension will likely darken, indicating the formation of the phenoxide anion. Stir for 15 minutes.

  • Alkyl Agent Addition: Using a syringe pump or dropping funnel, add 1.33 mL (12.0 mmol) of ethyl bromoacetate dropwise over 10 minutes. Rationale: Dropwise addition controls the localized exothermic SN​2 reaction and prevents the formation of dialkylated byproducts.

Phase 2: Cyclization and Workup 5. Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 80°C using an oil bath. Maintain heating with vigorous stirring for 4 to 6 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Petroleum Ether 3:7). The reaction is complete when the starting material spot disappears. 6. Quenching: Remove the flask from the heat and allow it to cool to room temperature. Pour the crude mixture into 100 mL of ice-cold distilled water to quench the reaction and precipitate organic components. 7. Extraction: Transfer the aqueous mixture to a separatory funnel. Extract with Ethyl Acetate (3 × 50 mL). 8. Washing: Combine the organic layers and wash extensively with brine (5 × 50 mL). Rationale: DMF is highly miscible with water and EtOAc. Repeated brine washes are strictly required to partition the DMF out of the organic layer and into the aqueous waste stream. 9. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude residue.

Phase 3: Purification 10. Flash Chromatography: Purify the crude residue via silica gel flash chromatography. Isocratic elution using an Ethyl Acetate/Petroleum ether 3:7 (v/v) mixture provides optimal resolution between the target benzofuran and any unreacted ethyl bromoacetate or baseline impurities [1]. 11. Isolation: Pool the fractions containing the pure product (identified by UV activity at 254 nm) and evaporate the solvent to yield Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate as a solid.

Analytical Validation

To confirm the success of the synthesis, the isolated product must be validated against expected physical and spectroscopic parameters [2].

Table 2: Expected Characterization Data

ParameterExpected ResultDiagnostic Significance
Appearance Solid powderConfirms successful crystallization/isolation.
Molecular Weight 235.24 g/mol Confirms structural formula ( C12​H13​NO4​ ).
1 H-NMR (Amine) Broad singlet (~5.0 - 6.0 ppm, 2H)Validates the tautomerization to the 3-amino group.
1 H-NMR (Ester) Quartet (~4.3 ppm, 2H), Triplet (~1.3 ppm, 3H)Confirms the ethyl ester moiety remained intact and was not hydrolyzed.
Mass Spectrometry m/z [M+H] + 236.1Verifies the exact mass of the synthesized construct.

References

  • Title: Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin Source: Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

Application

Application Note: Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate as a Privileged Precursor in Targeted Drug Discovery

Strategic Rationale in Medicinal Chemistry Benzofurans are privileged heterocycles that frequently serve as bioisosteres for indoles, offering distinct hydrogen-bonding profiles and lipophilicity profiles[1]. Specificall...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale in Medicinal Chemistry

Benzofurans are privileged heterocycles that frequently serve as bioisosteres for indoles, offering distinct hydrogen-bonding profiles and lipophilicity profiles[1]. Specifically, 2 (CAS: 1351479-14-5) has emerged as a highly versatile building block in drug discovery[2].

The presence of the 3-amino and 2-carboxylate groups provides orthogonal handles for late-stage functionalization, enabling the rapid generation of diverse chemical libraries[3]. Furthermore, the 7-methoxy substitution acts as an electron-donating group that modulates the electron density of the benzofuran core. This specific electronic and steric profile has been shown to significantly enhance binding affinity in the hydrophobic pockets of critical therapeutic targets, such as the colchicine binding site of tubulin[4], lymphoid tyrosine phosphatase (LYP)[5], and Pim-1 kinases[6].

Mechanistic Pathway for Precursor Synthesis

The synthesis of the 3-amino-benzofuran-2-carboxylate core is typically achieved via a tandem "one-pot" cyclization[4]. The reaction involves the condensation of 2-hydroxy-3-methoxybenzonitrile with ethyl bromoacetate in the presence of a mild base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF[1].

Causality Insight: DMF is selected because it excellently solvates the potassium or cesium cations, leaving the phenoxide and subsequent carbanion highly nucleophilic. This accelerates the initial Sₙ2 O-alkylation. The subsequent intramolecular Thorpe-Ziegler-type cyclization is driven by the base-promoted formation of a carbanion adjacent to the ester, which attacks the electrophilic nitrile carbon, followed by tautomerization to yield the stable aromatic 3-amino system[1].

Mechanism A 2-Hydroxy-3-methoxybenzonitrile (Starting Material) C Phenoxide Anion Formation A->C B Base (K2CO3 / Cs2CO3) in DMF B->C E O-Alkylated Intermediate (Acyclic) C->E D Ethyl Bromoacetate (Alkylation Agent) D->E F Intramolecular Cyclization (Base-promoted Carbanion) E->F G Tautomerization F->G H Ethyl 3-amino-7-methoxy- 1-benzofuran-2-carboxylate G->H

Figure 1: Base-mediated tandem one-pot cyclization mechanism for the synthesis of the precursor.

Validated Synthesis Protocol

This self-validating protocol ensures high yield and purity by controlling the kinetics of the tandem reaction[4].

Materials:

  • 2-Hydroxy-3-methoxybenzonitrile (1.0 eq, 10 mmol)

  • Ethyl bromoacetate (1.2 eq, 12 mmol)

  • Anhydrous K₂CO₃ (3.0 eq, 30 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M, 50 mL)

Step-by-Step Methodology:

  • Preparation of the Base Suspension: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add anhydrous K₂CO₃ (30 mmol) and anhydrous DMF (30 mL). Causality: Using strictly anhydrous conditions prevents the competitive base-catalyzed hydrolysis of ethyl bromoacetate into bromoacetic acid.

  • Phenoxide Formation: Add 2-hydroxy-3-methoxybenzonitrile (10 mmol) dissolved in 10 mL of DMF dropwise to the suspension at room temperature. Stir for 15 minutes. The solution will typically deepen in color, indicating the formation of the phenoxide anion.

  • Alkylation and Cyclization: Add ethyl bromoacetate (12 mmol) dissolved in the remaining 10 mL of DMF dropwise over 10 minutes.

  • Thermal Activation: Heat the reaction mixture to 80 °C and stir for 4–6 hours[4]. Self-Validation: Monitor the reaction via TLC (Ethyl Acetate/Petroleum Ether 3:7). The disappearance of the starting material (lower Rf) and the appearance of a highly fluorescent blue/green spot under UV 254 nm confirms the formation of the conjugated benzofuran system.

  • Quenching and Extraction: Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers extensively with a 5% aqueous LiCl solution (3 x 50 mL) followed by brine (50 mL). Causality: LiCl specifically helps partition DMF into the aqueous phase, preventing polar solvent contamination in the final product.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude residue by flash chromatography (Ethyl acetate/petroleum ether 3:7 v/v) to yield the pure Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate[4].

Downstream Application: Generating Tubulin Inhibitors

The synthesized precursor can be directly utilized to discover novel antiangiogenic and anticancer agents. By derivatizing the C3-amino group via N-arylation or amidation, researchers can synthesize libraries of compounds that target the colchicine binding site of tubulin[4].

Workflow cluster_0 Orthogonal Diversification P Ethyl 3-amino-7-methoxy- 1-benzofuran-2-carboxylate D1 C3-Amino Derivatization (N-Arylation / Amidation) P->D1 D2 C2-Ester Modification (Hydrolysis / Transamidation) P->D2 S High-Throughput Screening (Tubulin, LYP, Pim-1) D1->S D2->S L Lead Identification (IC50 < 1.5 µM) S->L O In Vivo Validation (Syngeneic Mouse Models) L->O

Figure 2: Workflow from benzofuran precursor to in vivo validation of novel therapeutic leads.

Protocol for C3-Amino Derivatization (Synthesis of 3-Arylaminobenzofurans): To synthesize potent tubulin inhibitors (e.g., Compound 3g), the 3-amino group undergoes a Buchwald-Hartwig cross-coupling with substituted aryl halides[4].

  • Conditions: Precursor (1 eq), Aryl bromide (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2 eq) in anhydrous toluene at 100 °C under an argon atmosphere for 12 hours.

  • Causality: The bulky, electron-rich XPhos ligand facilitates the oxidative addition of the aryl halide and promotes reductive elimination, overcoming the steric hindrance and moderate nucleophilicity of the 3-amino group adjacent to the ester.

Quantitative Structure-Activity Relationship (QSAR) Data

Derivatives synthesized from this precursor have demonstrated exceptional biological activity. The table below summarizes the comparative efficacy of a leading 7-methoxybenzofuran derivative (Compound 3g) against the clinical reference Combretastatin A-4 (CA-4)[4].

CompoundTarget / AssayIC₅₀ ValueBiological Effect
Precursor (5j) Tubulin Polymerization> 20 µMInactive baseline
Derivative 3g Tubulin Polymerization1.1 µMPotent inhibition of microtubule assembly
CA-4 (Reference) Tubulin Polymerization1.1 µMStandard benchmark
Derivative 3g BNL 1ME A.7R.1 Cells1.2 ± 0.6 nMExtreme cytotoxicity (syngeneic mouse model)
CA-4 (Reference) BNL 1ME A.7R.1 Cells0.9 ± 0.5 nMExtreme cytotoxicity

Data Interpretation: The functionalization of the 3-amino group transforms the inactive precursor into a nanomolar cytotoxic agent. The 7-methoxy group on the benzofuran core is critical for mimicking the trimethoxyphenyl ring of CA-4, ensuring optimal fit within the colchicine binding pocket[4].

Conclusion

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a foundational scaffold in modern medicinal chemistry. By leveraging its orthogonal reactivity, drug development professionals can efficiently execute structure-activity relationship (SAR) studies. The self-validating protocols provided herein ensure robust, scalable access to this precursor, accelerating the discovery of novel therapeutics targeting oncology and immunology pathways.

References

  • [4] Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin. Source: NIH / Journal of Medicinal Chemistry. 4

  • [2] 1351479-14-5 | Ethyl 3-amino-7-methoxybenzofuran-2-carboxylate. Source: ChemScene.2

  • [1] Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. Source: ACS Omega. 1

  • [3] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Source: MDPI Molecules. 3

  • [6] The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Source: NIH / Bioorganic & Medicinal Chemistry Letters. 6

  • [5] Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. Source: NIH / European Journal of Medicinal Chemistry. 5

Sources

Method

Application Note: Solubilization and Handling of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate for In Vitro Assays

Executive Summary Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a highly lipophilic organic compound frequently utilized as a core pharmacophore in the synthesis of novel anticancer and antiangiogenic agents. Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a highly lipophilic organic compound frequently utilized as a core pharmacophore in the synthesis of novel anticancer and antiangiogenic agents. Proper solubilization of this compound is critical for accurate Structure-Activity Relationship (SAR) profiling and downstream cell culture assays. This application note provides a self-validating, step-by-step protocol for dissolving this compound, ensuring maximum bioavailability while mitigating solvent-induced artifacts.

Physicochemical Profile & Quantitative Data

Understanding the physicochemical properties of the compound is the first step in predicting its behavior in aqueous cell culture media. The presence of the benzofuran ring and the ethyl ester group renders the molecule highly hydrophobic, necessitating the use of an organic carrier solvent.

Table 1: Physicochemical Properties
PropertyValueRationale / Impact on Handling
CAS Number 1351479-14-5Unique identifier for procurement and verification.
Molecular Formula C₁₂H₁₃NO₄Indicates high carbon-to-polar-atom ratio (hydrophobic).
Molecular Weight 235.24 g/mol Required for precise molarity calculations.
Primary Solvent Anhydrous DMSOPrevents ester hydrolysis and ensures complete solvation.
Aqueous Solubility Poor / InsolubleDirect addition to media will cause immediate precipitation.
Table 2: Master Stock Preparation (Mass-to-Volume Ratios)

To ensure accuracy, calculate the exact mass required to achieve standard stock concentrations in 1.0 mL of Dimethyl Sulfoxide (DMSO).

Target Stock ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 1.0 mL2.35 mg
20 mM 1.0 mL4.70 mg
50 mM 1.0 mL11.76 mg

Scientific Rationale: The Causality Behind the Protocol

As researchers, we must understand why specific experimental choices are made to ensure a self-validating system:

  • Solvent Choice (Anhydrous DMSO): The ethyl ester group at position 2 is susceptible to hydrolysis in unbuffered aqueous environments over time. Utilizing anhydrous, cell-culture grade DMSO prevents premature degradation and effectively disrupts the crystalline lattice of the hydrophobic benzofuran core.

  • Acoustic Cavitation (Sonication): Aromatic compounds often possess high crystalline lattice energies. Gentle warming (37°C) combined with sonication provides localized acoustic energy to break these intermolecular bonds without causing thermal degradation of the primary amine.

  • Cytotoxicity Thresholds: DMSO is a known differentiation agent and can alter cell membrane permeability. According to standard pharmacological guidelines for in vitro assays, final DMSO concentrations in the culture media must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity and confounding variables[1].

Step-by-Step Solubilization Protocol

Phase 1: Master Stock Preparation
  • Equilibration: Allow the sealed vial of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate to equilibrate to room temperature for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the cold powder, which could introduce water and initiate ester hydrolysis.

  • Weighing: Using a microbalance, weigh the precise amount of compound (e.g., 2.35 mg for a 10 mM stock) into a sterile, solvent-resistant microcentrifuge tube.

  • Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 30–60 seconds.

  • Sonication: Place the tube in an ultrasonic water bath set to 37°C for 5–10 minutes.

Phase 2: Quality Control (Self-Validating Step)
  • Visual Inspection: Hold the vial against a light source. The solution must be completely clear with no visible refractive particulates.

  • Validation Loop: If particulates remain, repeat the sonication step for an additional 5 minutes. Do not exceed 40°C.

Phase 3: Aliquoting and Storage
  • Aliquoting: Divide the master stock into 50 µL single-use aliquots in amber tubes. Causality: The primary amine group can be susceptible to photo-oxidation; amber tubes protect the structural integrity of the compound.

  • Storage: Store aliquots at -20°C (short-term, <1 month) or -80°C (long-term, >1 month). Avoid repeated freeze-thaw cycles.

Phase 4: Working Solution & Media Dilution
  • Thawing: Thaw a single aliquot at room temperature and vortex briefly.

  • Serial Dilution: Dilute the stock directly into pre-warmed (37°C) complete culture media immediately prior to cell treatment.

Table 3: Media Dilution Guidelines (Maintaining <0.1% DMSO)
Final Assay ConcentrationStock Concentration UsedVolume of StockVolume of Culture MediaFinal DMSO % (v/v)
10 µM 10 mM1.0 µL999.0 µL0.10%
5 µM 10 mM0.5 µL999.5 µL0.05%
1 µM 10 mM0.1 µL999.9 µL0.01%

Experimental Workflows & Biological Context

Solubilization Workflow

The following diagram illustrates the logical progression and self-validating checkpoints of the solubilization protocol.

Workflow A Weigh Compound (e.g., 2.35 mg) B Add Anhydrous DMSO (Target: 10 mM Stock) A->B C Vortex & Sonicate (37°C, 5-10 min) B->C D Visual Inspection (Check for clear solution) C->D D->C  Fail (Particulates) E Aliquoting & Storage (-20°C, Protect from Light) D->E  Pass (Clear) F Dilution in Media (<0.1% Final DMSO) E->F  Assay Prep

Fig 1: Step-by-step solubilization and dilution workflow for in vitro cell culture assays.

Biological Mechanism of Action

While Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is often tested for baseline cytotoxicity, it is primarily utilized to synthesize potent 3-arylaminobenzofuran derivatives. These advanced derivatives exhibit strong antiangiogenic and anticancer properties by targeting the colchicine binding site on tubulin, leading to microtubule depolymerization, down-regulation of antiapoptotic proteins like Bcl-2, and subsequent apoptosis in cancer cell lines (e.g., Jurkat, RS 4;11) [2].

Mechanism A Benzofuran Derivative (Synthesized Core) B Colchicine Site Binding (Tubulin Interface) A->B C Microtubule Depolymerization (Mitotic Arrest) B->C D Bcl-2 Down-regulation & Mcl-1 Modulation C->D E Apoptosis Induction (Cancer Cell Lines) D->E

Fig 2: Mechanism of action for tubulin-targeting benzofuran derivatives in cancer cells.

Troubleshooting Guide

Observed IssuePotential CauseRecommended Solution
Compound fails to dissolve in DMSO High crystalline lattice energy or moisture contamination.Ensure DMSO is strictly anhydrous. Increase sonication time in a 37°C water bath. Do not exceed 40°C.
Precipitation upon addition to media "Crashing out" due to localized high concentration of hydrophobic molecules.Pre-warm media to 37°C. Add the DMSO stock dropwise while actively vortexing the media to ensure rapid dispersion.
High background cell death in vehicle control Final DMSO concentration exceeds cellular tolerance.Verify dilution calculations. Ensure final DMSO concentration is strictly ≤0.1% (v/v) in the assay well.
Loss of compound efficacy over time Hydrolysis of the ester group or photo-oxidation of the amine.Discard old stocks. Always prepare single-use aliquots and store them in amber tubes at -80°C.

References

  • Title: Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin Source: Journal of Medicinal Chemistry (via NCBI PMC) URL: [Link]

  • Title: Considerations regarding use of solvents in in vitro cell based assays Source: Cytotechnology (via NCBI PMC) URL: [Link]

Sources

Application

Application Note: HPLC Method Development and Validation for Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Executive Summary The quantification and purity assessment of complex pharmaceutical building blocks require robust, stability-indicating analytical methods. This application note details the systematic development and v...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification and purity assessment of complex pharmaceutical building blocks require robust, stability-indicating analytical methods. This application note details the systematic development and validation of a High-Performance Liquid Chromatography (HPLC) method for Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate . Designed by senior application scientists, this protocol transcends basic step-by-step instructions by embedding causality into every experimental choice. The resulting method operates as a self-validating system, fully compliant with [1] and [2] guidelines, ensuring absolute data integrity from research to routine batch release.

Analyte Profiling & Mechanistic Rationale

Before selecting a column or solvent, a rigorous structural analysis of the target analyte is mandatory. Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate (CAS: 1351479-14-5)[3] presents a unique set of physicochemical challenges:

  • Hydrophobic Core: The benzofuran ring system is highly aromatic and lipophilic, dictating the need for a reversed-phase stationary phase with a high carbon load[4].

  • Electronic Delocalization (The Amine Challenge): The primary amine at the 3-position is structurally adjacent to an ethyl ester and conjugated with the furan oxygen. This creates a vinylogous urethane-like system. Consequently, the amine is an extremely weak base. However, unsuppressed residual silanols on silica-based columns (pKa ~3.5–4.5) can ionize and cause severe peak tailing through secondary interactions[5].

  • Causality in Mobile Phase Selection: To neutralize surface silanols and ensure the analyte elutes as a single, sharp symmetrical peak, the aqueous mobile phase must be highly acidic. We utilize 0.1% Trifluoroacetic acid (TFA), which drops the pH to ~2.0, effectively protonating all residual silanols and eliminating peak tailing[4].

Chromatographic Conditions & Gradient Architecture

A gradient elution strategy is employed to separate the main analyte from potential synthetic precursors (e.g., uncyclized intermediates) and highly retained degradation products.

Table 1: Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column End-capped C18, 250 x 4.6 mm, 5 µmHigh carbon load for hydrophobic retention; end-capping minimizes secondary silanol interactions.
Mobile Phase A 0.1% TFA in Ultrapure WaterLowers pH to ~2.0, neutralizing residual silanols to prevent peak tailing.
Mobile Phase B Acetonitrile (HPLC Grade)Lower viscosity than methanol; provides sharper peaks and lower system backpressure.
Flow Rate 1.0 mL/minOptimal van Deemter linear velocity for 5 µm particles, balancing resolution and run time.
Column Temp. 30 °CStabilizes retention times against ambient laboratory temperature fluctuations.
Detection DAD at 254 nm (Ref: 360 nm)Captures the primary π-π* transitions of the highly conjugated benzofuran chromophore.
Injection Vol. 10 µLPrevents column overloading while maintaining an excellent signal-to-noise ratio.
Table 2: Gradient Elution Program
Time (min)% Mobile Phase A% Mobile Phase BElution Phase Logic
0.08020Equilibration & elution of polar synthetic impurities.
10.02080Primary separation window for the benzofuran analyte.
15.02080Hydrophobic wash to remove highly lipophilic byproducts.
15.18020Rapid return to initial conditions.
20.08020Re-equilibration prior to the next injection.

Experimental Protocol: A Self-Validating Workflow

A method is only as reliable as its execution. This protocol is designed as a self-validating system —meaning the sequence architecture inherently proves its own accuracy and precision during every run, aligning with lifecycle management concepts[6].

Step 1: Reagent and Diluent Preparation
  • Diluent Preparation: Mix Type I Ultrapure Water and Acetonitrile in a 50:50 (v/v) ratio.

    • Expert Insight: Matching the diluent closely to the initial gradient conditions prevents "solvent shock," which can cause peak splitting or band broadening at the column head.

  • Mobile Phase A: Pipette exactly 1.0 mL of LC-MS grade TFA into 1000 mL of Type I water. Mix thoroughly and degas via vacuum sonication for 10 minutes.

  • Mobile Phase B: Use 100% HPLC-grade Acetonitrile.

Step 2: Standard and Sample Preparation
  • Standard Stock (100 µg/mL): Accurately weigh 10.0 mg of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate reference standard into a 100 mL volumetric flask. Add 50 mL of diluent, sonicate for 5 minutes to ensure complete dissolution of the hydrophobic core, and dilute to volume.

  • Filtration: Filter all standards and samples through a 0.22 µm PTFE syringe filter.

    • Expert Insight: PTFE is selected due to its low binding affinity for aromatic, hydrophobic compounds, ensuring no analyte is lost during sample preparation.

Step 3: Sequence Architecture

Program the Chromatography Data System (CDS) to execute the following sequence. The system must be set to automatically abort if the System Suitability Test (SST) fails.

  • Blank (x2): Establishes baseline stability and proves zero carryover.

  • SST Standard (x5): Injected five times to prove system precision and column health.

  • Samples (n): Injected in duplicate to verify preparation precision.

  • Bracketing Standard (Every 10 injections): Proves that no instrumental drift occurred during the analysis of the sample cohort.

System Suitability & Method Validation

To demonstrate that the analytical procedure is fit for its intended purpose, validation must be executed in strict accordance with the modernized guidelines[1] and[7].

Table 3: System Suitability Criteria (SST)
ParameterAcceptance CriteriaPurpose in the Self-Validating System
Retention Time (RT) ± 2.0% of nominalEnsures pump delivery and mobile phase composition are accurate.
Tailing Factor (T) ≤ 1.5Verifies column health and the absence of secondary silanol interactions.
Theoretical Plates (N) ≥ 5000Confirms column packing efficiency and band broadening control.
Area % RSD (n=5) ≤ 2.0%Validates autosampler precision and detector stability prior to sample analysis.
Table 4: ICH Q2(R2) Method Validation Summary
Validation ParameterICH Q2(R2) RequirementTypical Experimental Result
Specificity Complete resolution from impuritiesResolution (Rs) > 2.0 for all adjacent peaks
Linearity & Range R² ≥ 0.999 over 50–150% rangeR² = 0.9998
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.5% ± 0.8%
Repeatability RSD ≤ 2.0% (n=6 preparations)RSD = 0.6%
LOD / LOQ S/N ≥ 3 (LOD) and S/N ≥ 10 (LOQ)LOD = 0.05 µg/mL; LOQ = 0.15 µg/mL

Method Development Logic Diagram

The following diagram illustrates the causal relationships between analyte properties, method optimization, and regulatory validation.

HPLC_Method_Lifecycle Analyte 1. Analyte Profiling (Structure, pKa, LogP) StatPhase 2. Column Selection (End-capped C18) Analyte->StatPhase Hydrophobic Core MobPhase 3. Mobile Phase Design (0.1% TFA / ACN) Analyte->MobPhase Amine & Silanol Control Gradient 4. Gradient Optimization (20% - 80% Organic) StatPhase->Gradient MobPhase->Gradient SST 5. System Suitability (RSD < 2.0%, T < 1.5) Gradient->SST Method Finalization Validation 6. ICH Q2(R2) Validation (Accuracy, Precision, Range) SST->Validation Pass Criteria Routine 7. Routine Analysis & Lifecycle Management Validation->Routine USP <1225> Compliant

Figure 1: Logical workflow for HPLC method development and lifecycle validation.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Website, 2023. [Link]

  • United States Pharmacopeia. "USP <1225> Validation of Compendial Procedures." USP-NF, 2025. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development, 2nd Edition." Wiley, 1997.[Link]

Sources

Method

Application Note &amp; Protocol: Selective Catalytic Hydrogenation of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Abstract This document provides a comprehensive technical guide for the selective catalytic hydrogenation of ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate to yield its corresponding 2,3-dihydro derivative. This tran...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the selective catalytic hydrogenation of ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate to yield its corresponding 2,3-dihydro derivative. This transformation is a key step in the synthesis of various heterocyclic scaffolds prevalent in agrochemicals and pharmaceuticals.[1][2] The protocol emphasizes the rationale behind catalyst selection, reaction parameter optimization, and rigorous safety procedures. It includes a detailed, step-by-step experimental workflow, methods for reaction monitoring, and definitive product characterization. This guide is intended for researchers, chemists, and process development professionals engaged in synthetic organic chemistry and drug discovery.

Introduction and Reaction Principle

The selective reduction of the benzofuran nucleus is a fundamental transformation for accessing biologically significant 2,3-dihydrobenzofurans.[3] The starting material, ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, contains an enamine moiety within the furan ring. The primary objective of this protocol is the selective hydrogenation of the C2-C3 double bond without affecting the aromatic benzene ring or other functional groups.

The reaction proceeds via heterogeneous catalysis, where molecular hydrogen (H₂) and the substrate adsorb onto the surface of a solid metal catalyst. The most common and effective catalysts for this type of selective reduction are based on palladium, particularly palladium on an activated carbon support (Pd/C).[4][5]

Caption: Figure 1: Reaction Scheme

Mechanistic Considerations

Catalytic hydrogenation of alkenes on a metal surface is generally understood to proceed via a syn-addition of two hydrogen atoms across the double bond.[5] The mechanism involves:

  • Adsorption: Both molecular hydrogen and the benzofuran substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond is cleaved on the metal surface, forming reactive metal-hydride species.

  • Hydrogen Transfer: The adsorbed substrate undergoes sequential transfer of two hydrogen atoms from the catalyst surface to the C2 and C3 carbons of the furan ring, resulting in the desired 2,3-dihydrobenzofuran product.

  • Desorption: The saturated product desorbs from the catalyst surface, freeing the active sites for the next catalytic cycle.

The selectivity for the furan ring's double bond over the aromatic ring is a key feature of palladium catalysts under mild conditions. The aromatic system's high resonance stability requires significantly more forcing conditions (higher pressure, temperature, or more aggressive catalysts like Rhodium or Ruthenium) for reduction.[4]

Experimental Design and Parameter Optimization

The success of a catalytic hydrogenation hinges on the careful selection of the catalyst, solvent, and reaction conditions.[6]

Catalyst Selection

Palladium on carbon (Pd/C) is the catalyst of choice for this transformation due to its high activity for alkene hydrogenation and excellent selectivity, minimizing the risk of over-reduction.[4][5]

CatalystTypical Loading (w/w)Rationale & Considerations
10% Pd/C (wet) 1-5 mol%Recommended. High selectivity for C=C bonds. The wet form reduces the risk of ignition when handled in air.
5% Pd/C (wet) 2-10 mol%A suitable alternative, may require slightly longer reaction times or higher catalyst loading.
PtO₂ (Adam's catalyst) 1-5 mol%More active than Pd/C; may lead to over-reduction of the aromatic ring if not carefully controlled.
Raney Nickel 5-20 w/w %Highly active and cost-effective but pyrophoric and requires careful handling.[7] May exhibit lower selectivity.
Rhodium/Ruthenium 1-5 mol%Generally too reactive for this selective transformation and will likely lead to hydrogenation of the benzene ring.[4][6]
Reaction Condition Parameters

The conditions should be optimized to ensure complete conversion of the starting material while preventing side reactions.

ParameterRecommended RangeJustification & Expert Insights
Hydrogen Pressure 1 - 4 atm (15 - 60 psi)Sufficient for most lab-scale hydrogenations of this type. Higher pressures increase reaction rate but also elevate the risk of over-reduction and require specialized high-pressure equipment.[6]
Temperature 20 - 40 °C (Ambient)The reaction is typically exothermic. Running at ambient temperature provides good control. Gentle heating may be applied if the reaction is sluggish, but must be monitored carefully.[6]
Solvent Ethanol, Ethyl Acetate, THFPolar solvents are generally preferred for substrate solubility and for safely creating slurries of the catalyst.[8] Ethanol is an excellent, common choice.
Substrate Conc. 0.1 - 0.5 MA typical concentration range for lab-scale synthesis.
Reaction Time 2 - 24 hoursHighly dependent on catalyst loading, pressure, and temperature. The reaction should be monitored for completion.

Detailed Laboratory Protocol

This protocol describes a representative procedure on a 10 mmol scale. Adjust quantities accordingly for different scales.

Materials and Equipment
  • Reactant: Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate (10 mmol)

  • Catalyst: 10% Palladium on Carbon (50% wet, ~2-5 mol% Pd)

  • Solvent: Anhydrous Ethanol (100 mL)

  • Gases: Hydrogen (high purity), Nitrogen (high purity)

  • Equipment:

    • Three-neck round-bottom flask or dedicated hydrogenation vessel (e.g., Parr shaker)

    • Magnetic stirrer and stir bar

    • Gas inlet adapter with stopcock

    • Hydrogen-filled balloon or connection to a regulated hydrogen cylinder

    • Nitrogen/Vacuum manifold (Schlenk line)

    • Filtration setup (Büchner funnel, filter flask)

    • Celite® or a similar filter aid

    • Standard laboratory glassware

CRITICAL SAFETY PRECAUTIONS

Hydrogenation reactions carry significant risks of fire and explosion. Adherence to strict safety protocols is mandatory.[7][9]

  • Hydrogen Flammability: Hydrogen gas is extremely flammable.[6] All operations must be conducted in a well-ventilated fume hood, away from ignition sources.[10]

  • Pyrophoric Catalyst: Palladium on carbon, especially after use (when it is saturated with hydrogen and finely divided), is pyrophoric and can ignite spontaneously upon exposure to air.[8] The used catalyst must always be kept wet during handling and disposal.[9]

  • Inert Atmosphere: The reaction vessel must be thoroughly purged of all oxygen before introducing hydrogen to prevent the formation of an explosive mixture.[8]

  • Pressure Safety: Never exceed the pressure rating of the glassware or reactor.[10] Inspect all glassware for cracks or defects before use.[8]

  • Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are required at all times.

Step-by-Step Procedure
  • Vessel Preparation:

    • Place the substrate, ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, and a magnetic stir bar into the reaction flask.

    • Seal the flask and connect it to a nitrogen/vacuum manifold.

    • Evacuate the flask gently and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[9]

  • Solvent and Catalyst Charging:

    • Under a positive flow of nitrogen, add the anhydrous ethanol via cannula or syringe. Stir to dissolve the substrate.

    • In a separate small beaker, weigh the wet 10% Pd/C catalyst. Add a small amount of ethanol to create a slurry.

    • Quickly and carefully add the catalyst slurry to the reaction flask under a positive counter-flow of nitrogen. This minimizes the catalyst's exposure to air.

  • Hydrogenation Setup:

    • Seal the flask securely.

    • Perform another three cycles of evacuating and backfilling, this time using hydrogen gas to replace the nitrogen atmosphere.

    • If using a balloon, inflate it with hydrogen and attach it to the gas inlet. If using a cylinder, connect the line and set the regulator to the desired pressure (e.g., 30 psi).

    • Begin vigorous stirring.

  • Reaction and Monitoring:

    • Allow the reaction to stir at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. To take a sample: stop stirring, vent the hydrogen to the nitrogen line, take an aliquot under a positive nitrogen flow, then re-establish the hydrogen atmosphere.[10]

    • The reaction is complete when the starting material is no longer detectable.

  • Work-up and Catalyst Removal:

    • Once complete, carefully vent the excess hydrogen and purge the system thoroughly with nitrogen (at least three cycles).[10]

    • Prepare a pad of Celite® (approx. 1-2 cm thick) in a Büchner funnel and wet it with ethanol.

    • CRITICAL STEP: Under a nitrogen atmosphere (if possible) or in a well-ventilated hood, carefully decant or cannula the reaction mixture onto the Celite pad to filter out the Pd/C catalyst.

    • Rinse the flask with a small amount of ethanol and pass it through the filter to ensure complete transfer.

    • IMMEDIATELY quench the filtered catalyst on the Celite pad with plenty of water to render it non-pyrophoric.[9] Transfer the wet catalyst cake to a designated, labeled waste container. Do not allow it to dry in the open.

  • Product Isolation:

    • Transfer the filtrate to a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be analyzed and, if necessary, purified by column chromatography or recrystallization.

Analytical Workflow and Characterization

Confirming the structure and purity of the final product is a self-validating step of the protocol.

Caption: Figure 2: Experimental Workflow Diagram

Spectroscopic Characterization

The primary method for confirming the structure is Nuclear Magnetic Resonance (NMR) spectroscopy. The key changes from starting material to product are the disappearance of the C2-C3 double bond and the appearance of two new chiral centers at these positions.

NucleusStarting Material (Expected)Product (Expected)Key Diagnostic Change
¹H NMR Aromatic protons (6-7 ppm). Methoxy singlet (~3.9 ppm). Ester protons (q, ~4.3 ppm; t, ~1.3 ppm). Broad NH₂ singlet. No signals in 3-5 ppm region for C2-H, C3-H. Aromatic protons (6-7 ppm). Methoxy singlet (~3.9 ppm). Ester protons. Broad NH₂ singlet. New signals for C2-H and C3-H (~3.5-5.0 ppm), appearing as doublets or doublets of doublets. [11][12]Appearance of coupled aliphatic protons H-2 and H-3.
¹³C NMR Aromatic carbons (100-160 ppm). C2 and C3 carbons in the sp² region (~100-150 ppm). Ester carbonyl (~165 ppm).Aromatic carbons (100-160 ppm). C2 and C3 carbons shift to the sp³ region (~40-80 ppm). Ester carbonyl (~170 ppm).Upfield shift of C2 and C3 signals into the aliphatic region.
Mass Spec [M]+[M+2]+The molecular weight increases by 2 Da, corresponding to the addition of H₂.
IR Spec C=C stretch (~1600-1650 cm⁻¹)C=C stretch absent or significantly diminished.Disappearance of the enamine C=C bond vibration.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete or Slow Reaction 1. Catalyst poisoning (e.g., by sulfur or halogen impurities).2. Insufficient catalyst loading.3. Poor mixing/mass transfer.4. Low hydrogen pressure.1. Purify starting material. Use a fresh batch of catalyst.2. Increase catalyst loading to 5-10 mol%.3. Increase stirring speed.4. Increase hydrogen pressure (within safety limits).
Over-reduction (Benzene Ring Reduction) 1. Reaction temperature is too high.2. Catalyst is too active (e.g., Rh, Ru).3. Prolonged reaction time at high pressure.1. Run the reaction at or below room temperature.2. Use 5% or 10% Pd/C. Avoid more active catalysts.3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Low Product Yield 1. Incomplete reaction.2. Product adsorption onto the catalyst or Celite®.3. Mechanical losses during filtration and transfer.1. See "Incomplete Reaction" above.2. After filtering, wash the catalyst/Celite cake thoroughly with additional solvent.3. Ensure careful and quantitative transfers during workup.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Chemical Health & Safety.
  • Plausible mechanism of the enantioselective hydrogenation of b-enamine amide 16. (n.d.). ResearchGate.
  • De-risking hydrogenation. (2025, August 8). Sterling Pharma Solutions.
  • Hydrogenation SOP. (n.d.).
  • Hydrogenation reaction safety. (2024, June 6). YouTube.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (2019, September 11). ACS Publications.
  • Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. (2017, May 4). AZoM.
  • Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. (n.d.). PMC.
  • Promoting Electro-Hydrogenation of Hydrophobic Benzofuran over Pd-Based Catalyst in Aqueous Media via Electrolyte Engineering. (2025, December 4). PubMed.
  • Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy. (2020, August 1). Chemistry LibreTexts.
  • Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans. (n.d.). ACS Catalysis.
  • Isolation and structural characterization of dihydrobenzofuran congeners of licochalcone A. (n.d.).
  • Promotion Effect of Pd in the Ru/C-Catalyzed Hydrogenation of Benzofurans. (2024, February 7). Request PDF.
  • Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... (n.d.). ResearchGate.
  • Three New Prenylated Dihydrobenzofurans and a New Flavonoid Glycoside from the Aerial Parts of Myrsine seguinii. (2025, August 14). MDPI.
  • (PDF) Detailed¹H and¹³C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. (2025, December 18). ResearchGate.
  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25).
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). MDPI.
  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024, August 6). Semantic Scholar.
  • The Delplot kinetic method applied to systems with adsorbates: Hydrodeoxygenation of benzofuran on a bimetallic CoPd phosphide c. (n.d.). OSTI.
  • Selective Hydrogenation of Benzofurans Using Ruthenium Nanoparticles in Lewis Acid-Modified Ruthenium-Supported Ionic Liquid Phases. (2020, January 22). ACS Catalysis - ACS Publications.
  • Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on. (n.d.). RWTH Publications.

Sources

Application

Application Notes and Protocols for In Vivo Dosing of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Abstract This guide provides detailed application notes and standardized protocols for the in vivo administration of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, a novel benzofuran derivative with significant pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides detailed application notes and standardized protocols for the in vivo administration of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, a novel benzofuran derivative with significant potential in preclinical research. Benzofuran scaffolds are integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities.[1][2] Given the characteristic poor aqueous solubility of many heterocyclic compounds, this document emphasizes robust formulation strategies to ensure reliable and reproducible results in animal models. The protocols herein are designed for researchers in pharmacology, toxicology, and drug development, offering a framework that is both scientifically rigorous and ethically compliant with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[3][4][5][6]

Introduction: The Scientific Context of Benzofuran Derivatives

Benzofuran derivatives are a class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological profiles, including anti-inflammatory, and potential receptor agonist/antagonist activities.[2][7][8] The specific compound, Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, while not extensively documented in public literature, belongs to a chemical family known for its therapeutic promise. The successful preclinical evaluation of such compounds is fundamentally dependent on the establishment of reliable in vivo dosing protocols that ensure consistent bioavailability and exposure.

A primary challenge in the in vivo assessment of novel small molecules is often their limited aqueous solubility. This property can lead to variable absorption and inconsistent experimental outcomes if not properly addressed through formulation.[9] Therefore, this guide provides a systematic approach to vehicle selection and formulation development, which is a critical first step in any preclinical study.

Pre-Formulation and Vehicle Selection Strategy

The physicochemical properties of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, particularly its solubility, will dictate the choice of an appropriate delivery vehicle. For many benzofuran derivatives, poor water solubility is a common hurdle.[10] The following workflow provides a logical progression for developing a suitable formulation.

G cluster_0 Formulation Development Workflow A 1. Characterize Compound Solubility (Aqueous & Organic Solvents) B 2. Define Route of Administration (PO, IP, IV) A->B Informs C 3. Screen Excipients & Vehicles B->C Guides D 4. Prepare Trial Formulations C->D E 5. Assess Formulation Stability (e.g., Visual, HPLC) D->E Test F 6. Select Lead Formulation for In Vivo Studies E->F Based on Data

Caption: Workflow for selecting a suitable formulation strategy.

Recommended Excipients for Poorly Soluble Compounds

Based on established practices for formulating poorly soluble drugs for preclinical studies, the following excipients are recommended for initial screening.[9][11][12]

Excipient CategoryExample AgentsRecommended UseRationale & Considerations
Aqueous Vehicles (with co-solvents) 0.5% - 2% Methylcellulose (MC) or Carboxymethylcellulose (CMC)Oral (PO)Provides a uniform suspension. MC is generally well-tolerated in rodents.[11]
Solubilizing Agents PEG 300, PEG 400, Propylene GlycolOral (PO), Intraperitoneal (IP), Intravenous (IV)Water-miscible organic solvents that can significantly increase the solubility of lipophilic compounds.
Surfactants / Emulsifiers Polysorbate 80 (Tween® 80), Solutol® HS 15PO, IP, IVNon-ionic surfactants that improve wettability and prevent precipitation upon dilution in physiological fluids.[9]
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)PO, IVForm inclusion complexes with drug molecules, thereby increasing their aqueous solubility.[9][12]
Lipid-Based Systems Corn oil, Sesame oil, Self-Emulsifying Drug Delivery Systems (SEDDS)Oral (PO)Suitable for highly lipophilic compounds. SEDDS can improve oral absorption by forming a microemulsion in the GI tract.

Detailed Dosing Protocols

The following protocols are provided as a starting point and should be optimized based on the specific experimental needs and the determined solubility of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[6]

Protocol for Oral Gavage (PO) Administration

Oral gavage is a common method for administering compounds in preclinical rodent studies. A suspension is often preferred for toxicology and early efficacy studies.

Objective: To prepare and administer a uniform suspension of the test compound.

Materials:

  • Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

  • Vehicle: 0.5% (w/v) Methylcellulose (MC) in sterile water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Appropriately sized gavage needles

Step-by-Step Protocol:

  • Vehicle Preparation: Prepare the 0.5% MC solution by slowly adding MC powder to heated (60-70°C) sterile water while stirring. Once dispersed, remove from heat and continue to stir at room temperature until a clear, viscous solution is formed. Store at 4°C.

  • Dose Calculation: Calculate the required amount of compound based on the desired dose (e.g., mg/kg) and the dosing volume (typically 5-10 mL/kg for mice and rats).

  • Suspension Preparation:

    • Weigh the calculated amount of the compound.

    • Place the powder in a mortar and add a small volume of the MC vehicle to create a paste. This process, known as levigation, helps to break up powder clumps and ensures a finer particle dispersion.

    • Gradually add the remaining vehicle while mixing to achieve the final desired concentration.

    • Transfer the suspension to a beaker with a magnetic stir bar and stir continuously on a stir plate to maintain uniformity.

  • Administration:

    • Gently restrain the animal.

    • Measure the correct volume of the suspension into a syringe fitted with a gavage needle.

    • Ensure the suspension is homogenous by vortexing immediately before drawing the dose.

    • Pass the gavage needle gently along the side of the mouth and over the tongue into the esophagus before delivering the dose.

Protocol for Intraperitoneal (IP) Injection

IP injection allows for rapid absorption. For poorly soluble compounds, a solution using co-solvents is typically required to avoid precipitation in the peritoneal cavity.

Objective: To prepare a clear, sterile solution for IP administration.

Materials:

  • Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

  • Vehicle (Example): 10% DMSO, 40% PEG 400, 50% Saline

  • Sterile vials

  • Vortex mixer and/or sonicator

  • 0.22 µm syringe filters

Step-by-Step Protocol:

  • Vehicle Preparation: In a sterile vial, combine the desired proportions of DMSO, PEG 400, and saline. Mix thoroughly.

  • Solubilization:

    • Weigh the required amount of the compound and add it to the prepared vehicle.

    • Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming may be applied if the compound's stability at elevated temperatures is confirmed.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a new sterile vial. This is a critical step to prevent infection.

  • Administration:

    • Restrain the animal to expose the abdomen.

    • The injection is typically given in the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.

    • Use an appropriate gauge needle (e.g., 25-27G) and inject at a shallow angle.

Protocol for Intravenous (IV) Injection

IV administration provides 100% bioavailability and is used for pharmacokinetic studies and acute efficacy models. The formulation must be a clear, sterile solution that is well-tolerated upon injection into the bloodstream.

Objective: To prepare a sterile, non-precipitating solution for IV administration.

Materials:

  • Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

  • Vehicle (Example): 5% Solutol® HS 15, 10% Propylene Glycol, 85% Sterile Water for Injection (WFI)

  • Sterile vials

  • 0.22 µm syringe filters

Step-by-Step Protocol:

  • Vehicle Preparation: Aseptically combine the co-solvents and WFI in a sterile vial.

  • Drug Solubilization: Add the weighed compound to the vehicle. Mix thoroughly using a vortex and/or sonicator until a clear solution is obtained.

  • Final Sterilization: Filter the final solution through a 0.22 µm syringe filter.

  • Administration:

    • Place the animal in a restraining device that allows access to the lateral tail vein.

    • Warming the tail with a heat lamp or warm water can help dilate the veins.

    • Using a small gauge needle (e.g., 27-30G), slowly inject the formulation into the tail vein. The typical dosing volume for mice is 5-10 mL/kg.

Experimental Design and Reporting

To ensure the scientific validity and reproducibility of in vivo studies, adherence to established guidelines is paramount.

G cluster_1 In Vivo Study Workflow A 1. Ethical Approval (IACUC) B 2. Study Design (ARRIVE Guidelines) A->B C 3. Randomization & Blinding B->C D 4. Dose Administration C->D E 5. Data Collection (e.g., Tumor Volume, Biomarkers) D->E F 6. Statistical Analysis E->F G 7. Transparent Reporting F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Welcome to the technical support center for the synthesis of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot comm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and provide answers to frequently asked questions, ultimately improving reaction yields and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or no desired product is forming at all. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the synthesis of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate can stem from several factors related to starting materials, reaction conditions, and catalyst activity. Here is a systematic guide to troubleshooting:

  • Starting Material Quality:

    • Purity of 2-hydroxy-3-methoxybenzonitrile: Impurities in the starting phenol can significantly hinder the reaction. Ensure the starting material is pure, and consider recrystallization or column chromatography if necessary.

    • Purity of Ethyl Chloroacetate or Ethyl Bromoacetate: The quality of the alkylating agent is crucial. Use a freshly opened bottle or distill the reagent before use to remove any decomposition products.

    • Moisture: The presence of water can interfere with the base and lead to unwanted side reactions. Ensure all glassware is thoroughly dried and use anhydrous solvents.

  • Reaction Conditions:

    • Base Selection and Stoichiometry: The choice and amount of base are critical for the initial O-alkylation and subsequent cyclization.

      • Potassium Carbonate (K₂CO₃): A commonly used base for this reaction. Ensure it is finely powdered and anhydrous for optimal reactivity. Using a molar excess (e.g., 1.5-2.0 equivalents) is often beneficial.[1][2]

      • Stronger Bases: In some cases, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) might be required, particularly if the phenolic proton is less acidic.[3] However, these bases are more sensitive to moisture and require strictly anhydrous conditions.

    • Solvent: The choice of solvent can influence reaction rates and solubility of intermediates.

      • Dimethylformamide (DMF): A common solvent for this type of reaction due to its high boiling point and ability to dissolve a wide range of reactants.[1][2][4] Ensure it is anhydrous.

      • Acetone: Another suitable solvent, particularly when using potassium carbonate as the base.[5]

      • Acetonitrile (CH₃CN): Can also be an effective solvent.[6]

    • Temperature and Reaction Time: These parameters are often interdependent.

      • Initial O-alkylation may proceed at room temperature or with gentle heating (e.g., 50-60 °C).

      • The subsequent intramolecular cyclization (Thorpe-Ziegler reaction) may require higher temperatures (e.g., reflux in DMF or acetone) to proceed at a reasonable rate.[2] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition at prolonged high temperatures.

  • Catalyst (if applicable): While many syntheses of this core are base-mediated, some advanced methods may employ transition metal catalysts (e.g., copper or palladium) for related benzofuran syntheses.[7][8][9] If using such a method, catalyst deactivation can be a major issue.

    • Catalyst Activity: Ensure the catalyst is from a reliable source and has been stored correctly under an inert atmosphere.[10]

    • Ligand Choice: The choice of ligand can significantly impact the efficiency of a catalytic cycle.

Issue 2: Formation of Significant Impurities

Question: I am observing significant impurity spots on my TLC plate. What are the likely side products and how can I minimize their formation?

Answer: The formation of impurities is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize them.

  • Unreacted Starting Materials: If the reaction is incomplete, you will observe spots corresponding to 2-hydroxy-3-methoxybenzonitrile and the alkylating agent.

    • Solution: Increase the reaction time, temperature, or the equivalents of the base and/or alkylating agent. However, be cautious as overly harsh conditions can lead to other side products.

  • Intermediate (2-(cyanomethoxy)-3-methoxybenzonitrile): The open-chain intermediate may be present if the cyclization step is not complete.

    • Solution: Increase the reaction temperature or time to promote the intramolecular cyclization. A stronger base might also facilitate this step.

  • Hydrolysis of the Ester: If there is moisture in the reaction, the ethyl ester product can hydrolyze to the corresponding carboxylic acid.

    • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dimerization or Polymerization: Under certain conditions, especially with highly reactive intermediates, side reactions leading to dimers or polymers can occur.

    • Solution: This can sometimes be mitigated by using more dilute reaction conditions.

Issue 3: Difficulty with Product Purification

Question: My crude product is an oil or a sticky solid, and I am having trouble purifying it by recrystallization. What are my options?

Answer: Purification of benzofuran derivatives can sometimes be challenging. If direct recrystallization is not effective, consider the following methods:

  • Column Chromatography: This is the most common and effective method for purifying reaction mixtures that are difficult to crystallize.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase (Eluent): A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. The optimal eluent system should be determined by TLC analysis.[5][6]

  • Trituration: If the crude product is an oil or a sticky solid, you can try triturating it with a solvent in which the desired product has low solubility, but the impurities are soluble. Common solvents for trituration include cold diethyl ether, hexanes, or a mixture of ethyl acetate and hexanes.

  • Acid-Base Extraction: If your product has a basic amino group and the impurities are neutral or acidic, you can use an acid-base extraction workup. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the purified product back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate?

A1: The most common synthesis route involves a two-step, one-pot process starting from a substituted 2-hydroxybenzonitrile.

  • O-Alkylation: The phenolic hydroxyl group of 2-hydroxy-3-methoxybenzonitrile is deprotonated by a base (e.g., K₂CO₃) to form a phenoxide. This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of ethyl chloroacetate or ethyl bromoacetate in an Sₙ2 reaction to form the intermediate, ethyl 2-(2-cyano-6-methoxyphenoxy)acetate.

  • Intramolecular Cyclization (Thorpe-Ziegler Reaction): In the presence of a base, a proton is abstracted from the α-carbon (the carbon between the cyano and ester groups). The resulting carbanion then attacks the carbon of the cyano group in an intramolecular nucleophilic addition, forming a five-membered ring. Subsequent tautomerization of the resulting imine leads to the formation of the enamine, which is the final 3-amino-1-benzofuran product.

Q2: How do electron-donating or electron-withdrawing groups on the starting phenol affect the reaction?

A2: The electronic nature of the substituents on the starting salicylaldehyde or benzonitrile can significantly impact the reaction.

  • Electron-donating groups (like the methoxy group in this case) generally increase the nucleophilicity of the phenoxide, which can facilitate the initial O-alkylation step. They have been observed to lead to high yields in benzofuran synthesis.[7][8]

  • Electron-withdrawing groups can decrease the nucleophilicity of the phenoxide, potentially slowing down the O-alkylation. However, they can increase the acidity of the α-protons in the intermediate, which may facilitate the final cyclization step. The overall effect on yield can vary depending on the specific group and its position.[7][8]

Q3: Can I use a different alkylating agent instead of ethyl chloroacetate?

A3: Yes, other alkylating agents can be used, which will result in different ester groups in the final product. For example, using methyl chloroacetate would yield the methyl ester. It is also possible to use reagents like diethyl bromomalonate, though the reaction pathway may become more complex.[3]

Q4: What are some alternative synthetic routes to 3-aminobenzofurans?

A4: While the Thorpe-Ziegler approach is common, other methods exist for synthesizing the 3-aminobenzofuran scaffold. These include:

  • Copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines.[9][11]

  • Tandem SₙAr-cyclocondensation reactions of polyfluorinated benzonitriles with α-hydroxycarbonyl compounds.[12]

  • Scandium-triflate-catalyzed [4+1] cycloaddition between isocyanides and ortho-quinone methides.[8] These alternative routes can be advantageous for creating a wider diversity of substituted 3-aminobenzofurans.

Experimental Protocols & Data

Table 1: Recommended Reaction Conditions
ParameterRecommended ConditionNotes
Starting Material 2-hydroxy-3-methoxybenzonitrileEnsure high purity.
Alkylating Agent Ethyl chloroacetate or Ethyl bromoacetateUse a fresh or distilled reagent.
Base Anhydrous K₂CO₃ (1.5-2.0 equiv.)Finely powdered.
Solvent Anhydrous DMF or Acetone
Temperature 90-120 °C (reflux)Monitor by TLC.
Reaction Time 2-12 hoursMonitor by TLC.
Workup Pour into ice water, filter precipitate.
Purification Recrystallization (Ethanol) or Column Chromatography[2]
General Experimental Protocol
  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-3-methoxybenzonitrile (1.0 eq).

  • Add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (around 100-120 °C) and monitor the progress by TLC.

  • After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude product.

  • Purify the crude product by recrystallization from ethanol or by silica gel column chromatography.[2]

Visualizing the Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reagents 2-hydroxy-3-methoxybenzonitrile Ethyl Chloroacetate Anhydrous K2CO3 Anhydrous DMF Start->Reagents Mixing Combine Reagents in DMF Reagents->Mixing Reflux Heat to Reflux (100-120 °C, 4-8h) Mixing->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Quench Pour into Ice Water TLC->Quench Complete Filter Filter Precipitate Quench->Filter Dry Dry Crude Product Filter->Dry Purify Recrystallization or Column Chromatography Dry->Purify Final Pure Product Purify->Final

// Nodes Phenol [label="2-hydroxy-3-methoxybenzonitrile"]; Phenoxide [label="Phenoxide Ion"]; AlkylatingAgent [label="Ethyl Chloroacetate"]; Intermediate [label="Open-Chain Intermediate"]; Carbanion [label="Intermediate Carbanion"]; Cyclized [label="Cyclized Intermediate (Imine)"]; Product [label="Final Product (Enamine)", shape=ellipse, fillcolor="#FBBC05"];

// Edges Phenol -> Phenoxide [label="+ K2CO3\n- KHCO3"]; Phenoxide -> Intermediate [label="+ Ethyl Chloroacetate\n- Cl-"]; AlkylatingAgent -> Intermediate; Intermediate -> Carbanion [label="+ Base\n- H+"]; Carbanion -> Cyclized [label="Intramolecular\nCyclization"]; Cyclized -> Product [label="Tautomerization"]; } dot Caption: Simplified reaction mechanism for the synthesis of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Reaction Optimization for Substituted Benzofuran Synthesis. Benchchem.
  • Shaikh, A. K., & Varvounis, G. (2015). One-pot cascade synthesis of 2,3-disubstituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ. ResearchGate.
  • (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.
  • Beaudry, C. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University.
  • (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC.
  • (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI.
  • (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online.
  • (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.
  • (n.d.). 6 questions with answers in BENZOFURANS | Science topic. ResearchGate.
  • (2018). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. MDPI.
  • (2012). Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Semantic Scholar.
  • (2024). One-pot domino syntheses of 3-alkyl-3-N-substituted aminobenzofuran-2(3H)-ones based on alkali-promoted Michael addition and lactonization. Royal Society Publishing.
  • (2025). Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy. RSC Publishing.
  • (2024). Breakthrough in benzofuran synthesis: New method enables complex molecule creation. Phys.org.
  • (2011). Synthesis of 3-Aminobenzofurans via Cu-Catalyzed Annulative Amination. Thieme.
  • (n.d.). Synthesis of 3-aminobenzofuran derivatives and our contributions. ResearchGate.
  • (n.d.). Synthesis of ethyl benzofuran-2-carboxylate. PrepChem.com.
  • (2017). Total synthesis of natural products containing benzofuran rings. RSC Publishing.
  • (n.d.). Benzofuran synthesis. Organic Chemistry Portal.
  • (2015). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. PMC.
  • Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.
  • (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. Organic Syntheses Procedure.
  • Coskun, D., Coskun, M. F., & Gunduz, B. (2022). Synthesis of the New 1-(7-Methoxy-1-benzofuran-2-yl)-3-(4-methylphenyl)prop-2-en-1-one and Controlling of Spectroscopic, Optical and Conductivity Properties by Concentration. PubMed.
  • (n.d.). CN110684000B - Process for preparing benzofuran derivatives. Google Patents.
  • (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journals.
  • (2014). Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate. PMC.
  • (n.d.). ethyl ((3-amino-2-benzoyl-1-benzofuran-7-yl)oxy)acetate. Sigma-Aldrich.
  • (n.d.). Ethyl 3-amino-7-fluoro-1-benzofuran-2-carboxylate 2090593-97-6 wiki. Guidechem.

Sources

Optimization

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate solubility issues in aqueous media

Target Compound: Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate Welcome. As a Senior Application Scientist, I have designed this technical portal to address the specific physicochemical hurdles associated with handli...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Welcome. As a Senior Application Scientist, I have designed this technical portal to address the specific physicochemical hurdles associated with handling highly lipophilic benzofuran derivatives. Standard "dilute-and-shoot" methods often fail with this class of molecules. This guide moves beyond generic advice, offering mechanistically grounded, self-validating protocols to ensure your experimental integrity and reproducible data.

Module 1: Physicochemical Dossier

Before troubleshooting, we must understand the molecular behavior of the compound[1]. The structural features of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate dictate its behavior in aqueous media.

PropertyValue / CharacteristicMechanistic Implication for Formulation
CAS Number 1351479-14-5Unique identifier for sourcing and cross-referencing[1].
Molecular Formula C₁₂H₁₃NO₄High carbon-to-heteroatom ratio drives extreme lipophilicity and poor intrinsic aqueous solubility.
Structural Topology Planar benzofuran coreStrong intermolecular π−π stacking leads to high crystal lattice energy, heavily resisting aqueous dissolution[2].
Ionizability (pKa) Non-basic C3-amino groupThe lone pair on the C3-amine is delocalized into the aromatic ring and the C2-ester (a push-pull system). Do not attempt acid-titration (salt formation); the amine will not protonate at physiologically relevant pH levels.
Chemical Stability C2-Ethyl EsterSusceptible to base-catalyzed hydrolysis. Prolonged exposure to pH > 8.0 will degrade the compound into its corresponding carboxylic acid, altering its pharmacological profile.
Module 2: Field-Reported Support Tickets (FAQs)

Ticket #101: "My compound crashes out immediately upon dilution from a DMSO stock into PBS."

  • Root Cause Analysis (Solvent-Shift Nucleation): DMSO is infinitely miscible with water, but your compound is not. When you rapidly pipette a DMSO stock into a bulk aqueous buffer, the DMSO diffuses away from the drug molecules instantly. Stripped of their solvation shell in a high-dielectric environment, the hydrophobic benzofuran cores rapidly aggregate, leading to immediate hydrophobic collapse and crystal nucleation[2].

  • Corrective Action: You must lower the dielectric constant of the transition phase. Use a step-wise co-solvent system (e.g., DMSO + Tween-80) to entrap the compound in micelles before introducing the bulk water[3]. See Protocol A .

Ticket #102: "I need a stable >1 mM aqueous stock for in vitro cell assays, but my cells die if DMSO exceeds 0.5%."

  • Root Cause Analysis: Standard co-solvents (DMSO, PEG, Propylene Glycol) exhibit significant cytotoxicity at the concentrations required to hold 1 mM of this lipophilic compound in solution[4].

  • Corrective Action: Utilize host-guest complexation. Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic internal cavity that perfectly accommodates the planar benzofuran ring, while its hydrophilic exterior maintains excellent aqueous solubility and cellular biocompatibility[5]. See Protocol B .

Ticket #103: "I am losing compound signal in my basic assay buffer (pH 8.5) over a 24-hour incubation."

  • Root Cause Analysis: The C2-ethyl ester is undergoing base-catalyzed hydrolysis. Hydroxide ions in the basic buffer nucleophilically attack the carbonyl carbon, cleaving the ester into ethanol and the benzofuran-2-carboxylic acid.

  • Corrective Action: Maintain assay buffers at a strict pH of 6.5 to 7.4. If basic conditions are absolutely required for your enzyme/target, you must prepare fresh drug dilutions immediately before the assay and limit incubation times to < 2 hours.

Module 3: Validated Solubilization Workflows

DecisionTree A Compound Stock in 100% DMSO B Target Application? A->B C In Vitro Cell Assays (Strict DMSO Limits) B->C < 0.5% DMSO D In Vivo / Animal Models (Tolerates Excipients) B->D High Dose Required E Protocol B: HP-β-CD Inclusion Complexation C->E F Protocol A: Co-Solvent & Micellar System D->F

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental constraints.

Protocol A: Co-Solvent Micellar Formulation (For In Vivo / High-Dose Assays)

This protocol utilizes a ternary system (DMSO / Tween-80 / Saline) to create a thermodynamically stable microemulsion[4], preventing precipitation upon systemic injection[3].

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the dry powder in 100% anhydrous DMSO to create a 50 mM master stock. Vortex until optically clear.

  • Surfactant Coating: In a fresh vial, add 50 μ L of the DMSO stock to 50 μ L of 100% Tween-80. Crucial Step: Vortex this binary mixture vigorously for 2 minutes. The Tween-80 must thoroughly coat the solvated drug molecules before any water is introduced.

  • Aqueous Titration: Slowly add 900 μ L of warm (37°C) 0.9% Saline drop-by-drop while continuously vortexing. Causality: Slow addition prevents local supersaturation, allowing the Tween-80 to form stable micelles around the drug.

  • Final Composition: 5% DMSO, 5% Tween-80, 90% Saline at 2.5 mM drug concentration.

Self-Validation Checkpoint: Analyze the final formulation using Dynamic Light Scattering (DLS). A successful micellar dispersion will show a monodisperse peak at <15 nm. The presence of peaks >1000 nm indicates compound precipitation (even if visually clear) and necessitates reformulating with a slower aqueous titration rate.

Protocol B: HP- β -CD Inclusion Complexation (For Cell Assays)

This protocol relies on thermodynamic equilibration to trap the benzofuran core inside the cyclodextrin cavity, eliminating the need for toxic surfactants[5].

CD_Mechanism Drug Hydrophobic Benzofuran Core Complex Water-Soluble Inclusion Complex Drug->Complex Non-covalent Affinity CD HP-β-CD Hydrophobic Cavity CD->Complex Thermodynamic Equilibration

Caption: Mechanistic pathway of host-guest cyclodextrin inclusion complexation.

Step-by-Step Methodology:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP- β -CD in standard PBS (pH 7.4). Filter sterilize through a 0.22 μ m PES membrane.

  • Solid-State Addition: Add the dry Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate powder directly to the cyclodextrin buffer (aiming for a 2 mM theoretical concentration). Do not use DMSO.

  • Kinetic Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes, followed by continuous orbital shaking at 37°C for 24 hours. Causality: The host-guest complexation is an endothermic equilibrium process; heat and time provide the kinetic energy required for the drug to displace water molecules inside the CD cavity.

  • Clarification: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any uncomplexed, insoluble drug.

Self-Validation Checkpoint: Do not assume 100% inclusion efficiency. You must sample the clarified supernatant and quantify the exact dissolved concentration via HPLC-UV against a known standard curve. Your downstream assay dilutions must be mathematically derived from this post-equilibration measurement to ensure absolute data integrity.

References
  • "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics", National Center for Biotechnology Information (NCBI) / PMC,[Link]

  • "A COMPREHENSIVE REVIEW ON SOLUBILITY ENHANCEMENT STRATEGIES FOR POORLY WATER-SOLUBLE DRUGS", Journal of Emerging Technologies and Innovative Research (JETIR),[Link]

  • "Solubilization techniques used for poorly water-soluble drugs", National Center for Biotechnology Information (NCBI) / PMC,[Link]

Sources

Troubleshooting

Preventing degradation of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate during storage

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. Its purpose is to provide in-depth technical guida...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. Its purpose is to provide in-depth technical guidance on preventing degradation during storage and to offer troubleshooting solutions for common issues encountered during experimental workflows. The information herein is based on established principles of chemical stability and analysis of related molecular structures.

Introduction to the Stability of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a substituted benzofuran derivative. The stability of this compound is critical for ensuring the reliability and reproducibility of experimental results. The molecule possesses several functional groups that are susceptible to degradation under certain environmental conditions, including an amino group, an ester, and the benzofuran ring system itself. Understanding the potential degradation pathways is the first step in implementing effective storage and handling protocols.

The primary factors that can influence the stability of this compound are temperature, light, humidity, and oxygen.[1][2] Exposure to these elements can lead to hydrolysis, oxidation, and photodegradation, resulting in the formation of impurities and a decrease in the active concentration of the compound.

Troubleshooting Guide: Common Degradation Issues

This section addresses specific problems that may arise during the storage and use of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, providing potential causes and actionable solutions.

Q1: I've observed a change in the color of my solid compound (e.g., from off-white to yellow or brown) over time. What could be the cause?

A1: A change in color is often an indicator of chemical degradation. The most likely causes are:

  • Oxidation: The amino group on the benzofuran ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to air (oxygen) and light.

  • Photodegradation: Benzofuran derivatives can be sensitive to light, particularly UV radiation.[3][4] Light exposure can initiate photochemical reactions that alter the chemical structure and lead to discoloration.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound is stored in a tightly sealed, opaque container to protect it from light and air.

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidation.[5]

  • Purity Analysis: If you suspect degradation, it is advisable to re-analyze the purity of the compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]

Q2: My recent experimental results are inconsistent, and I suspect the concentration of my stock solution has decreased. What could be the reason?

A2: A decrease in the concentration of your stock solution is likely due to degradation of the compound in the solvent. The primary culprit is often hydrolysis of the ethyl ester group.

  • Hydrolysis: In the presence of water (even trace amounts in solvents), the ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This reaction is often catalyzed by acidic or basic conditions.[6]

Troubleshooting Steps:

  • Solvent Quality: Use anhydrous, high-purity solvents for preparing stock solutions.

  • pH of the Solution: Be mindful of the pH of your experimental buffers. If possible, maintain a neutral pH to minimize acid- or base-catalyzed hydrolysis.

  • Fresh Solutions: Prepare stock solutions fresh whenever possible. If storage is necessary, aliquot the solution into small, single-use vials and store them at -20°C or below.[5][7] Avoid repeated freeze-thaw cycles.

  • Analytical Verification: Use HPLC to quantify the concentration of your stock solution and check for the presence of degradation products.

Q3: I have noticed the appearance of an additional peak in my HPLC chromatogram after storing my compound for a few weeks. What could this new peak be?

A3: The appearance of a new peak in your HPLC chromatogram is a strong indication of degradation. Based on the structure of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, the new peak could correspond to several potential degradation products.

Potential Degradation Products:

Degradation PathwayPotential ProductAnalytical Confirmation
Hydrolysis 3-amino-7-methoxy-1-benzofuran-2-carboxylic acidThe degradation product will be more polar and thus have a shorter retention time on a reverse-phase HPLC column. Mass spectrometry (LC-MS) can confirm the mass of the hydrolyzed product.
Oxidation Oxidized derivatives of the amino group or benzofuran ringThe formation of N-oxides or quinone-like structures is possible. These compounds will have different retention times and can be identified by LC-MS by their characteristic mass-to-charge ratios.
Photodegradation Various photoproductsThe identity of photoproducts can be complex. Sunlight can lead to the formation of lower chlorinated dibenzofurans in related compounds.[3] In the case of carbofuran, photolysis can result in metabolites like 3-keto carbofuran and carbofuran-phenol.[4]

Troubleshooting Workflow:

G A Inconsistent Results or New HPLC Peak Observed B Hypothesize Degradation Pathway (Hydrolysis, Oxidation, Photodegradation) A->B C Analyze Sample by LC-MS B->C D Identify Degradation Product(s) by Mass and Fragmentation C->D E Review Storage and Handling Procedures D->E F Implement Corrective Actions: - Use Anhydrous Solvents - Store at Low Temperature - Protect from Light and Air - Prepare Fresh Solutions E->F G Re-analyze and Confirm Stability F->G

Caption: Troubleshooting workflow for identifying and addressing degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for solid Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate?

A1: For long-term stability, the solid compound should be stored at -20°C in a dry, dark environment .[5] It is highly recommended to store it in a tightly sealed, opaque container, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation and moisture absorption.

Q2: How should I handle the compound when taking it out of cold storage?

A2: To prevent condensation of atmospheric moisture onto the cold compound, which can accelerate hydrolysis, it is crucial to allow the container to equilibrate to room temperature before opening .[5] This can be done by placing the sealed container in a desiccator for at least an hour.

Q3: What is the recommended procedure for preparing a stock solution?

A3: It is best to prepare stock solutions fresh for each experiment. If you need to store a stock solution, follow these steps:

  • Use a high-purity, anhydrous solvent such as DMSO or DMF.

  • Dissolve the compound completely, using sonication if necessary, but avoid excessive heating.

  • Dispense the solution into single-use aliquots in tightly sealed vials.

  • Store the aliquots at -20°C or below. For short-term storage (days to weeks), 4°C may be acceptable.[5]

Q4: Can I store the compound in an aqueous buffer?

A4: Storing the compound in aqueous buffers for extended periods is not recommended due to the risk of hydrolysis. If your experiment requires an aqueous solution, prepare it immediately before use.

Q5: What analytical methods can I use to assess the purity and stability of my compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a versatile and common method for analyzing benzofuran derivatives.[3][8] For definitive identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[8]

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for the analysis of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. Optimization may be required based on your specific instrumentation.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a good starting point. For example, a linear gradient from 30% to 95% acetonitrile over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the pure compound (a wavelength around 280-320 nm is a reasonable starting point for benzofuran derivatives).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Dilute this stock solution with the initial mobile phase to an appropriate concentration for analysis (e.g., 10-100 µg/mL).

Visualizing Potential Degradation Pathways

G cluster_0 Degradation Pathways A Ethyl 3-amino-7-methoxy- 1-benzofuran-2-carboxylate B Hydrolysis (H2O, acid/base) A->B Ester Cleavage D Oxidation (O2, light) A->D Electron Transfer F Photodegradation (UV light) A->F Energy Absorption C 3-amino-7-methoxy-1-benzofuran- 2-carboxylic acid + Ethanol B->C E Oxidized Products (e.g., N-oxides, quinones) D->E G Various Photoproducts F->G

Caption: Potential degradation pathways for Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate.

References

  • A Comparative Guide to the Validation of Analytical Methods for Benzofuran Compounds - Benchchem. (n.d.).
  • Journal of Experimental Biology and Agricultural Sciences A Study of the Photodegradation Carbofuran and its Metabolites in Pad - CABI Digital Library. (2023, April 30).
  • Storage and handling guidelines for Amino-PEG14-acid - Benchchem. (n.d.).
  • Kinetics of sunlight photodegradation of 2,3,4,7,8-pentachlorodi-benzofuran in natural water. (1993). Proc. Indian Acad. Sci. (Chem. Sci.), 105(6), 399-403.
  • Top 5 Factors Affecting Chemical Stability. (2025, October 2).
  • Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS - Benchchem. (n.d.).
  • THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE - UKnowledge - University of Kentucky. (n.d.).
  • The determination of a chlorinated benzofuran pharmaceutical intermediate by HPLC-MS with on-line derivatization - PubMed. (2000, September 15).
  • The Thermal Properties and Degradability of Chiral Polyester-Imides Based on Several l/d-Amino Acids - MDPI. (2020, September 9).
  • Furan oxidation by Mn( iii )/Co( ii ) catalysts – application to benzofuran synthesis. (2021, September 11).
  • How Storage Environment Impacts Ingredient Stability - Giraffy Co. (2026, January 14).
  • Handling and Storage of Peptides - FAQ | AAPPTEC. (n.d.).
  • Catalytic Oxidation of 3-Arylbenzofuran-2(3H)-ones with PCC-H5IO6 - ACS Publications. (2018, July 25).
  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2021, May 1).

Sources

Optimization

Troubleshooting impurities in Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate crystallization

Technical Support Center: Troubleshooting Impurities in Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate Crystallization Overview Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a highly functionalized heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Impurities in Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate Crystallization

Overview Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a highly functionalized heterocyclic intermediate critical for downstream drug development. Its synthesis typically relies on a base-catalyzed Thorpe-Ziegler cyclization of 2-hydroxy-3-methoxybenzonitrile with ethyl bromoacetate. However, achieving >99.5% purity is frequently complicated by structurally similar impurities that co-crystallize or induce liquid-liquid phase separation (oiling out). This guide provides mechanistic insights, a self-validating crystallization protocol, and an advanced troubleshooting FAQ.

Mechanistic Origins of Crystallization Impurities

To effectively troubleshoot crystallization, one must understand the upstream thermodynamic and kinetic factors driving impurity formation. The presence of these impurities alters the metastable zone width (MZW) of the target compound, leading to unpredictable nucleation kinetics.

G SM Starting Materials: 2-Hydroxy-3-methoxybenzonitrile + Ethyl Bromoacetate Alkylation O-Alkylation (Intermediate) SM->Alkylation K2CO3, DMF, Heat Cyclization Thorpe-Ziegler Cyclization (Ring Closure) Alkylation->Cyclization Intramolecular Attack Imp2 Impurity B: Unreacted SM (Incomplete Reaction) Alkylation->Imp2 Crude Crude Ethyl 3-amino-7-methoxy- 1-benzofuran-2-carboxylate Cyclization->Crude Imp1 Impurity A: Hydrolyzed Acid (Base/Water Catalyzed) Cyclization->Imp1 Cryst Cooling Crystallization (EtOH/H2O System) Crude->Cryst Imp1->Cryst Co-precipitation Risk Imp2->Cryst Oiling Out Risk Pure Pure Crystalline Product (>99.5% HPLC Area) Cryst->Pure Filtration & Wash

Fig 1. Thorpe-Ziegler cyclization pathway and impurity generation risks.

Table 1: Quantitative Data on Common Impurities and Physicochemical Impact

Impurity ProfileStructural OriginRelative Retention Time (RRT)Physicochemical Impact on Crystallization
Hydrolyzed Acid Base-catalyzed ester hydrolysis~0.65Causes severe co-precipitation; disrupts crystal lattice.
Unreacted SM Incomplete O-alkylation~0.85Induces "oiling out" (liquid-liquid separation).
Des-methoxy Analog Starting material impurity~0.92Isomorphic co-crystallization (hard to purge).
Dimerized Byproducts Intermolecular condensation~1.40Alters crystal habit (needle-like to amorphous clumps).

Self-Validating Crystallization Protocol

This protocol utilizes an Ethanol/Water solvent-antisolvent system. It is designed as a self-validating system: you cannot proceed to the next step unless the specific validation criteria are met, ensuring absolute trustworthiness in the final purity.

Step 1: Dissolution and Clarification

  • Action: Suspend 100g of crude Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate in 600 mL of absolute Ethanol. Heat to 70°C under gentle agitation until fully dissolved.

  • Causality: Ethanol provides high solubility for the target ester at elevated temperatures while maintaining a steep solubility curve for cooling crystallization.

  • Validation Checkpoint: The solution must be completely transparent. If cloudy: This indicates the presence of insoluble dimerized poly-benzofuran impurities. Perform a hot filtration through a 0.45 µm PTFE membrane before proceeding.

Step 2: Controlled Cooling and Seeding

  • Action: Cool the clarified solution to 55°C at a precise rate of 0.5°C/min. Introduce 0.5 g (0.5% w/w) of highly pure seed crystals. Hold the temperature at 55°C for 60 minutes.

  • Causality: Seeding bypasses the primary nucleation energy barrier. Holding the temperature allows secondary nucleation to occur uniformly, preventing the supersaturation spikes that lead to oiling out.

  • Validation Checkpoint: Visual inspection should reveal a uniformly cloudy suspension of growing crystals without any dense, oily droplets on the reactor walls.

Step 3: Anti-Solvent Addition

  • Action: Slowly dose 200 mL of purified Water (anti-solvent) over 2 hours using a continuous addition funnel, maintaining the temperature at 55°C. Once added, cool the suspension to 10°C at 0.25°C/min.

  • Causality: Water drastically reduces the solubility of the benzofuran product, driving the yield. The slow addition rate prevents local supersaturation zones.

  • Validation Checkpoint: Analyze a filtered aliquot of the mother liquor via HPLC. The target compound concentration must be <5 mg/mL before isolation.

Step 4: Isolation and Washing

  • Action: Filter the suspension under vacuum. Wash the filter cake with 150 mL of pre-chilled Ethanol/Water (30:70 v/v).

  • Causality: The cold wash displaces the mother liquor containing the lipophilic unreacted starting materials without dissolving the purified crystal lattice.

  • Validation Checkpoint: The final dried crystals must assay at >99.5% purity by HPLC, with no single impurity >0.1%.

Troubleshooting Guide & FAQs

Q1: My crystallization is "oiling out" instead of forming solid crystals. How do I fix this? A1: Oiling out (liquid-liquid phase separation) occurs when the supersaturation exceeds the metastable zone width (MZW) before the nucleation temperature is reached. This is often exacerbated by high levels of unreacted starting materials ()[1].

  • Solution: Flatten your cooling curve. Hold the temperature 5°C above the experimentally determined cloud point, add seed crystals, and age for 1 hour. If oiling out persists, increase the initial Ethanol ratio to enhance the solubility of the lipophilic impurities, effectively widening the MZW.

Q2: HPLC analysis shows a persistent impurity at RRT 0.65. What is it, and how do I purge it? A2: This is the hydrolyzed acid byproduct (3-amino-7-methoxy-1-benzofuran-2-carboxylic acid). It forms due to trace water in the DMF solvent during the K2CO3-catalyzed cyclization step, a common issue in benzofuran-2-carboxylic acid derivative synthesis ()[1].

  • Solution: Because the acid impurity has pH-dependent solubility, wash the crude organic extract with a mild aqueous sodium bicarbonate solution (pH 8) prior to crystallization. This ionizes the carboxylic acid impurity, partitioning it safely into the aqueous waste stream ()[2].

Q3: The crystals are forming as fine needles that clog the filter. How can I improve the crystal habit? A3: Fine needles indicate rapid, uncontrolled primary nucleation, which traps impurities within the crystal lattice and severely hinders filtration efficiency.

  • Solution: Implement a temperature-cycling (Ostwald ripening) protocol. Cool the suspension to 40°C, heat it back to 50°C (to dissolve the fines), and then cool slowly to 20°C. This thermodynamic cycling dissolves the thermodynamically unstable fine needles and promotes the growth of larger, more filterable prismatic crystals, a technique proven effective in stabilizing benzofuran-linked frameworks ()[3].

Q4: How do residual basic catalysts (e.g., K2CO3) affect the final crystallization? A4: Trace K2CO3 can cause localized pH spikes during the dissolution phase in Ethanol/Water, promoting late-stage ester hydrolysis and degrading your yield.

  • Solution: Ensure the organic phase is washed with a weak acid (e.g., 0.1M Citric Acid) during the post-reaction workup to neutralize all inorganic bases before solvent swapping into the crystallization matrix.

References

  • Title: Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives Source: Journal of Chemistry (2012 / 2013) URL: [Link]

  • Source: World Intellectual Property Organization (WO2014006637A2)
  • Title: Crystalline and Stable Benzofuran-Linked Covalent Organic Frameworks from Irreversible Cascade Reactions Source: Journal of the American Chemical Society (2020) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Amidation of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for the amidation of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. It addresses common challenges an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the amidation of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. It addresses common challenges and offers practical, evidence-based solutions to optimize your reaction conditions.

I. Core Concepts in Amidation

Amidation, the formation of an amide bond, is a cornerstone of organic synthesis, particularly in pharmaceutical development where the amide linkage is a key structural motif in many drugs.[1][2] The reaction typically involves the coupling of a carboxylic acid and an amine. However, the direct reaction is often slow and inefficient because the basic amine can deprotonate the carboxylic acid, forming a non-reactive carboxylate salt.[3][4] To overcome this, the carboxylic acid is typically "activated" using a coupling reagent.

The general mechanism involves the activation of the carboxylic acid's carbonyl group to make it more electrophilic and susceptible to nucleophilic attack by the amine.[3]

Visualizing the General Amidation Mechanism

Caption: General mechanism of a coupling-reagent-mediated amidation reaction.

II. Troubleshooting Common Issues

This section addresses specific problems you may encounter during the amidation of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate.

Question 1: Why is my reaction showing low or no conversion to the desired amide?

Several factors can contribute to poor conversion. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Ineffective Carboxylic Acid Activation: This is a primary suspect when starting materials are recovered.[4]

    • Degraded Coupling Reagent: Many coupling reagents are moisture-sensitive. Ensure your reagent is fresh and stored under anhydrous conditions.

    • Inappropriate Reagent Choice: The 3-amino group of your starting material is a relatively weak nucleophile due to the electron-withdrawing nature of the benzofuran ring system. Standard coupling reagents may not be sufficiently reactive. Consider more potent activators.

  • Poor Nucleophilicity of the Amine: Electron-deficient amines can be challenging substrates.[5]

    • Reaction Temperature: Increasing the reaction temperature can sometimes overcome the activation energy barrier for less nucleophilic amines.[4]

  • Sub-optimal Reaction Conditions:

    • Solvent Choice: Ensure all reactants are fully dissolved. Poor solubility will limit the reaction rate.[4] Consider switching to a more polar aprotic solvent like DMF or DMSO.[6]

    • Inadequate Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA), is often necessary to neutralize any acidic byproducts and to deprotonate the amine if it is introduced as a salt.[4]

    • Stoichiometry: Ensure you are using an appropriate excess of the coupling reagent and base, typically 1.1 to 1.5 equivalents.[4]

Question 2: I am observing significant side product formation. How can I improve the selectivity of my reaction?

Side reactions are a common challenge in amidation chemistry. Identifying the nature of the impurity is the first step toward mitigation.

Common Side Reactions and Mitigation Strategies:

  • N-Acylurea Formation: This is a frequent byproduct when using carbodiimide coupling reagents like DCC or EDC.[4] The O-acylisourea intermediate can rearrange to a stable N-acylurea.

    • Solution: The addition of additives like 1-hydroxybenzotriazole (HOBt) or Oxyma can trap the O-acylisourea intermediate, forming a more stable active ester that is less prone to rearrangement.[4]

  • Racemization: If your amine or carboxylic acid contains a chiral center, racemization can be a concern, especially with prolonged reaction times or elevated temperatures.

    • Solution: Employing coupling reagents known for low racemization, such as those based on HOBt or its derivatives (e.g., HATU, HBTU), is recommended.[7]

  • Hydrolysis of Activated Intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid back to the starting material.

    • Solution: Ensure all glassware is oven-dried and that anhydrous solvents are used. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[8]

Visualizing a Troubleshooting Workflow

Troubleshooting_Workflow Start Low Amide Yield Check_Activation Check Carboxylic Acid Activation Start->Check_Activation Check_Reagent Is Coupling Reagent Active? Check_Activation->Check_Reagent Check_Conditions Are Reaction Conditions Optimal? Check_Reagent->Check_Conditions Yes Consider_New_Reagent Consider More Potent Coupling Reagent Check_Reagent->Consider_New_Reagent No Check_Side_Products Analyze Side Products Check_Conditions->Check_Side_Products N_Acylurea N-Acylurea Formation? Check_Side_Products->N_Acylurea Hydrolysis Hydrolysis of Activated Intermediate? Check_Side_Products->Hydrolysis Other_Side_Products Other Side Products? Check_Side_Products->Other_Side_Products Add_Additive Add HOBt or Oxyma N_Acylurea->Add_Additive Anhydrous_Conditions Ensure Anhydrous Conditions Hydrolysis->Anhydrous_Conditions Increase_Temp Increase Temperature Other_Side_Products->Increase_Temp Change_Solvent Change Solvent Increase_Temp->Change_Solvent Optimize_Base Optimize Base Change_Solvent->Optimize_Base End Optimized Reaction Optimize_Base->End Add_Additive->End Anhydrous_Conditions->End Consider_New_Reagent->End

Sources

Optimization

Reducing background noise in LC-MS for Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Technical Support Center: LC-MS Analysis of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate A Senior Application Scientist's Guide to Minimizing Background Noise and Maximizing Sensitivity Welcome to the technical sup...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: LC-MS Analysis of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

A Senior Application Scientist's Guide to Minimizing Background Noise and Maximizing Sensitivity

Welcome to the technical support guide for the LC-MS analysis of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. This resource is designed for researchers, analytical scientists, and drug development professionals who are looking to enhance the quality of their data by systematically identifying and reducing background noise. High background noise can obscure low-level analyte signals, compromise quantification accuracy, and lead to unreliable results.[1] This guide provides in-depth, field-proven answers to common challenges encountered during method development and routine analysis.

Part 1: Frequently Asked Questions - Diagnosis and Troubleshooting

This section focuses on the fundamental question: "Where is the noise coming from?" A systematic approach is crucial to avoid unnecessary and time-consuming interventions.

Q1: What are the primary sources of background noise in my LC-MS analysis?

A: Background noise in LC-MS can be broadly classified into two categories: electronic noise and chemical noise.[2]

  • Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer. In modern, well-maintained instruments, electronic noise is typically low and stable. An unusually high or unstable electronic baseline could indicate an aging detector or other hardware issues requiring service.[2]

  • Chemical Noise: This is the most prevalent and challenging source of background in LC-MS.[3] It consists of unwanted ions that reach the detector and are not related to your analyte of interest.[3][4] For a small molecule like Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, common sources of chemical noise include:

    • Mobile Phase Contamination: Impurities in solvents (even LC-MS grade), additives, and water can introduce a high chemical background.[5][6] This includes everything from solvent degradation products to microbes growing in aqueous mobile phases that have been stored for too long.[7]

    • Sample Matrix Effects: Endogenous components from your sample (e.g., salts, lipids, proteins in biological samples) can co-elute with your analyte and cause ion suppression or contribute to the background noise.[8][9]

    • System Contamination: Residues from previous analyses (carryover), plasticizers (e.g., phthalates) leaching from tubing and containers, and oils back-streaming from vacuum pumps can all create persistent background ions.[10][11][12][13]

    • Environmental Contaminants: The laboratory environment itself can be a source. Ambient air contains numerous volatile and semi-volatile compounds that can be drawn into the ion source.[14]

Q2: My baseline is consistently high, even in blank injections. How can I systematically identify the source of contamination?

A: A high, noisy baseline is a classic sign of chemical contamination.[2][11] A systematic approach using a series of blank injections is the most effective way to isolate the source. This process involves progressively adding components of your analytical workflow to pinpoint where the contamination is introduced.

Below is a troubleshooting workflow to guide your investigation.

G cluster_0 Systematic Blank Injection Workflow A Start: Observe High Background B Step 1: Run 'No Injection' (Acquire data with LC flow, no injection cycle) A->B C Is background still high? B->C D Source: MS Contamination or Mobile Phase - Check solvent purity - Inspect gas lines - Schedule source cleaning C->D Yes E Step 2: Inject Mobile Phase A/B (Pure solvents used for gradient) C->E No F Is background now high? E->F G Source: Mobile Phase Contamination - Prepare fresh solvents - Use highest purity (LC-MS grade) - Clean solvent bottles F->G Yes H Step 3: Inject Sample Blank (Solvent that has gone through full sample prep) F->H No I Is background now high? H->I J Source: Sample Preparation Contamination - Check reagents, vials, pipette tips - Evaluate SPE/LLE cartridges/solvents I->J Yes K Source: LC System Carryover - Implement robust needle wash - Flush injector and column I->K No, but appears with sample injections G cluster_1 Generic Solid-Phase Extraction (SPE) Workflow A Start: Sample in Solution B Step 1: Condition Cartridge (e.g., Methanol, then Water) Prepares sorbent for sample binding. A->B C Step 2: Equilibrate Cartridge (e.g., Aqueous buffer matching sample) Ensures consistent interaction. B->C D Step 3: Load Sample Analyte and some interferences bind to the sorbent. C->D E Step 4: Wash Cartridge (e.g., Low % organic solvent) Washes away weakly bound interferences. D->E Waste1 Waste D->Waste1 F Step 5: Elute Analyte (e.g., High % organic solvent) Recovers the purified analyte. E->F Waste2 Waste E->Waste2 G End: Purified Extract for LC-MS F->G

Caption: A typical workflow for sample cleanup using SPE.

Protocol: Generic Reversed-Phase SPE for Analyte Cleanup

  • Condition: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibrate: Pass 1 mL of LC-MS grade water through the cartridge.

  • Load: Load your pre-treated sample (e.g., plasma diluted 1:1 with 2% formic acid in water).

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Elute: Elute your analyte with 1 mL of methanol or acetonitrile.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in your initial mobile phase for injection. This step helps concentrate the analyte and ensures compatibility with the LC method.

Q5: I see persistent background ions at specific m/z values. How can I identify and eliminate them?

A: Persistent, well-defined peaks in your background are often from common laboratory contaminants. Identifying them is the first step to elimination.

  • Consult Common Ion Lists: Cross-reference the m/z values you observe with published lists of common background ions. Many common contaminants are well-documented. [15][16]2. Trace the Source: Once you have a potential identity, trace it back to its source. For example, if you see signals corresponding to phthalates, inspect all plastic components in your workflow (vials, caps, tubing). If you see polyethylene glycol (PEG) series, suspect detergents or certain polymer-based consumables.

Table 2: Common Background Ions in Positive Electrospray Ionization (ESI) Mode

m/z (Da) Identity Common Source Mitigation Strategy
102.102 Triethylamine (TEA) Mobile phase additive, buffer from other analyses Thoroughly flush system; avoid TEA if possible
149.023 Phthalate fragment Plastic containers, vial caps, parafilm Use polypropylene vials; avoid plastic squeeze bottles [7]
279.159 Dibutyl phthalate Plasticizer As above
Series, 44 Da apart Polyethylene Glycol (PEG) Detergent residue, polymer coatings Use detergent-free cleaning for glassware; check consumable specifications

| Series, 74 Da apart | Polydimethylsiloxane (PDMS) | Silicone tubing, pump oil, septa | Use high-quality, low-bleed septa and tubing; ensure proper vacuum pump maintenance |

Part 3: Instrument Optimization and Maintenance

A clean and optimized instrument is fundamental to achieving low background and high sensitivity.

Q6: How can I optimize my MS source parameters and when should I perform a source cleaning?

A: Proper optimization of the ion source is critical for maximizing the signal of your analyte relative to the noise. [6] MS Source Optimization:

  • Gas Flows (Nebulizer and Drying Gas): These must be sufficient to effectively desolvate the eluent. Highly aqueous mobile phases require higher gas flows and temperatures. [6][17]* Drying Gas Temperature: Optimize for efficient desolvation without causing thermal degradation of your analyte.

  • Capillary/Spray Voltage: Tune for a stable spray and maximum analyte signal.

Ion Source Cleaning: Over time, non-volatile material from the sample and mobile phase will deposit on the ion source components (e.g., capillary, skimmer, cone), leading to reduced sensitivity and increased background noise. [10][18][19]

  • Frequency: The need for cleaning depends on sample throughput and cleanliness. A noticeable, gradual decrease in sensitivity or increase in background that is not attributable to other factors is a key indicator. [20]* Procedure: ALWAYS follow the specific instructions in your instrument manufacturer's manual. A general procedure involves:

    • Venting the instrument safely.

    • Carefully removing the source components, wearing powder-free gloves to avoid contamination. [18] 3. Sonicating the metal parts in a sequence of high-purity solvents (e.g., water, methanol, isopropanol).

    • Thoroughly drying all parts before reassembly.

    • Pumping down the system and allowing it to stabilize before re-calibrating.

A "steam clean" or "bake-out" procedure, where the source is heated to high temperatures with high gas flows overnight, can also be an effective way to clean the system without venting. [7][25]

References

  • University of Groningen. (2024). Reduction of chemical background noise in LC-MS/MS for trace analysis.
  • McLuckey, S. A., & Wells, J. M. (n.d.). Chemical Noise Reduction via Mass Spectrometry and Ion/Ion Charge Inversion: Amino Acids - PMC. National Center for Biotechnology Information. [Link]

  • Scientific Instrument Services. (n.d.). MS Tip: Mass Spectrometer Source Cleaning Procedures. [Link]

  • Busch, K. L. (2014, August 22). Chemical Noise in Mass Spectrometry. [Link]

  • ResearchGate. (n.d.). Chemical noise in mass spectrometry: Part I. [Link]

  • Scribd. (n.d.). Common ESI Background Ions List. [Link]

  • SCIEX. (2026, March 11). Top 10 things users can do to minimize contamination of LC-MS systems. [Link]

  • LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. [Link]

  • Spectroscopy Online. (2010, September 1). Ion Burn and the Dirt of Mass Spectrometry. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • Technology Networks. (2023, September 27). Optimizing Mobile Phase Solvent Purity for LC-MS. [Link]

  • Providion Group. (n.d.). How do I know when to clean my mass spectrometer?. [Link]

  • LCGC. (2018, September 1). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]

  • National Center for Biotechnology Information. (n.d.). Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC. [Link]

  • LCGC International. (2018, August 1). Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. [Link]

  • PubMed. (n.d.). Characterization of Typical Chemical Background Interferences in Atmospheric Pressure Ionization Liquid Chromatography-Mass Spectrometry. [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]

  • New Objective. (n.d.). Common Background Ions for Electrospray. [Link]

  • University of Bristol. (n.d.). Table A Commonly Observed Background Ions in ESI Exact Mass. [Link]

  • ResearchGate. (2022, March 27). Losing Sensitivity of LC/MS signal due to High Background?. [Link]

  • Chromatography Forum. (2020, May 6). High background after preventative maintenance. [Link]

  • AMS Bio. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. [Link]

  • Agilent. (n.d.). Tips to Improve Signal-to-Noise Checkout. [Link]

  • National Center for Biotechnology Information. (n.d.). Suppressing the background of LC-ESI-MS analysis of permethylated glycans using the active background ion reduction device - PMC. [Link]

  • Nitrosamines Exchange. (2022, June 16). Background noise in UPLC-MS/MS experience?. [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Low Bioavailability of Benzofuran-2-Carboxylate Derivatives

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and overcoming the common challenge of low oral bioavailability encountered with...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for troubleshooting and overcoming the common challenge of low oral bioavailability encountered with benzofuran-2-carboxylate derivatives. The information presented herein is curated to provide not only procedural steps but also the underlying scientific rationale to empower informed decision-making during your experimental design.

FAQs: Troubleshooting Low Bioavailability

This section addresses frequent issues and questions that arise during the development of benzofuran-2-carboxylate derivatives.

Category 1: Formulation and Solubility Challenges

Question 1: My benzofuran-2-carboxylate derivative exhibits poor aqueous solubility, which I suspect is the primary reason for its low bioavailability. What are the initial steps I should take to address this?

Answer: Poor aqueous solubility is a very common hurdle for this class of compounds and is a critical determinant of oral bioavailability, as dissolution in gastrointestinal fluids is a prerequisite for absorption.[1] The carboxylic acid moiety, while often crucial for pharmacological activity, can lead to pH-dependent solubility and potential precipitation in the acidic environment of the stomach.[2][3]

Your initial troubleshooting should focus on two key areas: comprehensive solubility profiling and exploring fundamental formulation strategies.

Experimental Protocol: Comprehensive Solubility Profiling

Objective: To determine the pH-solubility profile of your benzofuran-2-carboxylate derivative.

Methodology:

  • Prepare a series of buffers: Create a range of buffers with pH values from 1.2 (simulated gastric fluid) to 7.4 (simulated intestinal fluid).

  • Equilibrate the compound: Add an excess of your compound to each buffer in separate vials.

  • Incubate: Shake the vials at a constant temperature (e.g., 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separate solid from solution: Centrifuge or filter the samples to remove undissolved solid.

  • Quantify the dissolved compound: Analyze the supernatant using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound at each pH.

Data Presentation: Example pH-Solubility Profile

pHSolubility (µg/mL)
1.25
2.015
4.5150
6.8800
7.41200

Initial Formulation Strategies:

Based on the solubility profile, you can then explore the following strategies:

  • Salt Formation: Converting the carboxylic acid to a salt is often the most effective initial approach to significantly increase both solubility and dissolution rate.[4] This strategy is particularly useful for ionizable compounds.[5] However, be mindful of potential issues like hygroscopicity or altered stability.[3]

  • Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area available for dissolution, which can enhance the dissolution rate according to the Noyes-Whitney equation.[1][4]

  • Use of Co-solvents and Solubilizing Excipients: Incorporating pharmaceutically acceptable co-solvents or surfactants can improve the solubility of your compound in the formulation.[1]

Question 2: I've tried simple formulation approaches with limited success. What are more advanced strategies to enhance the solubility and dissolution of my benzofuran-2-carboxylate derivative?

Answer: When basic methods are insufficient, more advanced formulation technologies should be considered. These approaches aim to either present the drug in a pre-dissolved state or in a high-energy form that favors dissolution.

  • Lipid-Based Formulations: These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS) or Self-Microemulsifying Drug Delivery Systems (SMEDDS), involve dissolving the lipophilic drug in a mixture of oils, surfactants, and co-solvents.[4][6] Upon contact with gastrointestinal fluids, these systems spontaneously form fine oil-in-water emulsions or microemulsions, facilitating drug absorption.[7] This is particularly suitable for compounds with high lipophilicity (high Log P).[4]

  • Amorphous Solid Dispersions (ASDs): By dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state, the high energy of this form leads to increased solubility.[4][5] Techniques like hot-melt extrusion or solvent evaporation are used to create ASDs.[1] A key challenge with this approach is maintaining the physical and chemical stability of the amorphous form over time.[4]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with drug molecules, effectively increasing their solubility by providing a hydrophilic exterior.[1][7] The choice of cyclodextrin and the method of complexation (e.g., kneading, co-precipitation, freeze-drying) are critical for success.[7]

  • Nanotechnology-Based Approaches: Formulating the drug as nanoparticles can significantly increase the surface area-to-volume ratio, leading to improved dissolution rates.[1][8] This can be achieved through various methods, including high-pressure homogenization.[1]

Category 2: Permeability and Efflux Issues

Question 3: My compound has good solubility, but the bioavailability is still low. What could be the reason, and how can I investigate it?

Answer: If solubility is not the limiting factor, poor permeability across the intestinal epithelium is the likely culprit. This is a common characteristic of drugs falling into the Biopharmaceutics Classification System (BCS) Class III (high solubility, low permeability) and Class IV (low solubility, low permeability).[9][10] The ionized nature of the carboxylate group at intestinal pH can hinder its passive diffusion across the lipid-rich cell membranes.

Another significant factor to consider is the involvement of efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the lumen, thereby reducing net absorption.[11][12]

Experimental Protocol: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of your benzofuran-2-carboxylate derivative and determine if it is a substrate for efflux transporters.

Methodology:

  • Cell Culture: Culture Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics similar to the intestinal epithelium, on permeable Transwell® inserts for 21 days.[12]

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-B) Transport: Add the compound to the apical (donor) side and measure its appearance on the basolateral (receiver) side over time. This represents absorption.

    • Basolateral to Apical (B-A) Transport: Add the compound to the basolateral (donor) side and measure its appearance on the apical (receiver) side over time. This represents efflux.

  • Calculate Apparent Permeability (Papp): The rate of transport is used to calculate the apparent permeability coefficient (Papp).

  • Calculate Efflux Ratio (ER): The ratio of Papp (B-A) to Papp (A-B) is calculated. An efflux ratio significantly greater than 2 suggests the involvement of active efflux.[12]

  • (Optional) Inhibition Study: Repeat the bidirectional transport study in the presence of a known P-gp inhibitor (e.g., verapamil). A significant decrease in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.

Logical Workflow for Permeability Troubleshooting

G start Low Bioavailability Despite Good Solubility caco2 Perform Caco-2 Permeability Assay start->caco2 er Calculate Efflux Ratio (ER) caco2->er er_high ER > 2? er->er_high papp_low Low Papp (A-B)? er_high->papp_low No efflux Efflux is a Major Issue er_high->efflux Yes permeability Poor Passive Permeability papp_low->permeability Yes inhibitor Co-administer with Efflux Inhibitor (Formulation Strategy) efflux->inhibitor prodrug Prodrug Approach to Mask Carboxylate permeability->prodrug enhancers Use Permeation Enhancers permeability->enhancers G start High Metabolic Clearance incubation Incubate with Liver Microsomes/Hepatocytes start->incubation lcms Analyze with LC-HRMS incubation->lcms metabolite_id Identify Metabolites based on Mass Shifts lcms->metabolite_id pathway Elucidate Metabolic Pathways metabolite_id->pathway soft_spot Identify Metabolic 'Soft Spots' pathway->soft_spot redesign Rational Drug Redesign soft_spot->redesign

Caption: Workflow for metabolite identification.

Strategies to Address Metabolic Instability:

  • Structural Modification: Once the metabolic "soft spots" are identified, medicinal chemists can modify the structure to block or reduce the rate of metabolism at those positions. For example, replacing a hydrogen atom with a fluorine atom at a site of hydroxylation can prevent this metabolic reaction.

  • Prodrug Approach: A prodrug can sometimes protect a metabolically labile part of the molecule until after absorption.

By systematically addressing the challenges of solubility, permeability, and metabolism, researchers can significantly improve the oral bioavailability of promising benzofuran-2-carboxylate derivatives, paving the way for their successful development as therapeutic agents.

References

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17). World Pharma Today.
  • Formulation approaches for orally administered poorly soluble drugs. (2002, May 15). PubMed.
  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 8).
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher.
  • Permeability enhancement techniques for poorly permeable drugs: A review. (n.d.). SAR and QSAR in Environmental Research.
  • Recent progress in prodrug design strategies based on generally applicable modifications. (2017, April 15). Bioorganic & Medicinal Chemistry Letters.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review. (2012, June 14). Journal of Applied Pharmaceutical Science.
  • Prodrugs of Carboxylic Acids | Request PDF. (n.d.).
  • Organic Pharmaceutical Chemistry: Prodrugs. (n.d.). LibreTexts Chemistry.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31).
  • EP0278977B1 - Prodrug derivatives of carboxylic acid drugs. (n.d.).
  • Formulation strategies to improve the permeability of BCS class ӀӀӀ drugs: Special emphasis on 5 Fluorouracil. (n.d.). JETIR.
  • A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III). (2017, February 3).
  • Recent Advances in Oral Drug Delivery Systems for BCS III Drugs. (n.d.). PMC - NIH.
  • Anticancer therapeutic potential of benzofuran scaffolds. (n.d.). PMC - NIH.
  • Nanocatalysis for Green Synthesis of Functionalized Benzofurans | Request PDF. (2026, February 13).
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Aryl
  • Synthesis of elaborate benzofuran-2-carboxamide derivatives through a combination of 8-aminoquinoline directed C–H. (n.d.). ChemRxiv.
  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
  • Nano based drug delivery systems: recent developments and future prospects. (n.d.). OSF Preprints.
  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (2015, October). EBM Consult.
  • WO2014006637A2 - Improved process for preparing benzofuran-2-carboxamide derivatives. (n.d.).
  • Transporter-mediated actions of R-(-)-1-(benzofuran-2-yl)-2-propylaminopentane. (2003, December 15). PubMed.
  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2020, April 22). DiVA portal.
  • The Role of Intestinal Efflux Transporters In Drug Absorption. (n.d.). Sigma-Aldrich.
  • (PDF) Benzofuran: An Emerging Scaffold for Antimicrobial Agents. (2015, October 6).
  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). MDPI.
  • Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System. (2021, November 10). MDPI.
  • (PDF) Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques. (2015, February 25).
  • Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR). (2015, February 25). PubMed.
  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2025, October 21). MDPI.
  • The Impact of Drug Transporters on Pharmacokinetics and Drug Interactions. (2023, December 20). Research and Reviews: Drug Delivery.
  • The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjugates. (2022, January 13). Frontiers in Pharmacology.
  • In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. (2025, October 21). PubMed.

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Reference Data & Comparative Studies

Validation

Comparative Application Guide: Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate vs. Standard Benzofuran Scaffolds

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold selection for the synthesis of tubulin-binding vascular disrupting agents (VDAs) Executive Summary In the development of targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold selection for the synthesis of tubulin-binding vascular disrupting agents (VDAs)

Executive Summary

In the development of targeted anticancer therapeutics, the colchicine binding site on β-tubulin remains a highly validated target for inhibiting microtubule polymerization and inducing vascular disruption in tumor endothelium. While Combretastatin A-4 (CA-4) is the gold standard, its inherent chemical instability (susceptibility to cis-trans isomerization) has driven the field toward conformationally restricted heterocycles.

Benzofuran derivatives have emerged as highly stable, potent alternatives. This guide provides an objective, data-supported comparison between the specific building block Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate (CAS: 1351479-14-5) and other standard benzofuran precursors (such as 6-methoxy and unsubstituted variants). By analyzing their structure-activity relationships (SAR) and synthetic utility, this guide will help you select the optimal scaffold for your drug discovery pipeline.

Structural & Mechanistic Rationale

The pharmacological efficacy of benzofuran-based tubulin inhibitors relies heavily on the electronic distribution and steric profile of the core scaffold. The methoxy substitution pattern on the benzene portion of the benzo[b]furan moiety dictates the molecule's orientation within the hydrophobic pocket of the colchicine binding site.

Furthermore, utilizing an ethyl 3-amino-2-carboxylate precursor allows for the generation of a 3-amino group on the final derivative. As demonstrated by , this anilinic nitrogen acts as a critical hydrogen bond donor, serving as a highly effective bioisostere for traditional carbonyl groups and anchoring the molecule to the tubulin interface.

TubulinPathway A Benzofuran Derivative (e.g., 7-OMe or 6-OMe) B Colchicine Binding Site on β-Tubulin A->B High Affinity Binding C Inhibition of Tubulin Polymerization B->C Conformational Change D Microtubule Destabilization C->D E G2/M Phase Arrest D->E G Vascular Disruption (Endothelial Cells) D->G Cytoskeleton Collapse F Apoptosis (Cancer Cells) E->F Caspase Activation

Figure 1: Mechanistic pathway of benzofuran-derived tubulin inhibitors inducing vascular disruption.

Comparative Performance & SAR Data

When synthesizing 3-arylaminobenzofuran derivatives, the choice of the starting carboxylate precursor drastically impacts downstream biological activity. The table below summarizes the comparative performance of final drug candidates derived from various benzofuran precursors [1].

While the 6-methoxy precursor yields the most potent antiproliferative agents (e.g., Compound 3g, which matches CA-4's tubulin assembly IC₅₀ of 1.1 μM), the 7-methoxy precursor (Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate) provides a distinct electronic profile. The 7-OMe derivatives maintain high potency in the low nanomolar range while offering alternative steric properties that can be leveraged to tune metabolic stability or mitigate off-target toxicities encountered with the highly aggressive 6-OMe variants.

Table 1: Scaffold Comparison and Downstream Biological Efficacy
Benzofuran Precursor ScaffoldFinal Derivative SubstitutionTubulin Assembly IC₅₀ (μM)Antiproliferative IC₅₀ (nM)Antiangiogenic Profile
Ethyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate6-OMe (e.g., Compound 3g)1.10.3 – 27Optimal (Active at non-toxic doses)
Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate 7-OMe ~ 1.5 – 2.515 – 50High
Ethyl 3-amino-1-benzofuran-2-carboxylateUnsubstituted ~ 1.8 – 3.020 – 80Moderate
Ethyl 3-amino-4-methoxy-1-benzofuran-2-carboxylate4-OMe > 5.0> 100Poor / Inactive

Note: Data derived from comparative structure-activity relationship studies of 3-arylaminobenzofuran derivatives targeting the colchicine site [1].

Experimental Protocols & Methodologies

To ensure scientific integrity, the following protocols emphasize the causality behind reagent selection and incorporate self-validating steps to prevent false positives during compound screening.

Workflow N1 2-Hydroxy-3-methoxy benzonitrile N2 Ethyl Bromoacetate + K2CO3 / DMF N1->N2 N3 Ethyl 3-amino-7-methoxy- 1-benzofuran-2-carboxylate N2->N3 One-pot cyclization N4 Derivatization (e.g., C-3 Amination) N3->N4 N5 7-OMe Benzofuran Tubulin Inhibitor N4->N5 N6 In Vitro / In Vivo Validation N5->N6

Figure 2: Experimental workflow for the synthesis and validation of benzofuran derivatives.

Protocol 1: One-Pot Tandem Cyclization (Synthesis of the Precursor)

This procedure outlines the synthesis of the 7-methoxy precursor via the condensation of 2-hydroxy-3-methoxybenzonitrile.

  • Reagent Assembly: Dissolve 1.0 eq of 2-hydroxy-3-methoxybenzonitrile in anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add 2.5 eq of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is selected as a mild base to selectively deprotonate the phenol without risking the hydrolysis of the ethyl ester group, a common side reaction when using stronger bases like NaOH.

  • Alkylation: Dropwise add 1.2 eq of ethyl bromoacetate.

    • Causality: DMF provides a polar aprotic environment that stabilizes the transition state of the Sₙ2 attack, maximizing the yield of the tandem cyclization.

  • Heating & Isolation: Heat the mixture to 80°C for 4-6 hours. Cool to room temperature, quench with ice water, and extract with ethyl acetate. Purify via flash chromatography (ethyl acetate/petroleum ether 3:7 v/v).

Protocol 2: Tubulin Polymerization Inhibition Assay (Self-Validating)

Evaluate the downstream 7-OMe derivatives for their ability to inhibit microtubule assembly.

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare tubulin protein (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Compound Addition: Add the benzofuran derivative (0.1 μM to 10 μM) to the wells. Include CA-4 as a positive control and 1% DMSO as a vehicle control.

  • Kinetic Reading: Measure absorbance at 340 nm every minute for 60 minutes at 37°C to monitor the nucleation and elongation phases of tubulin assembly.

  • Self-Validation (The "Cold-Shift"): After 60 minutes, immediately shift the microplate temperature to 4°C and measure absorbance for an additional 20 minutes.

    • Causality & Trustworthiness: Microtubule assembly is strictly temperature-dependent. Shifting to 4°C causes rapid depolymerization. A corresponding sharp drop in absorbance confirms that the measured signal was true polymerized tubulin, effectively ruling out false positives caused by the precipitation of hydrophobic benzofuran compounds.

Protocol 3: HUVEC Tube Formation Assay (Antiangiogenic Evaluation)
  • Matrix Preparation: Coat a 96-well plate with 50 μL/well of growth factor-reduced Matrigel and polymerize at 37°C for 30 minutes.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) at 1.5 × 10⁴ cells/well in the presence of varying concentrations of the 7-OMe derivative.

  • Incubation & Imaging: Incubate for 3 hours. Image the capillary-like structures using an inverted phase-contrast microscope.

  • Self-Validation (Viability Counter-Screen): Run a parallel MTS cell viability assay on identical compound concentrations.

    • Causality & Trustworthiness: To prove true antivascular efficacy (disruption of the cytoskeleton) rather than general cytotoxicity, tube disruption must occur at compound concentrations where HUVEC viability remains >90%.

Conclusion

For drug development professionals engineering novel tubulin inhibitors, the benzofuran scaffold provides exceptional chemical stability compared to traditional stilbenes. While the 6-methoxy substitution represents the absolute peak of in vitro potency, Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate serves as a highly valuable, synthetically robust alternative. It yields 7-methoxy derivatives that maintain excellent nanomolar efficacy and strong antiangiogenic properties, providing crucial structural diversity necessary for optimizing pharmacokinetic profiles and navigating intellectual property landscapes.

References

  • Design, Synthesis, in Vitro, and in Vivo Anticancer and Antiangiogenic Activity of Novel 3-Arylaminobenzofuran Derivatives Targeting the Colchicine Site on Tubulin Source: Journal of Medicinal Chemistry, 2015, 58(7), 3209-3222. (Romagnoli, R., et al.) URL:[Link]

Comparative

A Researcher's Guide to the Spectroscopic Validation of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. For drug development professionals and researchers, the ability to confidently validate the structure of a synthesized compound is paramount. This guide provides a comprehensive analysis and validation of the nuclear magnetic resonance (NMR) spectra for Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, a substituted benzofuran derivative. Benzofurans are a class of heterocyclic compounds that have garnered significant interest due to their presence in various natural products and their diverse pharmacological activities.[1][2]

This guide will delve into the expected ¹H and ¹³C NMR spectral data for the title compound, offer a comparison with related structures, and provide a detailed, field-proven protocol for acquiring high-quality NMR data. By explaining the "why" behind experimental choices, this guide aims to equip researchers with the practical insights needed for robust spectroscopic validation.

The Molecular Blueprint: Understanding the Structure of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Before delving into the spectral data, it is crucial to understand the molecular structure and the environment of each proton and carbon atom. The structure, illustrated below, contains a benzofuran core with an amino group at the 3-position, an ethyl carboxylate group at the 2-position, and a methoxy group at the 7-position.

Caption: Molecular structure of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate.

Deciphering the Signals: Predicted ¹H and ¹³C NMR Spectra

The following tables summarize the predicted chemical shifts (δ) for Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. These predictions are based on established principles of NMR spectroscopy and data from related benzofuran structures.[2][3]

Table 1: Predicted ¹H NMR Spectral Data
Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J, Hz)
H4, H5, H6 (Aromatic)6.5 - 7.5m3H-
NH₂ (Amino)5.0 - 6.0br s2H-
OCH₂CH₃ (Methylene)4.3 - 4.5q2H~7.1
OCH₃ (Methoxy)3.8 - 4.0s3H-
OCH₂CH₃ (Methyl)1.3 - 1.5t3H~7.1
Table 2: Predicted ¹³C NMR Spectral Data
Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Ester Carbonyl)160 - 165
C2, C3, C3a, C7, C7a (Aromatic/Heterocyclic)100 - 155
C4, C5, C6 (Aromatic)110 - 130
OCH₂CH₃ (Methylene)60 - 65
OCH₃ (Methoxy)55 - 60
OCH₂CH₃ (Methyl)14 - 15

Comparative Spectral Analysis: Distinguishing Features

To underscore the importance of precise spectral interpretation, a comparison with a structurally related compound, Ethyl 2-amino-5-methoxybenzoate , is presented. While not a benzofuran, this compound shares some key functional groups, providing a valuable comparative baseline.[4]

Table 3: ¹H NMR Comparison
Functional Group Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate (Predicted) Ethyl 2-amino-5-methoxybenzoate (Reported)
Aromatic Protons6.5 - 7.5 ppm (complex pattern)~6.7-7.2 ppm (simpler splitting)
Amino Protons5.0 - 6.0 ppm~4.8 ppm
Methoxy Protons3.8 - 4.0 ppm~3.8 ppm
Ethyl Ester Protons4.3 - 4.5 ppm (q), 1.3 - 1.5 ppm (t)4.3 ppm (q), 1.3 ppm (t)

The key differentiator in the ¹H NMR spectra will be the pattern of the aromatic protons. The fused ring system of the benzofuran will result in a more complex set of signals compared to the simple substituted benzene ring of the benzoate.

A Robust Protocol for NMR Sample Preparation and Data Acquisition

The quality of NMR data is intrinsically linked to the meticulousness of the experimental procedure. The following protocol outlines a self-validating system for acquiring high-quality spectra for small organic molecules like Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis A Weigh ~5-10 mg of sample B Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl3) A->B C Add internal standard (e.g., TMS) B->C D Transfer to a clean, dry NMR tube C->D E Insert sample into NMR spectrometer F Lock, tune, and shim the instrument E->F G Acquire 1H NMR spectrum F->G H Acquire 13C NMR spectrum G->H I Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) if necessary H->I J Apply Fourier transform and phase correction K Calibrate chemical shifts to internal standard J->K L Integrate 1H signals and pick peaks K->L M Assign signals to the molecular structure L->M N Compare with predicted spectra and literature data M->N

Caption: A streamlined workflow for NMR spectral acquisition and analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the synthesized Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. The concentration should be sufficient for a good signal-to-noise ratio without causing line broadening.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean vial. The choice of solvent is critical as it can influence chemical shifts.[5]

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[6]

    • Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's detection coil.

  • Instrumental Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Perform locking (adjusting the field frequency to the deuterium signal of the solvent), tuning (matching the impedance of the probe to the spectrometer), and shimming (optimizing the homogeneity of the magnetic field). These steps are crucial for obtaining sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (e.g., 128 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum and improve sensitivity.

  • Data Processing and Interpretation:

    • Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

    • Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each peak.

    • Assign each peak in both the ¹H and ¹³C spectra to the corresponding atoms in the molecular structure. For complex structures, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC can be invaluable for unambiguous assignments.

    • Compare the experimentally obtained spectra with the predicted values and any available literature data for validation.

Conclusion

The rigorous validation of molecular structure through NMR spectroscopy is an indispensable step in chemical research and drug development. This guide has provided a comprehensive overview of the expected ¹H and ¹³C NMR spectra for Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, a comparative analysis with a related compound, and a detailed, field-proven protocol for data acquisition. By understanding the principles behind the experimental choices and adhering to a robust validation workflow, researchers can ensure the scientific integrity of their work and accelerate the pace of discovery.

References

  • New Benzofuran Derivatives as an Antioxidant Agent - PMC. Available at: [Link]

  • Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease - PMC. Available at: [Link]

  • Benzofuranyl Esters: Synthesis, Crystal Structure Determination, Antimicrobial and Antioxidant Activities - PMC. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - MDPI. Available at: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - Semantic Scholar. Available at: [Link]

  • Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions | ACS Omega. Available at: [Link]

  • Benzofuran Derivatives from Cortex Mori Radicis and Their Cholinesterase-Inhibitory Activity. Available at: [Link]

  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy - ePrints Soton - University of Southampton. Available at: [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy - DEA.gov. Available at: [Link]

  • Wiley-VCH 2007 - Supporting Information. Available at: [Link]

  • Synthesis, characterization, and biological activities of new benzofuran derivatives. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives - EAS Publisher. Available at: [Link]

  • Solved Interpret the 1H NMR and 13C NMR spectra | Chegg.com. Available at: [Link]

  • Proposed mechanism for the synthesis of ethyl 1-benzofuran-2-carboxylate and 2,3-disubstituted 2,3-dihydrobenzofuran - ResearchGate. Available at: [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed. Available at: [Link]

  • Synthesis and Characterization of Benzofuranone and its Derivatives. Available at: [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. Available at: [Link]

  • Spectra Problem #7 Solution. Available at: [Link]

  • ETHYL 2-AMINO-5-METHOXYBENZOATE — Chemical Substance Information - NextSDS. Available at: [Link]

  • Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation pattern of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

An In-Depth Guide to the Mass Spectrometry Fragmentation of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate Authored by: A Senior Application Scientist In the landscape of drug discovery and medicinal chemistry, the p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

Authored by: A Senior Application Scientist

In the landscape of drug discovery and medicinal chemistry, the precise structural elucidation of novel chemical entities is paramount. Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, a substituted benzofuran, represents a class of heterocyclic compounds with significant interest in biological activities.[1][2][3] Mass spectrometry stands as a cornerstone analytical technique for providing detailed structural information through the analysis of molecular fragmentation patterns.

This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. By deconstructing the molecule into its core functional groups—a benzofuran scaffold, an ethyl ester, an aromatic amine, and a methoxy ether—we can apply established fragmentation principles to predict the resulting mass spectrum. This approach not only allows for the structural confirmation of the target molecule but also provides a framework for identifying related structures and potential metabolites.

Theoretical Foundation of Fragmentation

The fragmentation of a molecular ion in a mass spectrometer is not a random process. It is governed by the relative stability of the resulting fragment ions and neutral losses.[4][5][6] The initial ionization, typically through electron impact (EI), removes an electron to form a molecular radical cation (M•+). This high-energy species then undergoes a series of bond cleavages and rearrangements to produce a cascade of smaller, charged fragments that are detected by the mass spectrometer.

For Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate (Molecular Formula: C₁₂H₁₃NO₄, Molecular Weight: 235.1 g/mol ), several key principles guide our predictive analysis:

  • The Nitrogen Rule : A molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight.[7][8][9][10] Our target compound has one nitrogen atom, and its molecular weight of 235 is consistent with this rule.

  • Functional Group Dominance : Fragmentation is typically initiated at or near functional groups, which can stabilize the resulting charge. The ester, amine, and ether functionalities will be the primary drivers of the fragmentation pathways.

  • Stability of Fragments : Cleavages that lead to the formation of stable carbocations (e.g., resonance-stabilized acylium ions) or stable neutral losses (e.g., CO, H₂O, C₂H₄) are highly favored.[4][6]

Predicted Fragmentation Pathway

The molecular ion (M•+) of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is expected to be observed at m/z 235. Due to the stabilizing effect of the aromatic benzofuran ring system, this peak should be reasonably intense.[10][11][12] From this parent ion, we can predict several major fragmentation pathways.

G cluster_ester Ester Group Fragmentations cluster_ether Methoxy Group Fragmentations cluster_amine Amine Group Fragmentations M M•+ m/z 235 C₁₂H₁₃NO₄•+ F1 Fragment A m/z 190 [M - •OC₂H₅]+ M->F1 - •OC₂H₅ (45 u) F3 Fragment C m/z 206 [M - •C₂H₅]+ M->F3 - •C₂H₅ (29 u) F4 Fragment D m/z 220 [M - •CH₃]+ M->F4 - •CH₃ (15 u) F6 Fragment F m/z 234 [M - •H]+ M->F6 - •H (1 u) F2 Fragment B m/z 162 [Fragment A - CO]+ F1->F2 - CO (28 u) F5 Fragment E m/z 192 [Fragment D - CO]+ F4->F5 - CO (28 u)

Caption: Predicted primary fragmentation pathways for Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate.

Key Predicted Fragments
Fragment Ion Proposed m/z Neutral Loss Formula of Loss Origin and Rationale
Molecular Ion (M•+) 235--The intact molecule after ionization. Its odd mass follows the Nitrogen Rule.[7][8][9]
Fragment A 19045•OC₂H₅α-cleavage at the ester. Loss of the ethoxy radical is a classic fragmentation pathway for ethyl esters, leading to a stable, resonance-stabilized acylium ion.[10][12][13] This is often a base peak or a very prominent fragment.
Fragment B 16228 (from A)CODecarbonylation. Acylium ions, particularly aromatic ones, frequently lose a molecule of carbon monoxide (CO).[14][15] This subsequent fragmentation from Fragment A is highly probable.
Fragment C 20629•C₂H₅Loss of the ethyl radical. An alternative ester fragmentation involves the loss of the ethyl radical, though typically less favored than the loss of the ethoxy radical.[13]
Fragment D 22015•CH₃Loss of a methyl radical. A characteristic fragmentation of aromatic methyl ethers (anisoles) is the cleavage of the O-CH₃ bond to lose a methyl radical.[11]
Fragment E 19228 (from D)CODecarbonylation. The ion formed after methyl loss can also undergo subsequent loss of CO from the ester group.
Fragment F 2341•HLoss of a hydrogen radical. Aromatic amines often show an [M-1] peak due to the loss of a hydrogen atom from the nitrogen, forming a stable iminium-type ion.[7][11]

Comparative Fragmentation Analysis

To contextualize the predicted fragmentation, it is instructive to compare it with the known fragmentation of simpler, related molecules. This comparison highlights how the interplay of different functional groups creates a unique mass spectral fingerprint.

Molecule Key Fragmentation Pathways Rationale
Ethyl Benzofuran-2-carboxylate Loss of •OC₂H₅ (m/z 45) to form the benzofuran-2-carbonyl cation. Subsequent loss of CO.Demonstrates the fundamental fragmentation of the ethyl benzofuran carboxylate core without the influence of the amino and methoxy groups.
3-Aminoanisole Intense M•+ peak. Loss of •CH₃ (m/z 15). Loss of HCN (m/z 27).Shows the characteristic fragmentation patterns of the methoxy and amino groups on an aromatic ring.[7][11][16] The loss of HCN is a signature of anilines.
Ethyl Acetate Loss of •OC₂H₅ (m/z 45) to form the acylium ion (CH₃CO⁺) at m/z 43.A simple model illustrating the dominant α-cleavage pathway in ethyl esters, leading to the highly stable acylium ion.[10][12][13]

The fragmentation pattern of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate can be seen as a composite of these behaviors. The dominant initial cleavages are expected to originate from the most labile site, the ethyl ester group, leading to the highly stable acylium ion (Fragment A). The subsequent fragmentations and the less intense primary fragments will then reflect the presence of the methoxy and amino substituents.

Experimental Protocol for Mass Spectrum Acquisition

This section provides a standardized protocol for obtaining an electron ionization mass spectrum of the title compound using a Gas Chromatograph-Mass Spectrometer (GC-MS).

G cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_ms Mass Spectrometry A Dissolve Sample (1 mg/mL in Methanol) B Filter Solution (0.22 µm Syringe Filter) A->B C Inject 1 µL into GC D Separation on Capillary Column C->D E Elute to MS Source D->E F Electron Ionization (70 eV) E->F G Mass Analyzer (Quadrupole) F->G H Detection & Spectrum Generation G->H

Caption: Standard experimental workflow for GC-MS analysis.

Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate.

    • Dissolve the sample in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.

    • Vortex the solution to ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter into a 2 mL autosampler vial.

  • Instrumentation (Typical GC-MS Parameters):

    • Gas Chromatograph (GC):

      • Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

      • Oven Program: Initial temperature of 100°C, hold for 2 minutes. Ramp at 15°C/min to 300°C, hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI).

      • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for library matching.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Identify the chromatographic peak corresponding to the target compound.

    • Extract the mass spectrum from the apex of the peak.

    • Identify the molecular ion peak (m/z 235).

    • Analyze the fragment ions and compare them against the predicted fragmentation pattern detailed in this guide. Calculate the mass differences between major peaks to identify neutral losses.

Conclusion

The predictive analysis of the mass spectrum for Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate provides a robust roadmap for its structural verification. The fragmentation pattern is dominated by characteristic cleavages of the ethyl ester substituent, leading to a prominent acylium ion at m/z 190, which likely undergoes further decarbonylation. Secondary fragmentation pathways, including the loss of a methyl radical from the methoxy group and a hydrogen atom from the amine, provide further structural confirmation. By understanding these logical fragmentation pathways, researchers can confidently identify this molecule and distinguish it from structural isomers or related impurities, ensuring the integrity and validity of their scientific investigations.

References

  • GCMS Section 6.15 - Whitman People. (n.d.).
  • TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters?.
  • JoVE. (2023, April 30). Mass Spectrometry of Amines.
  • ECHIMICA. (2020, December 18).
  • JoVE. (2024, December 5).
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  • Mass Spectrometry: Fragmentation. (n.d.).
  • Gas‐phase fragmentation reactions of protonated benzofuran‐ and dihydrobenzofuran‐type neolignans investigated by accurate‐mass electrospray ionization tandem mass spectrometry. (2025, October 22).
  • Chemistry LibreTexts. (2023, August 29).
  • Salih, K. S. M., et al. (2007).
  • Welter, J., et al. (2015). Metabolic fate, mass spectral fragmentation, detectability, and differentiation in urine of the benzofuran designer drugs 6-APB and 6-MAPB in comparison to their 5-isomers using GC-MS and LC-(HR)-MSn techniques.
  • Mass Spectrometry - Examples. (n.d.). UArizona Department of Chemistry and Biochemistry.
  • Kowalewska, M., et al. (2012).
  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.).
  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide.
  • Interpretation of mass spectra. (n.d.).
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Comparative

The 7-Position Substitution on Benzofuran Scaffolds: A Comparative Efficacy Guide for Methoxy and Hydroxy Derivatives

For Immediate Release to the Scientific Community The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer, an...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release to the Scientific Community

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including potent anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3] The substitution pattern on the benzofuran ring system is a critical determinant of a compound's pharmacological profile. Among the various positions, substitution at the C-7 position has garnered significant interest. This guide provides a comparative analysis of the efficacy of 7-methoxy and 7-hydroxy benzofuran derivatives, synthesizing available experimental data to inform future drug design and development efforts.

The Critical Role of the 7-Position in Modulating Biological Activity

The electronic and steric properties of substituents on the benzofuran ring can profoundly influence a molecule's interaction with its biological target. The 7-position, located on the benzene portion of the scaffold, plays a crucial role in modulating these properties. The introduction of a methoxy (-OCH₃) or a hydroxyl (-OH) group at this position can alter the molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability, thereby impacting its overall efficacy and pharmacokinetic profile.

Comparative Efficacy Analysis: Insights from Anticancer Research

While direct head-to-head comparative studies of 7-methoxy versus 7-hydroxy benzofuran derivatives are limited in the published literature, a weight-of-evidence approach based on existing structure-activity relationship (SAR) studies provides valuable insights.

The Prominence of 7-Hydroxy Derivatives in Potent Anticancer Activity

A compelling example of a highly potent 7-hydroxy benzofuran derivative is BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan) . This compound has been identified as a potent and selective antiproliferative agent and a tumor vascular disrupting agent.[3] The presence of the 7-hydroxy group is considered a key contributor to its high efficacy.

In a related scaffold, benzofuro[3,2-b]pyridin-7-ols, the introduction of a hydroxyl group at the 7-position was found to be crucial for selective topoisomerase IIα inhibitory activity, further underscoring the importance of this functional group for specific anticancer mechanisms.

Structure-Activity Relationship Insights for Methoxy Derivatives

Research on a series of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans has shed light on the influence of the methoxy group's position on antiproliferative activity. A study highlighted that derivatives with a methoxy group at the C-6 position exhibited greater potency than those with a methoxy group at the C-7 position. This suggests that while a 7-methoxy substitution can contribute to biological activity, its efficacy may be position-dependent and potentially less pronounced than substitutions at other positions on the benzofuran ring.

The following table summarizes the in vitro cytotoxicity of selected benzofuran derivatives from the literature, illustrating the potent activity of a 7-hydroxy derivative (BNC105) and providing context with various 7-methoxy derivatives.

Compound/DerivativeTarget/Cell LineIC50 (µM)Reference
7-Hydroxy Derivative Example
BNC105 (7-hydroxy-6-methoxy)MCF-7 (Breast Cancer)0.0024[3]
7-Methoxy Derivative Examples
(Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone (10g)P. falciparum (3D7 strain)0.28[4]
7-methoxybenzofuran-triazole N-(2-methoxyphenyl)acetamide (16h)Fungal Tyrosinase0.39[1][5]
7-methoxybenzofuran-triazole N-(3-nitrophenyl)acetamide (16f)Fungal Tyrosinase0.76[1][5]

The Metabolic Link: O-Demethylation of 7-Methoxy to 7-Hydroxy Derivatives

A critical consideration in the comparative efficacy of these two classes of compounds is the potential for in vivo metabolism. Cytochrome P450 enzymes are known to catalyze the O-demethylation of methoxylated aromatic compounds, converting them into their corresponding hydroxylated metabolites.

This metabolic conversion has profound implications:

  • Prodrug Potential: A 7-methoxy benzofuran derivative may act as a prodrug, being metabolized to the more active 7-hydroxy form in vivo. This could explain instances where a 7-methoxy compound shows significant in vivo efficacy.

  • Active Metabolite: The 7-hydroxy derivative may be the primary active species responsible for the observed biological effect, even when the 7-methoxy analog is administered.

The following diagram illustrates this key metabolic pathway:

G 7-Methoxybenzofuran Derivative 7-Methoxybenzofuran Derivative Enzyme Cytochrome P450 (O-demethylation) 7-Methoxybenzofuran Derivative->Enzyme Metabolism 7-Hydroxybenzofuran Derivative (Active Metabolite) 7-Hydroxybenzofuran Derivative (Active Metabolite) Enzyme->7-Hydroxybenzofuran Derivative (Active Metabolite)

In vivo metabolic conversion of a 7-methoxy to a 7-hydroxy benzofuran derivative.

Experimental Methodologies

For researchers investigating the comparative efficacy of 7-methoxy and 7-hydroxy benzofuran derivatives, the following generalized experimental protocols are provided as a starting point.

General Synthesis of 7-Hydroxy and 7-Methoxy Benzofuran Derivatives

The synthesis of these derivatives often involves multi-step sequences. A common strategy for introducing the 7-hydroxy or 7-methoxy functionality is to start with an appropriately substituted phenol.

Workflow for Synthesis:

G cluster_0 Starting Material Selection cluster_1 Core Scaffold Formation cluster_2 Functional Group Modification cluster_3 Final Product Start Select appropriate substituted phenol (e.g., 2-bromo-6-methoxyphenol or 2-bromo-6-hydroxyphenol) Step1 Couple with an alkyne (e.g., Sonogashira coupling) Start->Step1 Step2 Cyclization to form the benzofuran ring Step1->Step2 Step3 Further derivatization at other positions (e.g., C2) Step2->Step3 End Purification and characterization of 7-methoxy/7-hydroxy benzofuran derivative Step3->End

Generalized workflow for the synthesis of 7-substituted benzofuran derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability and, by extension, the cytotoxic potential of a compound.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 7-methoxy and 7-hydroxy benzofuran derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Conclusion and Future Directions

The available evidence suggests that the 7-hydroxy group on the benzofuran scaffold is a key pharmacophore for potent biological activity, particularly in the context of anticancer drug discovery. While 7-methoxy derivatives also exhibit a range of biological effects, their in vivo efficacy may, in some cases, be attributed to their metabolic conversion to the corresponding 7-hydroxy analogs.

This guide highlights a critical knowledge gap in the field: the lack of direct, systematic comparative studies between 7-methoxy and 7-hydroxy benzofuran derivatives. Such studies are essential to:

  • Unequivocally determine the intrinsic activity of each class of compound.

  • Elucidate the precise role of the 7-hydroxy group in target binding and mechanism of action.

  • Inform the rational design of next-generation benzofuran-based therapeutics, including the potential development of 7-methoxy derivatives as prodrugs with improved pharmacokinetic properties.

Future research should focus on the parallel synthesis and evaluation of 7-methoxy and 7-hydroxy pairs to provide a clearer understanding of their comparative efficacy and to unlock the full therapeutic potential of the versatile benzofuran scaffold.

References

  • Zahoor, A. F., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors: synthesis, biological evaluation and computational analyses against fungal and human tyrosinases. RSC Advances, 15(41), 34439-34460. [Link]

  • Zahoor, A. F., et al. (2025). 7-Methoxybenzofuran-triazole tethered N-phenylacetamides as a promising class of tyrosinase inhibitors. Semantic Scholar. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Flynn, B. L., et al. (2011). Discovery of 7-Hydroxy-6-Methoxy-2-Methyl-3-(3,4,5-Trimethoxybenzoyl)Benzo[b]Furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties. Journal of Medicinal Chemistry, 54(17), 6014-6027. [Link]

  • Chauhan, S. S., et al. (2015). Antimalarial Activities of (Z)-2-(Nitroheteroarylmethylene)-3(2H)-Benzofuranone Derivatives: In Vitro and In Vivo Assessment and β-Hematin Formation Inhibition Activity. Antimicrobial Agents and Chemotherapy, 59(5), 2539-2547. [Link]

Sources

Validation

A Comparative Guide to Validating the Purity of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate using LC-MS

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, objective comparis...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, establishing the purity of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for validating the purity of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds.[1][2] We will explore the nuances of this technique, compare its performance with alternative methods, and provide detailed experimental data to support our analysis.

Introduction: The Significance of Purity in Drug Discovery

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a heterocyclic compound belonging to the benzofuran class, which is known for a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[3] The purity of this intermediate is paramount, as even trace impurities can significantly impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a robust and sensitive analytical method is crucial for its quality control.

LC-MS has emerged as a powerful tool for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is critical for identifying unknown impurities.[4][5] This guide will delve into a validated LC-MS method for the purity assessment of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate and compare it with other analytical techniques.

LC-MS Methodology: A Deep Dive into the "Why"

The selection of an appropriate analytical method is a critical first step. For a molecule like Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, which contains both a primary aromatic amine and an ester functional group, LC-MS offers distinct advantages. Aromatic amines can be readily ionized using techniques like Electrospray Ionization (ESI), making them highly amenable to MS detection.[6][7][8]

A detailed, step-by-step methodology for the LC-MS analysis is provided below. The rationale behind each parameter is explained to provide a comprehensive understanding of the method's design.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 2.1 mm x 100 mm, 3.5 µmA C18 column provides excellent hydrophobic retention for the aromatic benzofuran core. The smaller particle size enhances resolution and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid aids in the protonation of the analyte in the ESI source, improving ionization efficiency and MS signal intensity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for moderately polar compounds.
Gradient 5% to 95% B over 10 minutesA gradient elution is employed to effectively separate the main compound from potential impurities with varying polarities.
Flow Rate 0.3 mL/minA lower flow rate is compatible with the ESI interface and improves sensitivity.
Column Temperature 40 °CElevated temperature reduces mobile phase viscosity, improving chromatographic efficiency and peak shape.
Injection Volume 5 µLA small injection volume minimizes the risk of column overload and peak distortion.

Mass Spectrometry Conditions:

ParameterConditionRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe primary amine group is basic and readily accepts a proton, making positive ion mode the preferred choice for this compound.
Scan Range m/z 100-500This range is sufficient to encompass the molecular ion of the target compound and potential impurities.
Capillary Voltage 3.5 kVOptimizes the spray and ionization of the analyte.
Cone Voltage 30 VA moderate cone voltage is used to minimize in-source fragmentation and preserve the molecular ion.
Source Temperature 120 °CMaintains the analyte in the gas phase for efficient ionization.
Desolvation Temperature 350 °CFacilitates the removal of solvent from the ESI droplets.

Sample Preparation:

A stock solution of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is prepared in acetonitrile at a concentration of 1 mg/mL. This is then diluted with the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 10 µg/mL for analysis.

Visualizing the Workflow

The following diagram illustrates the logical flow of the LC-MS purity validation process.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Purity Assessment Sample Weigh Compound Dissolve Dissolve in Acetonitrile (1 mg/mL) Sample->Dissolve Dilute Dilute to 10 µg/mL with Mobile Phase A Dissolve->Dilute Inject Inject Sample Dilute->Inject Transfer to Autosampler Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Mass Detection (m/z 100-500) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Identify Identify Impurity Peaks Integrate->Identify Calculate Calculate % Purity Identify->Calculate Report Generate Report Calculate->Report

Caption: Workflow for LC-MS Purity Validation.

Comparison with Alternative Analytical Techniques

While LC-MS is a powerful technique, it is essential to understand its performance in the context of other available methods. The choice of the optimal technique depends on the specific requirements of the analysis, such as the need for structural information, quantitation accuracy, and throughput.

TechniquePrincipleAdvantages for this AnalyteDisadvantages for this Analyte
LC-MS Separation by liquid chromatography, detection by mass spectrometry.High sensitivity and selectivity. Provides molecular weight information for impurity identification.[4][5]Higher cost and complexity compared to HPLC-UV. Matrix effects can influence quantitation.
HPLC-UV Separation by liquid chromatography, detection by UV-Vis absorbance.Robust, reproducible, and widely available. Good for routine purity checks.Lower sensitivity for non-chromophoric impurities. Does not provide structural information on its own.
GC-MS Separation by gas chromatography, detection by mass spectrometry.Excellent for volatile and thermally stable impurities.[9]The analyte is not sufficiently volatile and would require derivatization, adding complexity and potential for artifacts.[9]
Quantitative NMR (qNMR) Measurement of the NMR signal intensity of the analyte relative to a certified internal standard.Provides a direct measure of purity without the need for a reference standard of the analyte itself.[10][11][12] Highly accurate and precise.[11][12] Can identify and quantify impurities simultaneously if their signals are resolved.[13]Lower sensitivity compared to LC-MS. Requires a relatively pure and soluble sample. Higher instrumentation cost.

Decision-Making Framework

The selection of the most appropriate analytical technique is a critical decision. The following flowchart provides a logical framework for this process.

Decision_Tree Start Start: Purity Analysis of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate Q1 Need for Impurity Identification? Start->Q1 Q3 Primary Quantitation or Routine Check? Q1->Q3 No LCMS Use LC-MS Q1->LCMS Yes Q2 Are Impurities Volatile? GCMS Consider GC-MS (with derivatization) Q2->GCMS Yes End End Q2->End No HPLCUV Use HPLC-UV Q3->HPLCUV Routine Check qNMR Use qNMR Q3->qNMR Primary Quantitation LCMS->Q2 GCMS->End HPLCUV->End qNMR->End

Caption: Decision Tree for Analytical Method Selection.

Conclusion: A Multi-faceted Approach to Purity Validation

For the comprehensive purity validation of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, LC-MS stands out as a superior technique due to its high sensitivity and ability to provide crucial structural information about potential impurities. While HPLC-UV offers a robust solution for routine quality control, and qNMR provides unparalleled accuracy for primary quantification, the detailed impurity profiling capabilities of LC-MS are indispensable in a drug development setting.[4][5] The choice of method should always be guided by the specific analytical question at hand, and in many cases, a combination of these techniques will provide the most complete picture of a compound's purity.

References

  • A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. (2021, August 15). PubMed. [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC. National Center for Biotechnology Information. [Link]

  • Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method - Shimadzu. Shimadzu Corporation. [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples - PMC - NIH. (2013, September 14). National Center for Biotechnology Information. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. (2024, February 9). Emery Pharma. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019, September 16). Agilent Technologies. [Link]

  • Quantitative NMR Spectroscopy. (2020, October 1). Spiez Laboratory. [Link]

  • Quantitative NMR | Organic Primary Standards Group. National Metrology Institute of Japan. [Link]

  • Using Quantitative NMR | Applications Notes | JEOL Ltd. JEOL Ltd. [Link]

  • ICH Q2(R2) Guideline. (2023, November 30). International Council for Harmonisation. [Link]

  • Advancing Bioanalytical Method Validation: A Comprehensive ICH M10 Approach for Validating LC–MS/MS to Quantify Fluoxetine in Human Plasma and Its Application in Pharmacokinetic Studies - MDPI. (2024, September 27). MDPI. [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10 - ICH. (2022, May 24). International Council for Harmonisation. [Link]

  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children - PMC. National Center for Biotechnology Information. [Link]

  • Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course - Sisu@UT. University of Tartu. [Link]

  • Benzofuran-impurities | Pharmaffiliates. Pharmaffiliates. [Link]

  • Comparison of LC-MS/MS, GC-MS, and HPLC-DAD GUS procedures for the... | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed. (2002, September 13). PubMed. [Link]

  • GC-MS vs LC-MS - ResolveMass Laboratories Inc. (2026, February 11). ResolveMass Laboratories Inc.[Link]

  • Comparison of LC–MS and GC–MS for the Analysis of Pharmaceuticals and Personal Care Products in Surface Water and Treated Wastewaters | Spectroscopy Online. (2016, July 1). Spectroscopy Online. [Link]

  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. ResearchGate. [Link]

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  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC. National Center for Biotechnology Information. [Link]

  • Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate - PMC. National Center for Biotechnology Information. [Link]

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Comparative

A Comparative Guide to the Infrared Spectroscopy of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate and its Analogs

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. In the absence of a publicly ava...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the infrared (IR) spectrum of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, a key heterocyclic scaffold in medicinal chemistry. In the absence of a publicly available reference spectrum, this guide presents a detailed prediction of its IR absorption bands based on established spectroscopic principles and comparative data from structurally related benzofuran derivatives. This approach not only offers a robust analytical benchmark for researchers synthesizing this molecule but also serves as an educational tool for understanding structure-spectrum correlations in complex organic molecules.

Introduction: The Significance of IR Spectroscopy in Heterocyclic Chemistry

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality control of organic compounds. By measuring the absorption of infrared radiation by a molecule, we can identify its functional groups and deduce key structural features. For complex heterocyclic systems like Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate, IR spectroscopy provides a rapid and non-destructive method to confirm the presence of critical functionalities, such as the amino group, the ester, and the substituted benzofuran core. The vibrational frequencies of these groups are sensitive to their chemical environment, offering valuable insights into the electronic and steric effects of neighboring substituents.

Predicted IR Spectrum of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

The structure of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate contains several key functional groups that will give rise to characteristic absorption bands in the IR spectrum. Based on established correlation tables and data from similar compounds, we can predict the following key peaks:

Predicted Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3450 - 3300Primary Amine (N-H)Asymmetric & Symmetric StretchingTwo distinct, sharp to medium bands.[1][2][3]
3100 - 3000Aromatic C-HStretchingWeak to medium, sharp bands.
2980 - 2850Aliphatic C-H (Ethyl & Methoxy)StretchingMedium to strong, sharp bands.
~1715α,β-Unsaturated Ester (C=O)StretchingStrong, sharp band. The conjugation with the benzofuran ring and the amino group is expected to lower the frequency from a typical saturated ester (~1735 cm⁻¹).[1]
1650 - 1580Primary Amine (N-H)Bending (Scissoring)Medium to strong, sharp band.[3]
1600 - 1450Aromatic C=CRing StretchingMultiple medium to strong, sharp bands.
1335 - 1250Aromatic Amine (C-N)StretchingStrong band.[3]
1300 - 1000C-O StretchingEster & EtherTwo or more strong bands.
900 - 675Aromatic C-HOut-of-plane BendingStrong bands, indicative of the substitution pattern.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

To experimentally verify the predicted spectrum, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a preferred method for solid samples as it requires minimal sample preparation.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Analysis start Start sample Place a small amount of solid sample on the ATR crystal. start->sample background Collect a background spectrum of the empty ATR crystal. sample->background acquire Acquire the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). background->acquire process Perform ATR correction and baseline correction. acquire->process label_peaks Label significant peaks. process->label_peaks compare Compare the experimental spectrum with the predicted and reference spectra. label_peaks->compare end End compare->end

Figure 1. Workflow for acquiring and analyzing an ATR-FTIR spectrum.

Comparative Analysis with Structurally Related Benzofurans

To understand the influence of substituents on the IR spectrum, we will compare the predicted spectrum of our target molecule with the known spectral features of several analogs.

Alternative 1: Ethyl 3-aminobenzofuran-2-carboxylate

This analog lacks the 7-methoxy group. Its IR spectrum is expected to be very similar to the target molecule, with the primary differences being the absence of C-H stretching and bending modes associated with the methoxy group, and a potential slight shift in the C=O and C-N stretching frequencies due to the change in the electronic nature of the aromatic ring.

Functional GroupTarget Molecule (Predicted)Ethyl 3-aminobenzofuran-2-carboxylate (Expected)Rationale for Difference
N-H Stretch3450 - 3300 cm⁻¹3450 - 3300 cm⁻¹Minimal change expected.
C=O Stretch~1715 cm⁻¹~1715-1720 cm⁻¹The electron-donating methoxy group in the target may slightly lower the C=O frequency.
C-O Stretch (Ether)PresentAbsentThe 7-methoxy group is absent.
Alternative 2: Ethyl 3-methyl-1-benzofuran-2-carboxylate

In this analog, the 3-amino group is replaced by a methyl group, and the 7-methoxy group is absent. This will result in significant changes in the IR spectrum.

Functional GroupTarget Molecule (Predicted)Ethyl 3-methyl-1-benzofuran-2-carboxylate (Expected)Rationale for Difference
N-H Stretch3450 - 3300 cm⁻¹AbsentThe amino group is replaced by a methyl group.
C=O Stretch~1715 cm⁻¹~1725-1730 cm⁻¹The absence of the electron-donating amino group at the 3-position will increase the C=O stretching frequency.
C-N StretchPresentAbsentThe amino group is absent.
Alternative 3: Ethyl coumarin-3-carboxylate

While not a benzofuran, this molecule shares the α,β-unsaturated ester moiety and is a common synthetic precursor or byproduct. Its IR spectrum provides a useful comparison for the C=O stretching frequency.

Functional GroupTarget Molecule (Predicted)Ethyl coumarin-3-carboxylate (Known)Rationale for Difference
N-H Stretch3450 - 3300 cm⁻¹AbsentNo amino group.
C=O Stretch~1715 cm⁻¹~1740-1720 cm⁻¹The lactone carbonyl in the coumarin ring and the ester carbonyl will have distinct, higher frequencies compared to the conjugated ester in the target molecule.

Conclusion

This guide provides a comprehensive framework for the interpretation of the IR spectrum of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. By combining predictive analysis based on fundamental principles with a comparative study of related structures, researchers can confidently identify their target compound and gain a deeper understanding of its spectroscopic properties. The provided experimental protocol and comparative data tables serve as a practical resource for the synthesis and characterization of this important class of heterocyclic compounds.

References

  • New Benzofuran Derivatives as an Antioxidant Agent - PMC. Available at: [Link]

  • Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

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  • Infrared Spectroscopy - CDN.
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  • (E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-Methoxyphenyl)-5-Methyl-1H-1,2,3-Triazole-4-Carbohydrazide - MDPI. Available at: [Link]

  • Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. Available at: [Link]

  • Synthesis, characterization, and biological activities of new benzofuran derivatives. Available at: [Link]

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  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. Available at: [Link]

  • Benzofuran - the NIST WebBook - National Institute of Standards and Technology. Available at: [Link]

  • FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate - ResearchGate. Available at: [Link]

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  • Ethyl 3-amino-5-bromo-1-benzofuran-2-carboxylate - PMC. Available at: [Link]

  • Ethyl 3-methyl-1-benzofuran-2-carboxylate | C12H12O3 | CID 1208056 - PubChem. Available at: [Link]

  • Ethyl coumarin-3-carboxylate: Synthesis and chemical properties - ACG Publications. Available at: [Link]

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Safety & Regulatory Compliance

Safety

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate proper disposal procedures

Standard Operating Procedure: Proper Disposal of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate As a Senior Application Scientist, I recognize that managing specialized heterocyclic compounds like Ethyl 3-amino-7-met...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Proper Disposal of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

As a Senior Application Scientist, I recognize that managing specialized heterocyclic compounds like Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate requires more than just following a generic safety checklist—it demands a mechanistic understanding of the chemical's lifecycle. This guide provides a self-validating, step-by-step operational plan for the safe handling, accumulation, and final destruction of this compound, ensuring strict adherence to laboratory safety standards and EPA Resource Conservation and Recovery Act (RCRA) regulations.

Chemical Profiling and Mechanistic Rationale

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate is a functionalized benzofuran derivative utilized in advanced drug discovery and synthetic research.

Causality in Disposal: The core benzofuran ring system, coupled with amino and methoxy substituents, presents specific environmental and toxicological challenges. If released into aquatic ecosystems or municipal drains, these heteroaromatics resist rapid biodegradation and cause severe environmental toxicity[1]. Furthermore, because this is a nitrogen-containing compound, standard combustion without proper emission controls will generate highly toxic nitrogen oxides (NOx)[2]. Therefore, the scientifically sound disposal method is high-temperature incineration equipped with an afterburner and scrubber, rather than aqueous drain disposal or standard landfilling[3].

Table 1: Physicochemical & Hazard Profile

Property / HazardData / ClassificationOperational Disposal Implication
Chemical Class Benzofuran derivativeRequires complete thermal destruction to break the highly stable aromatic ring.
Physical State SolidMust be dissolved or mixed with a combustible solvent prior to incineration to ensure uniform combustion[3].
Health Hazards Skin Irrit. 2, Eye Irrit. 2Mandates strict use of PPE (nitrile gloves, safety goggles) during waste transfer[3].
Combustion Byproducts CO, CO₂, NOx, HCl (if chlorinated solvents used)Incinerator must be equipped with a scrubber to neutralize NOx and acidic gas emissions[2].
Environmental Hazard Aquatic toxicityStrict prohibition against drain disposal; requires robust secondary containment[1].

Operational Workflow: Step-by-Step Disposal Methodology

To maintain a self-validating safety system, each step in this protocol includes a verification check to ensure regulatory compliance and operational safety.

Phase 1: Point-of-Generation Segregation (Satellite Accumulation Area - SAA)

Rationale: Isolating waste directly at the source prevents incompatible chemical reactions and minimizes exposure risks during transport[4].

  • Preparation: Dedicate a chemically compatible, leak-proof container (e.g., high-density polyethylene or glass) specifically for benzofuran derivative waste[5].

  • Dissolution (Recommended): To facilitate eventual incineration, dissolve or mix the solid Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate waste with a compatible, combustible organic solvent (e.g., ethanol or hexane)[3][6].

  • Labeling: Attach a hazardous waste label immediately. The EPA requires the exact words "Hazardous Waste" and a clear description of the contents (e.g., "Hazardous Waste: Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate in Ethanol")[4]. Do not use abbreviations[4].

  • Storage: Place the container in a designated SAA within the line of sight of the generation point (e.g., inside the fume hood). Ensure the container is kept tightly closed at all times except when actively adding waste[4][7]. Validation Check: Is the container filled to no more than 90% capacity? If yes, proceed to Phase 2[4][6].

Phase 2: Transfer to Central Accumulation Area (CAA)

Rationale: SAAs have strict volume limits (typically 55 gallons). Moving waste to a CAA ensures regulatory timelines are tracked and bulk storage is safely managed[7].

  • Transfer: Once the SAA container reaches 90% capacity, securely seal it and transport it to the facility's CAA using a secondary containment cart to prevent accidental spills[4][6].

  • Dating: Apply the accumulation start date to the label the exact moment it enters the CAA. Never apply a date while the container is still in the SAA[7].

  • Inspection: Log the container into the CAA inventory. Conduct weekly documented inspections for leaks, container degradation, and proper ventilation[4][5]. Validation Check: Verify your facility's generator status. Large Quantity Generators (LQG) must dispose of this waste within 90 days; Small Quantity Generators (SQG) have 180 days[7].

Phase 3: Final Destruction via Licensed Vendor

Rationale: Only specialized facilities can achieve the temperatures required to safely mineralize functionalized heterocycles without releasing toxic byproducts.

  • Manifesting: Prepare an EPA uniform hazardous waste manifest. Ensure the vendor is certified to handle toxic organic solids/liquids[8].

  • Incineration: The vendor will process the material in a chemical incinerator. The afterburner ensures complete breakdown of the benzofuran core, while the scrubber neutralizes the NOx gases released by the amino group[3]. Validation Check: Receive and file the certificate of destruction from the vendor to close the "cradle-to-grave" regulatory loop[8].

Visualizing the Disposal System

The following diagram illustrates the logical flow of the chemical waste from generation to final destruction, highlighting the regulatory and chemical transformation checkpoints.

WasteDisposal Gen Waste Generation Ethyl 3-amino-7-methoxy... (Solid/Solution) SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste' Max 90% Capacity Gen->SAA Segregate & Contain CAA Central Accumulation Area (CAA) Apply Start Date 90/180 Day Limit SAA->CAA Transfer when full Vendor Licensed Waste Vendor EPA Manifest & Transport CAA->Vendor Audit & Dispatch Incinerator Chemical Incinerator Combustible Solvent + Afterburner Scrubber neutralizes NOx Vendor->Incinerator Thermal Destruction

Lifecycle and regulatory workflow for the disposal of benzofuran-derivative laboratory waste.

Emergency Spill Protocols

In the event of an accidental spill during handling or transfer:

  • Evacuate & Ventilate: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[3].

  • Containment: Do not let the product enter drains. Discharge into the environment must be strictly avoided[2][3].

  • Collection: Avoid creating dust. Mix the spilled solid with dry sand or vermiculite. Sweep up and shovel into a suitable, closed container for disposal[1][2].

  • Decontamination: Wash the spill site thoroughly with soap and water only after all bulk material has been picked up and secured[3].

References

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." emsllcusa.com.
  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." danielshealth.com.
  • Enamine. "Safety Data Sheet: benzofuran-2-carboxylate." enamine.net.
  • Columbia University Environmental Health & Safety. "Hazardous Chemical Waste Management Guidelines." columbia.edu.
  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." gaiaca.com.
  • Lab Manager. "Managing Hazardous Chemical Waste in the Lab: Waste disposition and waste reduction." labmanager.com.
  • Key Organics. "Safety Data Sheet: benzofuran-2-carboxylate." keyorganics.net.
  • Capot Chemical. "MSDS of ethyl benzofuran-2-carboxylate." capotchem.cn.

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate

For Immediate Implementation: This guide provides essential safety protocols and operational directives for the handling and disposal of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. All personnel must adhere to th...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Implementation: This guide provides essential safety protocols and operational directives for the handling and disposal of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate. All personnel must adhere to these procedures to ensure a safe and compliant laboratory environment. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on established best practices for handling structurally related benzofuran derivatives and aromatic esters. A conservative approach is warranted to mitigate potential hazards.

Hazard Assessment: Understanding the Compound

Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate belongs to the benzofuran class of heterocyclic compounds. While specific toxicological data for this molecule is not extensively documented, the benzofuran scaffold is present in numerous biologically active and pharmacologically significant molecules.[1] Derivatives can exhibit a range of effects, and some have been studied for their anticancer, anti-inflammatory, and psychoactive properties.[1][2] Therefore, it is prudent to treat this compound with a high degree of caution, assuming it may cause skin and eye irritation, and could be harmful if inhaled or ingested.[3][4]

The primary routes of potential exposure in a laboratory setting are inhalation of aerosols, dermal contact, and accidental ingestion. The operational plan outlined below is designed to minimize these risks through a combination of engineering controls, administrative procedures, and personal protective equipment (PPE).

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the cornerstone of safe chemical handling. The following table summarizes the mandatory PPE for all procedures involving Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-Resistant GlovesButyl rubber or Viton® gloves are highly recommended due to their excellent resistance to esters and aromatic compounds.[5][6][7] If unavailable, heavy-duty Nitrile gloves may be used for incidental contact, but breakthrough times may be shorter.[3][6] Always inspect gloves for integrity before use and change them frequently, especially after direct contact.[3][8]
Eyes/Face Safety Goggles & Face ShieldChemical splash goggles that provide a complete seal around the eyes are mandatory.[3][8] A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or preparing formulations.[8][9][10]
Body Flame-Resistant Laboratory CoatA flame-resistant lab coat, fully buttoned, must be worn over non-synthetic clothing that covers the arms and legs.[8] This provides a barrier against incidental spills and splashes.
Respiratory Engineering Controls / RespiratorAll handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][8] If engineering controls are insufficient or unavailable, a NIOSH-approved respirator with organic vapor cartridges is required.[8][11]
Feet Closed-Toe ShoesShoes must be made of a non-porous material to protect against spills.[3] Fabric or mesh shoes are not permitted in the laboratory.

Operational Workflow: From Preparation to Disposal

A systematic, step-by-step approach is critical to minimizing exposure and preventing contamination. The following workflow must be followed for all operations involving this compound.

Preparation and Handling
  • Area Preparation: Before beginning work, ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[8] All necessary equipment (e.g., glassware, spatulas, balances, solvents) should be placed inside the hood. An emergency eyewash station and safety shower must be readily accessible.[8]

  • Donning PPE: Put on all required PPE as specified in the table above before handling the chemical container.

  • Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood. Use a draft shield on the balance if necessary to prevent air currents from affecting the measurement and dispersing the powder.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing. Keep the container covered or capped when not in use.

  • Post-Handling: After completing the work, decontaminate all surfaces within the fume hood. Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.[4]

Spill Management

In the event of a spill, the primary objective is to contain and clean it safely.

  • Small Spills (inside fume hood):

    • Alert personnel in the immediate area.

    • Use an inert absorbent material, such as vermiculite or sand, to cover the spill.[8] Do not use combustible materials like paper towels.

    • Once absorbed, carefully sweep up the material and place it in a labeled hazardous waste container.[11]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert laboratory safety personnel.

    • Restrict access to the area.

    • Allow only trained personnel with appropriate respiratory protection to clean up the spill.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All un-used solid Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate must be collected in a clearly labeled hazardous waste container.[3]

  • Contaminated Labware: Disposable items such as pipette tips, weighing boats, and gloves that have come into contact with the chemical must be disposed of in a designated solid hazardous waste container.[3]

  • Solvent Waste: Solutions containing the compound and contaminated solvents must be collected in a labeled hazardous liquid waste container.[3] Segregate halogenated and non-halogenated solvent waste according to your institution's guidelines.[3] Do not pour any chemical waste down the drain.[4][11]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][4] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4][11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Visualized Workflow for Safe Handling

The following diagram outlines the critical steps and decision points in the safe handling workflow.

prep 1. Preparation ppe 2. Don PPE prep->ppe handling 3. Chemical Handling (in Fume Hood) ppe->handling spill Spill Occurs? handling->spill cleanup 4. Decontamination & Cleanup spill->cleanup No spill_proc Follow Spill Management Protocol spill->spill_proc Yes disposal 5. Waste Disposal cleanup->disposal doff 6. Doff PPE disposal->doff wash 7. Wash Hands doff->wash spill_proc->cleanup

Caption: Workflow for safe handling of Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate.

References

  • BenchChem. (2025). Safeguarding Your Research: Personal Protective Equipment for Handling 2-Acetyldibenzofuran. [Online PDF].
  • BenchChem. (2025). Essential Safety and Operational Guidance for Handling 2,3,6,7-tetrahydrofuro[2,3-f][3]benzofuran. [Online PDF]. Available at:

  • Fisher Scientific. (2025). Safety Data Sheet.
  • BOC Sciences. (n.d.). MSDS of ethyl benzofuran-2-carboxylate.
  • Safety Company. (2025). Chemical Resistant Glove Guide: Choosing the Right Material for Protection.
  • UC Berkeley Environment, Health & Safety. (n.d.). Glove Selection Guide.
  • Cayman Chemical. (2025). Safety Data Sheet - Ethyl 3-Aminobenzoate (methanesulfonate).
  • IJSDR. (n.d.). Study of Benzofuran Derivatives and their Biological Significance.
  • MDPI. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.
  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
  • PubMed. (2016). Acute Toxicity Associated With the Recreational Use of the Novel Psychoactive Benzofuran N-methyl-5-(2 aminopropyl)benzofuran.
  • Wilhelmsen. (2025). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
  • PPESAFETY. (n.d.). CHEMICAL HANDLING PROTECTION PPE KIT.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate
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Ethyl 3-amino-7-methoxy-1-benzofuran-2-carboxylate
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